Benzal chloride
Description
Dichlorotoluene appears as a colorless liquid. Not soluble in water. Sinks in water. May be irritating and narcotic in high concentrations. Used as a solvent and as an intermediate to make chemicals and dyes.
Benzal chloride is a member of benzenes.
Structure
3D Structure
Properties
IUPAC Name |
dichloromethylbenzene | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2/c8-7(9)6-4-2-1-3-5-6/h1-5,7H | |
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InChI Key |
CAHQGWAXKLQREW-UHFFFAOYSA-N | |
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Canonical SMILES |
C1=CC=C(C=C1)C(Cl)Cl | |
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| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2, Array | |
| Record name | BENZYLIDENE CHLORIDE | |
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| Record name | BENZAL CHLORIDE | |
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DSSTOX Substance ID |
DTXSID6025014 | |
| Record name | Benzal chloride | |
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Molecular Weight |
161.03 g/mol | |
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Physical Description |
Benzylidene chloride appears as a colorless oily liquid with a faint aromatic odor. Insoluble in water and denser than water. Strongly irritates skin and eyes. Used to manufacture dyes., Liquid, Very refractive liquid; fumes in air; pungent odor; [Merck Index] Colorless liquid; [MSDSonline], COLOURLESS LIQUID WITH PUNGENT ODOUR. | |
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| Record name | Benzal chloride | |
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Boiling Point |
401 °F at 760 mmHg (EPA, 1998), 205 °C | |
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Flash Point |
198 °F (NTP, 1992), 93 °C, 93 °C c.c. | |
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Solubility |
less than 1 mg/mL at 63 °F (NTP, 1992), INSOL IN WATER, SOL IN DILUTE ALKALI, > 10% in ethanol, > 10% in ether, Soluble in most org solvents., Solubility in water: none | |
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Density |
1.26 (EPA, 1998) - Denser than water; will sink, 1.26, Relative density (water = 1): 1.26 | |
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Vapor Density |
5.6 (technical grade) (NTP, 1992) - Heavier than air; will sink (Relative to Air) | |
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Vapor Pressure |
1 mmHg at 95.72 °F (EPA, 1998), 0.47 [mmHg], 1 MM HG AT 35.4 °C, Vapor pressure, kPa at 35.4 °C: 0.13 | |
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Impurities |
Benzyl chloride, benzaldehyde, benzoic acid, and benzotrichloride are impurities. | |
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Color/Form |
COLORLESS OILY LIQUID | |
CAS No. |
98-87-3, 29797-40-8 | |
| Record name | BENZYLIDENE CHLORIDE | |
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Melting Point |
2.48 °F (EPA, 1998), -16.4 °C, -17 °C | |
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Foundational & Exploratory
The Synthesis of Benzal Chloride from Toluene: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the reaction mechanism for the synthesis of benzal chloride from toluene (B28343). It is designed to offer researchers, scientists, and drug development professionals a thorough understanding of the underlying principles, experimental procedures, and critical parameters governing this important industrial reaction. The document includes a detailed examination of the reaction kinetics, a summary of quantitative data, comprehensive experimental protocols, and visual diagrams to elucidate the reaction pathways.
Core Reaction Mechanism: Free-Radical Halogenation
The conversion of toluene to this compound is a sequential free-radical substitution reaction that occurs on the methyl side-chain of the toluene molecule.[1] This process is typically initiated by ultraviolet (UV) light or thermal energy, which promotes the homolytic cleavage of chlorine molecules into highly reactive chlorine radicals.[2][3] The reaction proceeds through a chain mechanism involving three key stages: initiation, propagation, and termination.[3]
The overall reaction scheme is as follows:
C₆H₅CH₃ + Cl₂ → C₆H₅CH₂Cl + HCl (Benzyl Chloride) C₆H₅CH₂Cl + Cl₂ → C₆H₅CHCl₂ + HCl (this compound) C₆H₅CHCl₂ + Cl₂ → C₆H₅CCl₃ + HCl (Benzotrichloride)
The product distribution is heavily dependent on the molar ratio of chlorine to toluene.[1] To favor the formation of this compound, a higher chlorine concentration is required than for the synthesis of benzyl (B1604629) chloride.
Initiation
The reaction is initiated by the homolytic fission of a chlorine molecule (Cl₂) into two chlorine free radicals (Cl•). This step requires an input of energy, typically in the form of UV light or heat.[2]
Reaction: Cl₂ + hν (UV light) or Δ (heat) → 2 Cl•
Propagation
The propagation phase consists of a two-step cycle. First, a chlorine radical abstracts a hydrogen atom from the methyl group of toluene, forming a resonance-stabilized benzyl radical and a molecule of hydrogen chloride (HCl). Subsequently, the benzyl radical reacts with a molecule of chlorine to produce benzyl chloride and a new chlorine radical, which can then continue the chain reaction.
Step 1: C₆H₅CH₃ + Cl• → C₆H₅CH₂• + HCl Step 2: C₆H₅CH₂• + Cl₂ → C₆H₅CH₂Cl + Cl•
To form this compound, the process continues with the chlorination of benzyl chloride:
Step 3: C₆H₅CH₂Cl + Cl• → C₆H₅CHCl• + HCl Step 4: C₆H₅CHCl• + Cl₂ → C₆H₅CHCl₂ + Cl•
Termination
The chain reaction is terminated when two free radicals combine to form a stable, non-radical product. This can occur in several ways:
Reactions:
-
Cl• + Cl• → Cl₂
-
C₆H₅CH₂• + Cl• → C₆H₅CH₂Cl
-
C₆H₅CH₂• + C₆H₅CH₂• → C₆H₅CH₂CH₂C₆H₅
Quantitative Data Presentation
The following tables summarize key quantitative data related to the photochlorination of toluene. The data highlights the influence of reaction conditions on the rate constants and product selectivity.
Table 1: Consecutive Reaction Rate Constants for the Side-Chain Chlorination of Toluene [4]
| Light Source | Wavelength (nm) | Temperature (°C) | k₁ (s⁻¹) | k₂ (s⁻¹) | k₃ (s⁻¹) |
| Yellow | 577/579 | 40 | 0.0003 | 0.0001 | 0.00005 |
| Yellow | 577/579 | 100 | 0.0004 | 0.0002 | 0.0001 |
| Green | 546 | 40 | 0.0012 | 0.0004 | 0.0002 |
| Green | 546 | 100 | 0.0010 | 0.0005 | 0.00025 |
| Blue | 436 | 40 | 0.0075 | 0.0025 | 0.00125 |
| Blue | 436 | 100 | 0.0050 | 0.0025 | 0.00125 |
| Ultraviolet | 365 | 40 | 0.0200 | 0.0067 | 0.00335 |
| Ultraviolet | 365 | 100 | 0.0100 | 0.0050 | 0.00250 |
k₁, k₂, and k₃ are the pseudo-first-order rate constants for the formation of benzyl chloride, this compound, and benzotrichloride, respectively.
Table 2: Selectivity of Benzyl Chloride in Toluene Photochlorination [5]
| Molar Ratio (Toluene:Chlorine) | Toluene Conversion (%) | Selectivity of Benzyl Chloride (%) | Molar Ratio (Benzyl Chloride:this compound) |
| 1:0.8 - 1:0.85 | 75 | High (not specified) | ~63:1 |
Table 3: Industrial Production Example of Benzyl Chloride [6]
| Parameter | Value |
| Chlorine:Toluene Ratio | 0.5 (Molar) |
| Catalyst | Azobisisobutyronitrile (0.1 wt%) |
| Reaction Temperature | 85°C |
| Toluene Conversion Rate | 55% |
| Benzyl Chloride Selectivity | 98% |
Experimental Protocols
The following are detailed methodologies for the laboratory synthesis of benzyl chloride and this compound from toluene.
Synthesis of Benzyl Chloride via Photo-Catalyzed Chlorination[7]
Materials:
-
Toluene (200 g, ~2.17 mol)
-
Chlorine gas
-
Apparatus for chlorination with a reflux condenser and gas inlet tube
-
UV lamp (e.g., quartz lamp) or direct sunlight
-
Oil bath
-
Distillation apparatus
Procedure:
-
Set up the chlorination apparatus in a well-ventilated fume hood. Ensure the apparatus is placed in direct sunlight or is equipped with a UV lamp.
-
Charge a round-bottom flask with 200 g of toluene.
-
Heat the toluene to reflux using an oil bath.
-
Once refluxing, introduce a steady stream of dry chlorine gas through the gas inlet tube, which should extend below the surface of the liquid toluene.
-
Continue the chlorination, maintaining the reflux. The reaction is accelerated by the presence of sunlight or a UV lamp.
-
Monitor the reaction progress. The boiling point of the mixture will increase as benzyl chloride is formed. The reaction is considered complete when the oil bath temperature reaches 170-180°C and the reflux of toluene ceases.
-
After completion, allow the reaction mixture to cool.
-
Set up a distillation apparatus and distill the crude product. First, distill off any unreacted toluene.
-
Collect the fraction boiling between 176-181°C, which is benzyl chloride.
-
The expected yield is approximately 200 g (72% of theoretical).
Synthesis of this compound
Materials:
-
Toluene (92 g, 1 mol)
-
Chlorine gas
-
Three-necked flask
-
Reflux condenser
-
Thermometer
-
Gas inlet tube
-
UV lamp or sunlight
-
Distillation apparatus
Procedure:
-
Assemble a three-necked flask with a reflux condenser, a thermometer, and a gas inlet tube extending below the surface of the reaction mixture.
-
Place 92 g of toluene into the flask.
-
Heat the toluene to its boiling point (approximately 111°C) while irradiating the flask with a UV lamp or direct sunlight.
-
Introduce a stream of chlorine gas into the boiling toluene. The reaction is exothermic, and the temperature will rise.
-
Continue the chlorination until the temperature of the reaction mixture reaches approximately 190°C. This indicates the formation of a significant amount of this compound.
-
Stop the chlorine flow and allow the mixture to cool.
-
Fractionally distill the product mixture. Collect the fraction boiling between 205-207°C, which corresponds to this compound.
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate the key pathways and workflows described in this guide.
Caption: Free-radical chain mechanism for the chlorination of toluene.
Caption: General experimental workflow for synthesis and purification.
References
An In-depth Technical Guide to the Physical and Chemical Properties of Benzal Chloride for Laboratory Use
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the essential physical and chemical properties of benzal chloride (α,α-dichlorotoluene), tailored for its safe and effective use in a laboratory setting. The information is presented to support research, development, and drug discovery activities, with a focus on quantitative data, detailed experimental protocols, and clear visual representations of key processes.
Core Physical and Chemical Properties
This compound is a colorless to yellowish oily liquid with a pungent odor. It is a versatile chemical intermediate, primarily used in the synthesis of benzaldehyde (B42025) and other organic compounds. Its reactivity is largely dictated by the two chlorine atoms attached to the benzylic carbon.
Physical Properties
The physical properties of this compound are crucial for its handling, storage, and purification in the laboratory.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₆Cl₂ | [1] |
| Molecular Weight | 161.03 g/mol | [1] |
| Appearance | Colorless to brown oily liquid | |
| Odor | Pungent, aromatic | |
| Melting Point | -17 to -15 °C (1 to 5 °F; 256 to 258 K) | |
| Boiling Point | 205 °C (401 °F; 478 K) at 760 mmHg | |
| 82 °C at 10 mmHg | ||
| Density | 1.254 g/cm³ | |
| Solubility in water | 0.25 g/L at 39 °C | |
| Solubility in organic solvents | Soluble in alcohol, ether, chloroform, carbon tetrachloride | |
| Vapor Pressure | 0.6 kPa at 45 °C | |
| Flash Point | 93 °C (199 °F; 366 K) | |
| Refractive Index (n_D^20) | 1.5503 |
Chemical Properties and Reactivity
This compound's chemical behavior is characterized by the reactivity of its benzylic chlorine atoms, making it a valuable precursor in organic synthesis.
| Property | Description | Source(s) |
| Hydrolysis | Readily hydrolyzes in the presence of water, particularly under acidic or basic conditions, to form benzaldehyde and hydrochloric acid. | [2][3] |
| Reactivity with Metals | Reacts with common metals (except nickel and lead) which can lead to Friedel-Crafts self-condensation reactions and the formation of hydrogen chloride gas. | [4] |
| Stability | Stable at ambient temperature when kept dry and away from reactive metals. It is sensitive to moisture and light. | [5] |
| Incompatibilities | Incompatible with strong bases, strong oxidizing agents, and most common metals. | [5] |
| Nucleophilic Substitution | The chlorine atoms can be displaced by a variety of nucleophiles, although it is less reactive than benzyl (B1604629) chloride in Sₙ1 reactions due to the electronic effect of the second chlorine atom. | [6][7][8] |
| Friedel-Crafts Reactions | Can undergo Friedel-Crafts reactions with aromatic compounds in the presence of a Lewis acid catalyst, though rearrangements and side reactions are possible. | [9][10] |
Key Experimental Protocols
Detailed methodologies for the synthesis and key reactions of this compound are provided below. These protocols are intended for use by trained professionals in a well-equipped laboratory.
Synthesis of this compound from Toluene (B28343)
This protocol describes the preparation of this compound by the free-radical chlorination of toluene. The reaction is initiated by UV light and the extent of chlorination is monitored by the increase in reaction temperature and mass.
Materials:
-
Toluene (50 g, 0.54 mol)
-
Chlorine gas
-
Porous porcelain chips
Equipment:
-
One-necked flask
-
Thermometer
-
Gas inlet tube
-
Reflux condenser
-
Gas absorption trap (e.g., with sodium hydroxide (B78521) solution)
-
Heating mantle or sand bath
-
Distillation apparatus
Procedure:
-
Set up the reaction apparatus in a fume hood as shown in the diagram below. The apparatus consists of a one-necked flask equipped with a thermometer, a gas inlet tube extending almost to the bottom of the flask, and a reflux condenser. The outlet of the condenser should be connected to a gas absorption trap.
-
Add 50 g (58 mL) of toluene and a few porous porcelain chips to the reaction flask.
-
Weigh the entire reaction flask assembly.
-
Heat the toluene to boiling (approximately 110 °C) using a heating mantle or sand bath.
-
Once the toluene is boiling, introduce a rapid stream of dry chlorine gas through the gas inlet tube. The reaction is exothermic and the temperature will rise.
-
Irradiate the flask with a UV lamp or bright sunlight to initiate and sustain the free-radical chain reaction.[11]
-
Continue the chlorination, maintaining a constant boil. Monitor the reaction progress by observing the temperature and by periodically weighing the flask.
-
The reaction is considered complete when the temperature of the reaction mixture reaches approximately 187 °C and the weight of the flask has increased by about 37 g (corresponding to the addition of two chlorine atoms per molecule of toluene).
-
Stop the chlorine flow and allow the reaction mixture to cool to room temperature.
-
Purify the crude this compound by fractional distillation. Collect the fraction boiling between 204-208 °C. Pure this compound has a boiling point of 206 °C.
Hydrolysis of this compound to Benzaldehyde
This protocol details the conversion of this compound to benzaldehyde via acid-catalyzed hydrolysis.
Materials:
-
This compound-containing mixture (e.g., 214 mL from the above synthesis)
-
Concentrated Hydrochloric Acid (32%, 405 mL)
-
Distilled water (135 mL)
Equipment:
-
1 L three-necked flask
-
Reflux condenser
-
Stirring apparatus (magnetic stirrer and stir bar)
-
Heating mantle
-
Gas absorption trap
-
Steam distillation apparatus
-
Separatory funnel
Procedure:
-
In a 1 L three-necked flask equipped with a reflux condenser, stirrer, and thermometer, combine 214 mL of the crude this compound mixture, 405 mL of 32% hydrochloric acid, and 135 mL of distilled water. This creates approximately a 10-fold excess of water in 25% HCl.[12]
-
Heat the mixture to reflux with vigorous stirring. The reflux temperature should be around 106 °C.[12]
-
Continue refluxing for approximately 6 hours. The reaction is complete when the evolution of HCl gas ceases. This can be monitored with a gas absorption trap containing a basic solution.[12]
-
Allow the reaction mixture to cool. The organic layer containing benzaldehyde will separate.
-
Purify the crude benzaldehyde by steam distillation.[12]
-
Collect the distillate, which will be a mixture of benzaldehyde and water.
-
Separate the benzaldehyde from the aqueous layer using a separatory funnel.
-
Dry the benzaldehyde over an anhydrous drying agent (e.g., anhydrous magnesium sulfate), and filter to obtain the purified product.
Visualizing Key Processes
The following diagrams, generated using Graphviz, illustrate the free-radical chlorination pathway and a typical experimental workflow for the synthesis of this compound.
Caption: Free-radical chain mechanism for the chlorination of toluene to this compound.
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Experimental workflow for the hydrolysis of this compound to benzaldehyde.
Safety, Handling, and Disposal
This compound is a hazardous substance and must be handled with appropriate safety precautions in a laboratory setting.
4.1. Hazard Summary
-
Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[13]
-
Corrosivity: Causes severe skin burns and eye damage.
-
Irritation: It is a lachrymator, causing severe irritation to the eyes and respiratory tract.[13]
-
Carcinogenicity: Suspected of causing cancer.[13]
-
Reactivity: Reacts with water to produce hydrochloric acid.[14]
4.2. Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles and a face shield are mandatory.[13]
-
Hand Protection: Wear suitable chemical-resistant gloves (e.g., Viton®, Butyl rubber).[13]
-
Skin and Body Protection: A lab coat and, if necessary, an apron or chemical-resistant suit should be worn.[13]
-
Respiratory Protection: All work should be conducted in a well-ventilated fume hood. If there is a risk of exposure, a respirator with an appropriate cartridge for organic vapors and acid gases should be used.[5][13]
4.3. Handling and Storage
-
Handling: Handle only in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapor or mist. Keep away from incompatible materials such as strong bases, oxidizing agents, and metals.[4][5]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Protect from moisture and light.[5]
4.4. Spills and Disposal
-
Spills: In case of a spill, evacuate the area. Wear appropriate PPE. Absorb the spill with an inert material (e.g., vermiculite, dry sand) and place it in a sealed container for disposal. Do not use water to clean up spills.
-
Disposal: Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations. Do not pour down the drain.[4]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. How is benzaldehyde prepared from this compound? How does it react with.. [askfilo.com]
- 4. utsi.edu [utsi.edu]
- 5. chemicalbook.com [chemicalbook.com]
- 6. quora.com [quora.com]
- 7. Benzyl chloride is highly reactive towards the SN1 reaction [allen.in]
- 8. Nucleophilic substitution reactions of benzyl- and diphenylmethyl-phosphonamidic chlorides with amines: competition between the usual SN2(P) mechanism and elimination–addition with an alkylideneoxophosphorane (phosphene) intermediate - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. Synthesis of Benzyl Chloride [designer-drug.com]
- 12. youtube.com [youtube.com]
- 13. westliberty.edu [westliberty.edu]
- 14. nj.gov [nj.gov]
An In-depth Technical Guide to the Synthesis of Benzal Chloride via Free Radical Chlorination of Toluene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of benzal chloride through the free radical chlorination of toluene (B28343). This compound is a crucial intermediate in the manufacturing of various fine chemicals, including benzaldehyde, which is widely used in the pharmaceutical, dye, and fragrance industries. This document details the underlying reaction mechanisms, presents quantitative data on product distribution under various conditions, and offers detailed experimental protocols for both batch and continuous flow systems.
Reaction Mechanism: Free Radical Chain Chlorination
The synthesis of this compound from toluene proceeds via a free radical chain reaction, which is a sequential chlorination of the methyl group. This process is typically initiated by ultraviolet (UV) light or chemical radical initiators at elevated temperatures. The reaction progresses through three main stages: initiation, propagation, and termination.
Initiation: The reaction begins with the homolytic cleavage of a chlorine molecule (Cl₂) to form two chlorine radicals (Cl•). This step requires an external energy source, such as UV light or heat.
Propagation: The highly reactive chlorine radical then abstracts a hydrogen atom from the methyl group of toluene, forming a resonance-stabilized benzyl (B1604629) radical and hydrogen chloride (HCl). The benzyl radical subsequently reacts with another chlorine molecule to produce benzyl chloride and a new chlorine radical, which continues the chain reaction. This cycle repeats, leading to the formation of this compound and subsequently benzotrichloride.
Termination: The chain reaction is terminated when two radicals combine to form a stable molecule. This can occur through the combination of two chlorine radicals, two benzyl radicals, or a benzyl radical and a chlorine radical.
It is crucial to control the reaction conditions to favor the formation of this compound over the mono-chlorinated benzyl chloride and the tri-chlorinated benzotrichloride. The primary competing reaction is the electrophilic substitution on the aromatic ring, which is favored at lower temperatures and in the presence of Lewis acid catalysts. Therefore, the absence of such catalysts and the use of radical-promoting conditions are essential for selective side-chain chlorination.
Data Presentation: Product Distribution in Toluene Chlorination
The product distribution in the free radical chlorination of toluene is highly dependent on the reaction conditions. The molar ratio of chlorine to toluene is the most critical factor in determining the selectivity towards benzyl chloride, this compound, and benzotrichloride. The following tables summarize quantitative data from various studies.
Table 1: Product Distribution as a Function of Chlorine to Toluene Molar Ratio in a Continuous Stirred Tank Reactor (CSTR) at 111°C
| Molar Ratio (Chlorine:Toluene) | Toluene (%) | Benzyl Chloride (%) | This compound (%) | Benzotrichloride (%) |
| 0.5 | 58.0 | 35.0 | 6.0 | 1.0 |
| 1.0 | 28.0 | 54.0 | 15.0 | 3.0 |
| 1.5 | 10.0 | 50.0 | 30.0 | 10.0 |
| 2.0 | 2.0 | 30.0 | 50.0 | 18.0 |
| 2.5 | <1.0 | 10.0 | 55.0 | 34.0 |
| 3.0 | <1.0 | 2.0 | 30.0 | 68.0 |
Data compiled from various sources for illustrative purposes.
Table 2: Influence of Initiator and Temperature on Product Yield
| Initiator | Temperature (°C) | Toluene Conversion (%) | Benzyl Chloride Yield (%) | This compound Yield (%) | Benzotrichloride Yield (%) | Reference |
| UV Light | 100-110 | >95 | Low | ~70-85 | High | [1] |
| Benzoyl Peroxide | 80-100 | ~70 | High | Moderate | Low | [1] |
| AIBN | 80-90 | High | Moderate | High | Low | [1] |
| None (Thermal) | 120-130 | Moderate | High | Low | Low | [1] |
This table provides a qualitative summary of trends observed in the literature.
Experimental Protocols
Batch Synthesis of this compound via Photochlorination
This protocol describes a laboratory-scale batch synthesis of this compound with a focus on maximizing its yield.
Materials:
-
Toluene (dried over anhydrous CaCl₂)
-
Chlorine gas
-
Nitrogen gas
-
500 mL three-necked round-bottom flask
-
Reflux condenser
-
Gas inlet tube
-
Thermometer
-
UV lamp (e.g., mercury vapor lamp)
-
Heating mantle
-
Gas washing bottle with concentrated sulfuric acid
-
Gas absorption trap with sodium hydroxide (B78521) solution
-
Fractional distillation apparatus (including a Vigreux column)
Procedure:
-
Set up the apparatus in a well-ventilated fume hood. The three-necked flask is equipped with the gas inlet tube extending below the surface of the reaction mixture, a reflux condenser, and a thermometer. The outlet of the condenser is connected to a gas absorption trap.
-
Dry the chlorine gas by passing it through a wash bottle containing concentrated sulfuric acid.
-
Charge the flask with 200 g (2.17 mol) of dry toluene.
-
Heat the toluene to a gentle reflux (approx. 110°C) using the heating mantle.
-
Once refluxing, switch on the UV lamp positioned close to the flask and start bubbling a steady stream of dry chlorine gas through the toluene.
-
Monitor the reaction progress by observing the increase in the boiling point of the mixture and by periodically taking samples for analysis by Gas Chromatography (GC).
-
Continue the chlorination until the boiling point of the reaction mixture reaches approximately 190-200°C, which indicates a significant conversion to this compound. This typically requires a chlorine to toluene molar ratio of about 2:1 to 2.2:1.[1]
-
Once the desired conversion is achieved, turn off the chlorine supply, UV lamp, and heating.
-
Allow the reaction mixture to cool to room temperature while purging with nitrogen gas to remove any dissolved HCl and unreacted chlorine.
-
The crude product is then purified by fractional distillation under reduced pressure.
Purification by Fractional Distillation:
-
Assemble the fractional distillation apparatus.
-
Transfer the crude reaction mixture to the distillation flask.
-
First, distill off the unreacted toluene at atmospheric or reduced pressure.
-
After the toluene has been removed, increase the vacuum and/or temperature to distill the chlorinated products.
-
Collect the fraction boiling at approximately 205-207°C at atmospheric pressure, which corresponds to this compound.[1] The boiling point will be lower under reduced pressure.
-
Benzyl chloride (boiling point ~179°C) will distill first, followed by this compound. Benzotrichloride (boiling point ~221°C) will remain as a higher-boiling residue.
Continuous Flow Synthesis of this compound
Continuous flow systems offer advantages in terms of safety, scalability, and process control.
Materials and Equipment:
-
Toluene
-
Chlorine gas
-
Nitrogen gas
-
Syringe pumps for liquid delivery
-
Mass flow controller for gas delivery
-
Photochemical flow reactor (e.g., a coiled PFA or FEP tubing reactor)
-
UV light source (e.g., LED or mercury lamp)
-
Back pressure regulator
-
Collection vessel
-
Online analytical instrumentation (e.g., inline FTIR or GC) is recommended for process monitoring.
Procedure:
-
Set up the continuous flow system. The toluene is fed into the system using a syringe pump, and chlorine gas is introduced via a mass flow controller.
-
The reactants are mixed at a T-junction before entering the photochemical reactor.
-
The flow reactor is irradiated with the UV light source.
-
The reaction temperature is controlled by immersing the reactor in a thermostatic bath.
-
The reaction mixture exits the reactor and passes through a back pressure regulator to maintain the desired pressure in the system.
-
The product stream is collected in a cooled vessel.
-
The flow rates of toluene and chlorine are adjusted to achieve the desired residence time and molar ratio to optimize the selectivity for this compound.
-
The crude product from the continuous process is then purified by fractional distillation as described in the batch protocol. A continuous distillation setup can be employed for industrial-scale production.
Mandatory Visualizations
Reaction Mechanism Pathway
References
Navigating the Solubility Landscape of Benzal Chloride in Common Organic Solvents: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the solubility of benzal chloride in a range of common organic solvents. Aimed at researchers, scientists, and professionals in drug development, this document consolidates available solubility data, outlines detailed experimental protocols for solubility determination, and presents a logical workflow for assessing solvent compatibility.
Introduction to this compound
This compound (C₆H₅CHCl₂), also known as (dichloromethyl)benzene, is a colorless liquid with a pungent odor. It serves as a key intermediate in the synthesis of various organic compounds, including benzaldehyde, which is widely used in the fragrance, flavor, and pharmaceutical industries. Understanding its solubility characteristics in different organic solvents is paramount for its effective use in synthesis, purification, and formulation processes. This guide aims to provide a detailed technical resource on this critical physical property.
Solubility of this compound: A Tabular Overview
Quantitative solubility data for this compound in organic solvents is not extensively documented in publicly available literature. However, qualitative descriptions and miscibility information are available and are summarized below. "Miscible" indicates that the two liquids are completely soluble in each other at all proportions.
| Solvent | Chemical Formula | Type | Solubility/Miscibility | Source(s) |
| Alcohols | ||||
| Ethanol | C₂H₅OH | Polar Protic | Soluble | [1] |
| Methanol | CH₃OH | Polar Protic | Slightly Soluble | [2] |
| Ethers | ||||
| Diethyl Ether | (C₂H₅)₂O | Polar Aprotic | Soluble | [1] |
| Halogenated Solvents | ||||
| Chloroform | CHCl₃ | Polar Aprotic | Miscible | [2] |
| Carbon Tetrachloride | CCl₄ | Nonpolar | Soluble | [1] |
| General Organic Solvents | ||||
| Various | - | - | Miscible with most organic solvents | [3] |
Experimental Protocols for Solubility Determination
For researchers requiring precise solubility data for their specific applications, the following experimental protocols are provided. These methods are standard in chemical research for determining the solubility of a liquid in a solvent.
Qualitative Assessment of Miscibility
This method provides a rapid determination of whether this compound is miscible, partially miscible, or immiscible in a given organic solvent at a specific temperature.
Materials:
-
This compound (high purity)
-
Test solvent (high purity)
-
Calibrated glass test tubes with stoppers
-
Pipettes or graduated cylinders
-
Vortex mixer
-
Constant temperature bath
Procedure:
-
Into a clean, dry test tube, add a known volume (e.g., 2 mL) of the test solvent.
-
Place the test tube in a constant temperature bath set to the desired temperature (e.g., 25 °C) and allow it to equilibrate.
-
Add an equal volume (2 mL) of this compound to the test tube.
-
Stopper the test tube and vortex the mixture vigorously for 1-2 minutes.
-
Return the test tube to the constant temperature bath and allow it to stand undisturbed for at least 30 minutes.
-
Visually inspect the mixture for homogeneity.
-
Miscible: A single, clear liquid phase is observed.
-
Immiscible: Two distinct liquid layers are present.
-
Partially Miscible: The solution appears cloudy or forms an emulsion that does not separate completely.
-
Quantitative Determination of Solubility (Shake-Flask Method)
The shake-flask method is a reliable technique for determining the thermodynamic solubility of a compound in a solvent.
Materials:
-
This compound (high purity)
-
Test solvent (high purity)
-
Screw-cap vials or flasks
-
Orbital shaker or magnetic stirrer with temperature control
-
Analytical balance
-
Syringes and syringe filters (e.g., 0.45 µm PTFE)
-
Gas chromatograph (GC) or other suitable analytical instrument
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the test solvent in a screw-cap vial. The presence of a separate, undissolved phase of this compound should be visible.
-
Tightly seal the vial and place it in an orbital shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C).
-
Agitate the mixture for a sufficient time to ensure equilibrium is reached (typically 24-48 hours). It is advisable to conduct a preliminary experiment to determine the time required to achieve a stable concentration.
-
-
Sample Collection and Preparation:
-
After equilibration, cease agitation and allow the mixture to stand undisturbed for several hours to allow the undissolved this compound to settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.
-
Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask to remove any undissolved micro-droplets.
-
Determine the mass of the collected filtrate.
-
-
Analysis:
-
Prepare a series of calibration standards of this compound in the test solvent of known concentrations.
-
Analyze the filtered, saturated solution and the calibration standards using a validated analytical method, such as gas chromatography with a flame ionization detector (GC-FID).
-
Construct a calibration curve by plotting the analytical response versus the concentration of the standards.
-
Determine the concentration of this compound in the saturated solution by interpolating its analytical response on the calibration curve.
-
-
Calculation of Solubility:
-
The solubility can be expressed in various units, such as g/100 mL or mol/L. To calculate the solubility in g/100 mL, use the following formula: Solubility ( g/100 mL) = (Concentration from GC (g/mL) / Density of the solution (g/mL)) * 100
-
Workflow for Solubility Assessment
The following diagram illustrates a logical workflow for determining and classifying the solubility of this compound in a given organic solvent.
Caption: Workflow for assessing this compound solubility.
Conclusion
While specific quantitative solubility data for this compound in a wide array of organic solvents remains sparse in the literature, it is generally characterized as being miscible with many common non-polar and polar aprotic solvents. For applications requiring precise solubility values, the experimental protocols detailed in this guide provide a robust framework for their determination. This information is critical for optimizing reaction conditions, developing purification strategies, and ensuring the safe and effective handling of this important chemical intermediate.
References
An In-depth Technical Guide to the Electrophilic Substitution Reactions of Benzal Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the electrophilic aromatic substitution (EAS) reactions of benzal chloride ((dichloromethyl)benzene). This compound's unique electronic properties, governed by the strongly deactivating and meta-directing dichloromethyl (-CHCl₂) group, present distinct challenges and opportunities in synthetic chemistry. This document delves into the theoretical principles, reaction mechanisms, and practical execution of nitration, halogenation, and sulfonation of this compound. It also addresses the limitations of Friedel-Crafts reactions on this deactivated substrate. Detailed experimental protocols, quantitative data on isomer distribution and yields, and visual representations of reaction pathways are provided to serve as a valuable resource for professionals in research and drug development.
Introduction: The Electronic Profile of this compound
This compound is an aromatic compound where the benzene (B151609) ring is substituted with a dichloromethyl group (-CHCl₂). The two electron-withdrawing chlorine atoms on the benzylic carbon significantly influence the reactivity of the aromatic ring. This influence is primarily twofold:
-
Deactivation of the Aromatic Ring: The -CHCl₂ group exerts a strong negative inductive effect (-I), withdrawing electron density from the benzene ring. This reduction in electron density makes the ring less nucleophilic and therefore less susceptible to attack by electrophiles compared to benzene or toluene. Consequently, electrophilic aromatic substitution reactions on this compound require more forcing conditions, such as stronger reagents and higher temperatures.
-
Meta-Directing Effect: The powerful electron-withdrawing nature of the -CHCl₂ group deactivates the ortho and para positions to a greater extent than the meta position. This is because the resonance structures of the sigma complex formed during ortho or para attack place a destabilizing positive charge adjacent to the already electron-deficient carbon of the -CHCl₂ group. In contrast, the sigma complex for meta attack avoids this unfavorable arrangement, making it the preferred pathway. Therefore, the dichloromethyl group is a meta-director.
It is important to note that while the strong inductive effect is the dominant factor, some sources suggest a minor opposing effect through hyperconjugation, which could explain the formation of some ortho and para isomers in certain reactions. However, for practical synthetic purposes, the meta-directing effect is predominant.
Nitration of this compound
The nitration of this compound introduces a nitro (-NO₂) group onto the aromatic ring. Due to the deactivating nature of the -CHCl₂ group, this reaction requires a potent nitrating agent, typically a mixture of concentrated nitric acid and concentrated sulfuric acid (mixed acid).
Reaction Mechanism and Signaling Pathway
The nitration proceeds via the classical electrophilic aromatic substitution mechanism. Sulfuric acid protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is then attacked by the electron-rich (albeit deactivated) benzene ring of this compound.
Caption: Mechanism of Nitration of this compound.
Quantitative Data
The nitration of this compound yields a mixture of isomers. According to the Kirk-Othmer Encyclopedia of Chemical Technology, the product distribution is as follows[1]:
| Isomer | Percentage |
| ortho-Nitrothis compound | 23% |
| meta-Nitrothis compound | 34% |
| para-Nitrothis compound | 43% |
This distribution is somewhat unusual for a strongly deactivating group, as a higher proportion of the meta isomer would be expected. The significant formation of ortho and para isomers may be attributed to the competing, albeit weaker, hyperconjugation effect of the C-H bond in the dichloromethyl group.
Experimental Protocol
A general procedure for the nitration of a deactivated aromatic compound is as follows. This should be adapted and optimized for this compound based on laboratory-scale safety assessments.
-
Preparation of the Nitrating Mixture: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, cool concentrated sulfuric acid (e.g., 2.5 equivalents) to 0-5 °C in an ice-salt bath.
-
Slowly add concentrated nitric acid (e.g., 1.1 equivalents) to the sulfuric acid with vigorous stirring, ensuring the temperature does not exceed 10 °C.
-
Nitration Reaction: To the cold nitrating mixture, add this compound (1.0 equivalent) dropwise via the dropping funnel at a rate that maintains the reaction temperature between 5-10 °C.
-
After the addition is complete, continue stirring at the same temperature for a specified period (e.g., 1-2 hours), monitoring the reaction progress by TLC or GC.
-
Work-up: Carefully pour the reaction mixture onto crushed ice with stirring.
-
The product, a mixture of nitrothis compound isomers, will separate as an oil or solid. Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer sequentially with cold water, a dilute sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The individual isomers can be separated by fractional distillation under high vacuum or by column chromatography.
Halogenation of this compound
Halogenation of this compound, typically chlorination or bromination, requires a Lewis acid catalyst such as ferric chloride (FeCl₃) or aluminum chloride (AlCl₃) to activate the halogen.
Reaction Mechanism
The Lewis acid polarizes the halogen molecule, creating a more potent electrophile that can attack the deactivated ring. The substitution pattern is expected to favor the meta position.
Caption: Mechanism of Halogenation of this compound.
Quantitative Data
Experimental Protocol
The following is a general procedure for the chlorination of a deactivated aromatic ring:
-
Setup: In a flask equipped with a stirrer, reflux condenser, and a gas inlet tube, place this compound and a catalytic amount of anhydrous ferric chloride (e.g., 0.05 equivalents).
-
Reaction: Heat the mixture to a moderate temperature (e.g., 50-60 °C) and bubble dry chlorine gas through the mixture.
-
Monitor the reaction by GC until the desired level of conversion is achieved.
-
Work-up: Cool the reaction mixture and wash with water to remove the catalyst. Then, wash with a dilute solution of sodium bisulfite to remove excess chlorine, followed by water and brine.
-
Dry the organic layer over a suitable drying agent and purify the product by vacuum distillation.
Sulfonation of this compound
Sulfonation of this compound involves the introduction of a sulfonic acid group (-SO₃H) and requires a strong sulfonating agent, such as fuming sulfuric acid (oleum), due to the deactivated nature of the ring.
Reaction Mechanism
The electrophile in sulfonation is sulfur trioxide (SO₃), which is present in oleum. The reaction is reversible.
Caption: Mechanism of Sulfonation of this compound.
Quantitative Data
Detailed quantitative data on the isomer distribution and yield for the sulfonation of this compound is scarce in the literature. The primary product is anticipated to be m-(dichloromethyl)benzenesulfonic acid.
Experimental Protocol
A general procedure for the sulfonation of a deactivated aromatic compound is as follows:
-
Reaction: In a flask equipped with a mechanical stirrer and a thermometer, carefully add this compound to fuming sulfuric acid (e.g., 20% SO₃) at room temperature with stirring.
-
Heat the mixture gently (e.g., to 40-50 °C) and maintain this temperature for several hours, monitoring the reaction's progress.
-
Work-up: Cool the reaction mixture and carefully pour it onto crushed ice.
-
The sulfonic acid product may precipitate or remain in the aqueous solution. It can often be isolated by "salting out" with sodium chloride.
-
Filter the solid product and wash it with a saturated sodium chloride solution. The product can be further purified by recrystallization.
Friedel-Crafts Reactions of this compound
Friedel-Crafts alkylation and acylation are fundamental C-C bond-forming reactions in aromatic chemistry. However, these reactions are generally unsuccessful with strongly deactivated aromatic rings.
The dichloromethyl group is a strong deactivating group, and as such, this compound does not typically undergo Friedel-Crafts alkylation or acylation under standard conditions. The electron-poor aromatic ring is not sufficiently nucleophilic to attack the carbocation or acylium ion intermediates generated in these reactions.
Caption: Limitation of Friedel-Crafts Reactions with this compound.
Hydrolysis of Substituted Benzal Chlorides
The dichloromethyl group of this compound and its substituted derivatives can be hydrolyzed to an aldehyde group (-CHO) under aqueous acidic or basic conditions. This reaction is often a subsequent step after an electrophilic substitution reaction to produce substituted benzaldehydes, which are valuable synthetic intermediates. For example, m-nitrothis compound can be hydrolyzed to m-nitrobenzaldehyde.
Conclusion
The electrophilic substitution reactions of this compound are characterized by the strong deactivating and predominantly meta-directing influence of the dichloromethyl group. Successful substitution requires forcing reaction conditions. While nitration has been shown to produce a mixture of ortho, meta, and para isomers, halogenation and sulfonation are expected to yield primarily the meta-substituted product. Friedel-Crafts reactions are generally not feasible on this substrate. The information and protocols provided in this guide serve as a foundational resource for chemists and researchers working with this versatile, yet challenging, aromatic building block.
References
An In-depth Technical Guide to the Hydrolysis of Benzal Chloride for Benzaldehyde Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical kinetics, reaction mechanisms, and experimental protocols for the synthesis of benzaldehyde (B42025) through the hydrolysis of benzal chloride. Benzaldehyde is a critical aromatic aldehyde used as a precursor in the pharmaceutical and specialty chemical industries. A thorough understanding of its synthesis from this compound is paramount for process optimization, yield enhancement, and impurity control.
Core Reaction and Mechanism
The hydrolysis of this compound (α,α-dichlorotoluene) to benzaldehyde is a two-step nucleophilic substitution reaction. The overall transformation involves the replacement of two chlorine atoms on the benzylic carbon with a single oxygen atom, forming an aldehyde and two molecules of hydrochloric acid.
The reaction proceeds through the formation of an unstable geminal diol (gem-diol) intermediate. This intermediate rapidly dehydrates to yield the final benzaldehyde product. The reaction can be effectively catalyzed by both acids and bases.
Reaction Pathway
The generally accepted mechanism involves the following steps:
-
First Nucleophilic Substitution: A water molecule acts as a nucleophile, attacking the electrophilic benzylic carbon of this compound. This results in the displacement of the first chloride ion and the formation of an α-chloro-benzyl alcohol intermediate.
-
Second Nucleophilic Substitution: A second water molecule attacks the α-chloro-benzyl alcohol intermediate, displacing the second chloride ion. This leads to the formation of a protonated gem-diol.
-
Deprotonation: The protonated gem-diol is deprotonated by water or a base to form the unstable gem-diol, benzene-1,1-diol.
-
Dehydration: The gem-diol intermediate readily eliminates a molecule of water to form the stable benzaldehyde.
The hydrolysis rate of the side-chain chlorides follows the order: benzyl (B1604629) chloride < this compound < benzotrichloride.[1] this compound is primarily used for the production of benzaldehyde.[2][3]
Comparative Analysis of Hydrolysis Conditions
The hydrolysis of this compound can be performed under acidic or basic conditions. The choice of catalyst significantly impacts reaction time, yield, and the profile of byproducts.
| Parameter | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis |
| Catalyst | Excess aqueous Hydrochloric Acid (HCl) | Calcium Carbonate (CaCO₃) |
| Temperature | 106-125 °C[4] | 130 °C |
| Reaction Time | 2-4 hours[5] | ~4 hours |
| Reported Yield | Up to 97.6%[4] | Approximately 50% efficient[1] |
| Key Byproducts | Benzoic acid (from oxidation of benzaldehyde) | Benzoic acid, polymeric materials[1] |
| Notes | Vigorous stirring is crucial. The process can be run without additional catalysts.[4] | Considered slower and less efficient than the acid-catalyzed method.[1] |
Experimental Protocols
Detailed methodologies for both acid- and base-catalyzed hydrolysis are presented below. These protocols are intended for a laboratory setting and should be performed with appropriate safety precautions.
Acid-Catalyzed Hydrolysis of this compound
This protocol is adapted from a patented industrial process.[4]
Materials:
-
This compound
-
25% aqueous hydrochloric acid
-
Nitrogen gas (optional, for inert atmosphere)
Procedure:
-
In a three-necked flask equipped with a stirrer, reflux condenser, and gas inlet tube, combine 322 g (2 moles) of this compound and 750 g of 25% hydrochloric acid.
-
With vigorous stirring, heat the mixture to reflux. A sump temperature of approximately 106 °C should be established.
-
Maintain the mixture under gentle reflux for 2 hours. A slow stream of nitrogen can be passed through the flask to prevent oxidation of the benzaldehyde product.
-
After the reaction is complete, cool the mixture and separate the organic phase (benzaldehyde) from the aqueous phase.
-
The crude benzaldehyde can be purified by distillation.
Base-Catalyzed Hydrolysis of this compound
This protocol utilizes calcium carbonate as the base.
Materials:
-
This compound
-
Distilled water
-
Precipitated calcium carbonate (CaCO₃)
-
Concentrated hydrochloric acid (for workup)
-
Sodium bisulfite (for purification)
-
Anhydrous sodium carbonate (for purification)
Procedure:
-
To a round-bottom flask fitted with a reflux condenser, add 90 g of this compound, 500 ml of distilled water, and 150 g of precipitated calcium carbonate.
-
Heat the reaction mixture for 4 hours at 130 °C.
-
After the reaction, perform steam distillation until no more oily product passes over.
-
Workup of Benzoic Acid Byproduct: Filter the hot liquid remaining in the flask and add an excess of concentrated hydrochloric acid. Upon cooling, benzoic acid will crystallize and can be collected by filtration.
-
Purification of Benzaldehyde:
-
Treat the steam distillate with a concentrated solution of sodium bisulfite with vigorous shaking to form the benzaldehyde sodium bisulfite adduct.
-
Separate the aqueous solution from any undissolved oil by filtration.
-
Add anhydrous sodium carbonate to the filtrate until it is alkaline.
-
Perform a second steam distillation to obtain pure benzaldehyde.
-
Separate the distilled benzaldehyde using a separatory funnel.
-
Conclusion
The hydrolysis of this compound is a robust and scalable method for the synthesis of benzaldehyde. The acid-catalyzed approach, particularly with excess hydrochloric acid, offers a more efficient and higher-yielding process compared to the base-catalyzed method. For professionals in drug development and scientific research, a comprehensive understanding of the underlying mechanism and the ability to execute detailed experimental protocols are essential for producing high-purity benzaldehyde required for subsequent synthetic transformations. Careful control of reaction conditions and appropriate purification strategies are key to minimizing byproducts and achieving optimal results.
References
- 1. Sciencemadness Discussion Board - Benzyl and this compound, Benzaldehyde and Benzoic Acid - Illustrated Practical Guide - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. US4229379A - Process for the preparation of benzaldehyde - Google Patents [patents.google.com]
- 5. Sciencemadness Discussion Board - Benzaldehyde from Benzyl Chloride and Nitromethane - Powered by XMB 1.9.11 [sciencemadness.org]
CAS number and molecular weight of benzal chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzal chloride, also known as (dichloromethyl)benzene, is a chlorinated organic compound with significant applications in the chemical and pharmaceutical industries. It serves as a key intermediate in the synthesis of various compounds, most notably benzaldehyde (B42025), which is a precursor to fragrances, flavorings, and certain pharmaceuticals. This technical guide provides an in-depth overview of this compound, including its chemical properties, synthesis, and key reactions, with a focus on experimental procedures and reaction pathways relevant to research and development.
Core Data
The fundamental chemical and physical properties of this compound are summarized in the table below for quick reference.
| Property | Value |
| CAS Number | 98-87-3[1][2][3][4][5] |
| Molecular Formula | C₇H₆Cl₂[1][4] |
| Molecular Weight | 161.03 g/mol [2][4][6][7] |
| Appearance | Colorless to pale yellow oily liquid[1][6] |
| Odor | Pungent, aromatic[1][6] |
| Boiling Point | 205 °C[5] |
| Melting Point | -16.4 °C[5] |
| Density | 1.254 g/cm³[6] |
| Solubility | Insoluble in water; soluble in organic solvents like ether and chloroform[1] |
Experimental Protocols
Synthesis of this compound via Free-Radical Chlorination of Toluene (B28343)
The industrial production of this compound is primarily achieved through the free-radical chlorination of toluene.[8] This process involves the sequential substitution of the methyl group's hydrogen atoms with chlorine. By controlling the reaction conditions, the formation of this compound can be favored over benzyl (B1604629) chloride and benzotrichloride.
Materials:
-
Toluene
-
Chlorine gas
-
UV lamp or a free-radical initiator (e.g., azobisisobutyronitrile)
-
Reaction vessel with a reflux condenser, gas inlet tube, and a system for HCl absorption
-
Distillation apparatus
Procedure:
-
Dry toluene is placed in the reaction vessel.
-
The toluene is heated to reflux.
-
A stream of dry chlorine gas is introduced into the boiling toluene.
-
The reaction is initiated and maintained by irradiation with a UV lamp. The reaction is a free-radical chain reaction.[9]
-
The progress of the reaction can be monitored by measuring the density of the reaction mixture or by gas chromatography.
-
The reaction is stopped when the desired ratio of this compound is achieved. The product will be a mixture of unreacted toluene, benzyl chloride, this compound, and benzotrichloride.[8]
-
The resulting mixture is then subjected to fractional distillation to separate the different components. This compound has a boiling point of 205 °C.
Hydrolysis of this compound to Benzaldehyde
A major application of this compound is its conversion to benzaldehyde through hydrolysis.[8]
Materials:
-
This compound
-
Water
-
Acid or base catalyst (optional, as hydrolysis can proceed with water alone)
-
Reaction vessel with a reflux condenser
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
This compound and water are placed in the reaction vessel.
-
The mixture is heated under reflux with vigorous stirring to ensure good mixing of the two phases.
-
The hydrolysis reaction proceeds, converting this compound to benzaldehyde and hydrochloric acid. The reaction is: C₆H₅CHCl₂ + H₂O → C₆H₅CHO + 2 HCl.[7]
-
After the reaction is complete, the mixture is cooled.
-
The organic layer containing benzaldehyde is separated from the aqueous layer using a separatory funnel.
-
The crude benzaldehyde can be purified by distillation.
Reaction Pathways and Logical Relationships
The synthesis of this compound and its subsequent conversion to other valuable chemicals can be visualized as a series of interconnected reactions. The following diagrams illustrate these pathways.
Caption: Free-radical chlorination of toluene to produce chlorinated intermediates.
The primary use of this compound is as a precursor to benzaldehyde, which is then utilized in various syntheses, such as the production of the dye malachite green.
Caption: Synthesis pathway from this compound to malachite green via benzaldehyde.[10]
References
- 1. CAS 98-87-3: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound | SIELC Technologies [sielc.com]
- 3. This compound | CAS No: 98-87-3 [aquigenbio.com]
- 4. This compound | 98-87-3 [chemicalbook.com]
- 5. CAS Common Chemistry [commonchemistry.cas.org]
- 6. This compound | C6H5CHCl2 | CID 7411 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound (29797-40-8) for sale [vulcanchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Page loading... [guidechem.com]
- 10. Malachite green - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Core Differences Between Benzyl Chloride and Benzal Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the key distinctions between benzyl (B1604629) chloride and benzal chloride. Both are important organochlorine compounds derived from toluene (B28343) and serve as versatile intermediates in organic synthesis. However, the seemingly minor difference in the number of chlorine atoms on the benzylic carbon leads to significant variations in their physical properties, chemical reactivity, applications, and toxicological profiles. Understanding these differences is crucial for their safe and effective use in research and industrial settings.
Chemical Structure and Physical Properties
The fundamental difference between benzyl chloride and this compound lies in their chemical structure. Benzyl chloride has one chlorine atom attached to the methylene (B1212753) group of toluene, while this compound has two.[1] This structural variance directly influences their physical properties.
Table 1: Comparison of Physical Properties
| Property | Benzyl Chloride | This compound |
| Chemical Formula | C₆H₅CH₂Cl | C₆H₅CHCl₂ |
| Molecular Weight | 126.58 g/mol [2] | 161.03 g/mol [3] |
| Appearance | Colorless to slightly yellow liquid[2] | Colorless oily liquid[3][4] |
| Odor | Pungent, aromatic, irritating[2] | Pungent, aromatic[3][4] |
| Melting Point | -39 °C[2] | -16.2 °C[3] |
| Boiling Point | 179 °C[2] | 205.2 °C[3] |
| Density | 1.100 g/cm³ (at 20 °C) | 1.2536 g/cm³ (at 20 °C)[3] |
| Solubility in Water | Very slightly soluble (0.05% at 20 °C) | Insoluble (0.05 g/L at 5 °C)[3] |
| Solubility in Organic Solvents | Miscible with ethanol, ether, chloroform[2] | Soluble in ethanol, ether, chloroform[3] |
Synthesis
Both benzyl chloride and this compound are primarily synthesized via the free-radical chlorination of toluene.[5][6] The product distribution is controlled by the reaction conditions, particularly the molar ratio of chlorine to toluene.[6]
Experimental Protocol: Free-Radical Chlorination of Toluene
Objective: To synthesize benzyl chloride and this compound by the controlled chlorination of toluene.
Materials:
-
Toluene
-
Chlorine gas
-
UV light source or radical initiator (e.g., AIBN)
-
Inert gas (e.g., Nitrogen or Argon)
-
Apparatus for gas introduction and reflux
Procedure:
-
Dry toluene is charged into a reaction vessel equipped with a stirrer, a gas inlet, a reflux condenser, and a gas outlet connected to a scrubber.
-
The system is purged with an inert gas to remove oxygen.
-
The toluene is heated to its boiling point (110-111 °C).
-
Chlorine gas is introduced into the boiling toluene under irradiation with UV light.
-
The reaction is monitored by measuring the density of the reaction mixture or by gas chromatography to determine the product distribution.
-
For benzyl chloride, the reaction is stopped when the appropriate density is reached to maximize its yield and minimize the formation of this compound.
-
For this compound, the chlorination is continued until the desired conversion is achieved.
-
The reaction mixture is then fractionally distilled to separate unreacted toluene, benzyl chloride, and this compound.
Diagram of Synthesis Pathway:
Caption: Synthesis of Benzyl and this compound.
Chemical Reactivity
The presence of one versus two chlorine atoms significantly impacts the reactivity of these compounds, particularly in nucleophilic substitution and hydrolysis reactions.
Nucleophilic Substitution
Benzyl chloride is highly reactive towards nucleophilic substitution and can proceed via both Sₙ1 and Sₙ2 mechanisms, depending on the reaction conditions.[7][8] The stability of the intermediate benzyl carbocation favors the Sₙ1 pathway.[9] this compound is also reactive, but the presence of the second chlorine atom influences the reaction pathways and products.
Hydrolysis
A key difference in reactivity is observed in their hydrolysis reactions. Benzyl chloride hydrolyzes slowly in water to form benzyl alcohol and hydrochloric acid.[10] This reaction can proceed via an Sₙ1 mechanism, especially in polar protic solvents.[9]
This compound, on the other hand, is readily hydrolyzed, particularly under acidic or basic conditions, to produce benzaldehyde (B42025).[3][11] This reaction is a primary industrial route to benzaldehyde.[6]
Diagram of Hydrolysis Reactions:
Caption: Hydrolysis pathways of Benzyl and this compound.
Experimental Protocol: Hydrolysis of this compound to Benzaldehyde
Objective: To synthesize benzaldehyde by the hydrolysis of this compound.
Materials:
-
This compound
-
Aqueous solution of a base (e.g., sodium carbonate) or acid (e.g., hydrochloric acid)
-
Apparatus for reflux and distillation
Procedure:
-
This compound is mixed with an aqueous solution of a catalyst (acid or base).
-
The mixture is heated under reflux.
-
The reaction is continued until the evolution of hydrogen chloride gas ceases.
-
The resulting benzaldehyde is then separated from the aqueous layer.
-
Purification of benzaldehyde is typically achieved by distillation.
Applications
The differences in reactivity lead to distinct primary applications for benzyl chloride and this compound.
Benzyl Chloride:
-
Intermediate for Benzyl Esters: Used in the production of plasticizers, flavorants, and perfumes.
-
Synthesis of Benzyl Alcohol: A precursor for pharmaceuticals and photographic developers.
-
Production of Phenylacetic Acid: A key intermediate in the synthesis of pharmaceuticals.
-
Formation of Quaternary Ammonium Salts: Used as surfactants.
-
Introduction of the Benzyl Protecting Group: Widely used in organic synthesis to protect alcohols and carboxylic acids.
This compound:
-
Primary Precursor to Benzaldehyde: This is its main industrial application. Benzaldehyde is used in the synthesis of perfumes, dyes, and pharmaceuticals.[6]
-
Synthesis of Cinnamic Acid: An important intermediate in the fragrance and pharmaceutical industries.[3]
Toxicology and Safety
Both benzyl chloride and this compound are hazardous compounds that require careful handling. However, their toxicological profiles differ.
Table 2: Comparison of Toxicological Data
| Hazard | Benzyl Chloride | This compound |
| Primary Hazards | Lachrymator, skin irritant, corrosive.[10][12] | Irritates skin and eyes.[4] |
| Toxicity | Toxic by inhalation and skin absorption.[13] Classified as a probable human carcinogen (Group B2) by the EPA.[14] | Less toxic than benzyl chloride.[3] |
| Acute Oral LD50 (rat) | 1231 mg/kg | 3250 mg/kg[3] |
| Acute Inhalation LC50 (rat) | 150 ppm (4h) | 400 mg/m³ (2h)[3] |
Benzyl chloride is a potent lachrymator and has been used in chemical warfare.[10] Upon contact with mucous membranes, it hydrolyzes to produce hydrochloric acid, causing severe irritation.[10] It is also classified as a probable human carcinogen.[14] this compound is also an irritant, but available data suggests it is less acutely toxic than benzyl chloride.[3]
Logical Flow of Hazard and Precaution:
Caption: Hazard and Precautionary Flow.
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. chemcess.com [chemcess.com]
- 3. chemcess.com [chemcess.com]
- 4. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 5. Sciencemadness Discussion Board - Benzyl and this compound, Benzaldehyde and Benzoic Acid - Illustrated Practical Guide - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. researchgate.net [researchgate.net]
- 7. quora.com [quora.com]
- 8. chemistry1.quora.com [chemistry1.quora.com]
- 9. brainly.in [brainly.in]
- 10. Benzyl chloride - Wikipedia [en.wikipedia.org]
- 11. How is benzaldehyde prepared from this compound? How does it react with.. [askfilo.com]
- 12. difference.wiki [difference.wiki]
- 13. Benzyl Chloride | C6H5CH2Cl | CID 7503 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. nj.gov [nj.gov]
A Technical Guide to the Historical Synthesis of Benzal Chloride
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the historical evolution of benzal chloride synthesis, a pivotal intermediate in the chemical industry. From its initial discovery to the development of large-scale industrial processes, this document provides a comprehensive overview of the core synthetic methodologies. Quantitative data is summarized in structured tables for comparative analysis, and detailed experimental protocols, where available, are provided. Visual diagrams generated using Graphviz illustrate the key reaction pathways and logical workflows.
The First Reported Synthesis: Cahours' Method (1848)
The reaction proceeds via the replacement of the aldehydic oxygen with two chlorine atoms. Phosphorus oxychloride (POCl₃) is formed as a byproduct.
Reaction Pathway:
Figure 1: Reaction of Benzaldehyde with PCl₅.
Experimental Protocol:
A detailed experimental protocol from Cahours' original 1848 publication is not available in the searched records. However, a general laboratory procedure for this type of reaction would involve the slow addition of phosphorus pentachloride to benzaldehyde, likely in a cooled vessel to control the exothermic reaction, followed by purification of the resulting this compound, for instance, by distillation.
Table 1: Synthesis of this compound via Cahours' Method (1848)
| Parameter | Value |
| Reactants | Benzaldehyde, Phosphorus Pentachloride (PCl₅) |
| Product | This compound |
| Byproduct | Phosphorus Oxychloride (POCl₃) |
| Reaction Type | Halogenation |
| Year of Discovery | 1848 |
| Quantitative Data | Not available in searched records. |
Industrial Production: Free-Radical Chlorination of Toluene (B28343)
The primary industrial method for producing this compound, which has been in use for over a century, is the side-chain chlorination of toluene. This process is a free-radical substitution reaction, typically initiated by ultraviolet (UV) light or a radical initiator. The chlorination of toluene is a sequential process, first yielding benzyl (B1604629) chloride, then this compound, and finally benzotrichloride (B165768). The distribution of these products is controlled by the molar ratio of chlorine to toluene and the reaction conditions.[1][2]
Reaction Pathway:
The free-radical chlorination of toluene proceeds through a series of sequential reactions. The process can be controlled to favor the formation of this compound.
Figure 2: Sequential Chlorination of Toluene.
Experimental Protocols and Process Evolution:
The industrial production of this compound via toluene chlorination has evolved from batch processes to more efficient continuous operations. Historical patents provide insight into the development of this method.
Early 20th Century Batch/Continuous Processes:
-
Methodology: Toluene is reacted with chlorine gas in a reactor, often equipped with a light source (e.g., a mercury vapor lamp) to initiate the reaction. The reaction temperature is typically maintained in the range of 80-140°C. The progress of the chlorination is monitored, and the reaction is stopped when the desired concentration of this compound is reached. The product mixture is then purified by distillation to separate unreacted toluene, benzyl chloride, and benzotrichloride from the desired this compound.
-
Key Parameters:
-
Initiation: Sunlight or UV light.
-
Temperature: Elevated temperatures (e.g., boiling toluene) to favor side-chain chlorination over ring chlorination.
-
Control: The ratio of chlorine to toluene is the primary means of controlling the product distribution. To obtain a high yield of this compound, approximately two moles of chlorine are used per mole of toluene.
-
Modern Continuous Processes:
Modern production facilities often employ continuous stirred-tank reactors (CSTRs) or loop reactors, coupled with distillation columns for continuous separation and recycling of reactants.
-
Methodology: Toluene and chlorine are continuously fed into a reactor that is irradiated with UV light. The reaction mixture flows into a distillation system where unreacted toluene and benzyl chloride are separated and recycled back to the reactor. This compound is continuously withdrawn as the product. This approach allows for better control over the reaction and higher efficiency.
-
Key Parameters from a Chinese Patent (CN101070267A): [1]
-
Reactor: Reactor coupled with a rectification tower.
-
Initiation: Sunlight or blue light.
-
Temperature: 80-120°C.
-
Pressure: 0.002-0.05 MPa in the rectification tower.
-
Product Purity: >99% mole fraction of this compound.
-
Table 2: Industrial Synthesis of this compound via Free-Radical Chlorination of Toluene
| Parameter | Early Industrial Processes | Modern Continuous Processes (e.g., CN101070267A)[1] |
| Reactants | Toluene, Chlorine Gas | Toluene, Chlorine Gas |
| Initiation | Sunlight, UV Lamp | Sunlight, Blue Light, UV Lamp |
| Temperature | 80 - 140°C | 80 - 120°C |
| Pressure | Atmospheric | 0.002 - 0.05 MPa (in rectification tower) |
| Process Type | Batch or Semi-continuous | Continuous |
| Key Feature | Sequential chlorination | Reactor coupled with continuous distillation/rectification |
| Product Purity | Variable, requires extensive fractional distillation | >99% |
| Control | Chlorine to Toluene molar ratio | Continuous feed and separation |
Logical Workflow for Industrial Production
The following diagram illustrates a generalized workflow for the continuous industrial production of this compound.
Figure 3: Continuous Production Workflow.
Conclusion
The synthesis of this compound has evolved significantly from its initial discovery in a laboratory setting to highly optimized and continuous industrial processes. The foundational work of Cahours provided the first entry into this chemistry, while the subsequent development of the free-radical chlorination of toluene has become the cornerstone of its large-scale production. The transition from batch to continuous processing, coupled with advanced reaction and purification technologies, has enabled the efficient and high-purity manufacturing of this essential chemical intermediate. This guide provides a historical and technical overview that is crucial for researchers and professionals in the chemical and pharmaceutical industries, offering insights into the foundational synthesis methods of this compound.
References
Thermodynamic Data for the Formation of Benzal Chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzal chloride (α,α-dichlorotoluene) is a significant intermediate in the chemical industry, primarily utilized in the synthesis of benzaldehyde, which serves as a precursor for various pharmaceuticals, fragrances, and dyes. A thorough understanding of the thermodynamics governing its formation is crucial for process optimization, safety analysis, and reaction engineering. This technical guide provides a summary of available thermodynamic data, detailed experimental protocols for its synthesis, and a discussion of methodologies for determining its thermodynamic properties.
Thermodynamic Data
For many organic compounds where experimental data is lacking, group contribution methods such as the Joback method are employed to estimate thermochemical properties. These methods, however, provide approximations and are subject to inaccuracies, particularly for molecules with significant intramolecular interactions. For rigorous process design and safety calculations, it is recommended that these values be determined experimentally.
Table 1: Thermodynamic Data for this compound Formation
| Thermodynamic Parameter | Value | Method |
| Standard Enthalpy of Formation (ΔHf°) | Data not available | - |
| Standard Gibbs Free Energy of Formation (ΔGf°) | Data not available | - |
| Standard Molar Entropy (S°) | Data not available | - |
| Heat of Vaporization (ΔHvap) | 46.34 kJ/mol | Experimental |
Note: The heat of vaporization is a measured experimental property.
Experimental Protocols
The primary industrial method for the synthesis of this compound is the free-radical chlorination of toluene (B28343). The reaction proceeds sequentially, first producing benzyl (B1604629) chloride, then this compound, and finally benzotrichloride. Controlling the reaction conditions is critical to maximize the yield of the desired product.
Protocol 1: Synthesis of this compound via Photochlorination of Toluene
This protocol describes a laboratory-scale synthesis of this compound initiated by ultraviolet (UV) light.
Materials:
-
Toluene (anhydrous)
-
Chlorine gas
-
Nitrogen gas
-
Sodium bicarbonate solution (5%)
-
Anhydrous magnesium sulfate
-
Reaction vessel (three-necked flask) equipped with a reflux condenser, gas inlet tube, and thermometer
-
UV lamp (e.g., mercury vapor lamp)
-
Gas washing bottles (for trapping HCl)
-
Stirring apparatus
-
Distillation apparatus
Procedure:
-
Reaction Setup: Assemble the reaction apparatus in a well-ventilated fume hood. The three-necked flask is charged with anhydrous toluene. A magnetic stirrer is added to ensure proper mixing. The gas inlet tube should extend below the surface of the toluene. The reflux condenser is connected to the central neck, and its outlet is directed to a series of gas washing bottles containing sodium hydroxide (B78521) solution to neutralize the hydrogen chloride (HCl) gas produced during the reaction.
-
Inerting the System: Purge the system with dry nitrogen gas to remove any oxygen, which can inhibit the radical chain reaction.
-
Initiation of Reaction: Begin stirring the toluene and heat it to a gentle reflux (approximately 110 °C). Position the UV lamp close to the reaction flask to irradiate the mixture.
-
Chlorination: Introduce a steady stream of dry chlorine gas through the gas inlet tube. The reaction is exothermic, and the rate of chlorine addition should be controlled to maintain a steady reflux and prevent excessive temperature increase.
-
Monitoring the Reaction: The progress of the reaction can be monitored by periodically taking samples and analyzing them using gas chromatography (GC) to determine the relative concentrations of toluene, benzyl chloride, this compound, and benzotrichloride. The reaction is typically stopped when the desired conversion to this compound is achieved.
-
Work-up: Once the reaction is complete, stop the chlorine flow and UV irradiation. Allow the reaction mixture to cool to room temperature while purging with nitrogen to remove any dissolved chlorine and HCl.
-
Neutralization: Wash the crude product mixture with a 5% sodium bicarbonate solution to remove any remaining HCl, followed by washing with water.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Separate the products by fractional distillation under reduced pressure. Collect the fraction corresponding to this compound (boiling point approximately 205 °C at atmospheric pressure).
Protocol 2: Determination of Enthalpy of Formation via Bomb Calorimetry
The standard enthalpy of formation of this compound can be determined indirectly from its standard enthalpy of combustion, which is measured using a bomb calorimeter.
Materials:
-
Purified this compound
-
Benzoic acid (as a standard for calibration)
-
High-purity oxygen
-
Fuse wire (e.g., nickel-chromium)
-
Bomb calorimeter
-
High-precision thermometer
-
Pellet press
Procedure:
-
Calorimeter Calibration: Determine the heat capacity of the calorimeter (Ccal) by combusting a known mass of a standard substance with a known enthalpy of combustion, such as benzoic acid.
-
A pellet of known mass of benzoic acid is placed in the sample holder inside the bomb.
-
A fuse wire of known length and mass is attached to the electrodes, touching the pellet.
-
The bomb is sealed and pressurized with high-purity oxygen (typically to 25-30 atm).
-
The bomb is placed in the calorimeter, which is filled with a precisely known mass of water.
-
The initial temperature of the water is recorded.
-
The sample is ignited by passing an electric current through the fuse wire.
-
The temperature of the water is recorded at regular intervals until a maximum temperature is reached and the system begins to cool.
-
The temperature change (ΔT) is determined by extrapolating the temperature-time data back to the time of ignition.
-
The heat capacity of the calorimeter is calculated using the known enthalpy of combustion of benzoic acid and the measured temperature change.
-
-
Combustion of this compound:
-
Repeat the procedure with a known mass of purified this compound. Due to its liquid nature, it should be encapsulated in a gelatin capsule or a similar container of known heat of combustion. .
-
Measure the temperature change (ΔT) for the combustion of this compound.
-
-
Calculation of Enthalpy of Combustion:
-
The heat released during the combustion of this compound is calculated using the heat capacity of the calorimeter and the measured temperature change.
-
Corrections are made for the heat of combustion of the fuse wire and the capsule (if used), and for the formation of nitric acid from residual nitrogen in the bomb.
-
The standard enthalpy of combustion (ΔHc°) is then calculated per mole of this compound.
-
-
Calculation of Enthalpy of Formation:
-
The standard enthalpy of formation (ΔHf°) of this compound is calculated using Hess's Law and the following equation for the combustion reaction: C7H6Cl2(l) + 8O2(g) → 7CO2(g) + 3H2O(l) + 2HCl(aq)
-
ΔHc° = [7 * ΔHf°(CO2, g) + 3 * ΔHf°(H2O, l) + 2 * ΔHf°(HCl, aq)] - [ΔHf°(C7H6Cl2, l) + 8 * ΔHf°(O2, g)]
-
The standard enthalpies of formation of CO2, H2O, and HCl are well-established, allowing for the calculation of the enthalpy of formation of this compound.
-
Visualizations
Reaction Pathway for this compound Formation
The following diagram illustrates the sequential free-radical chlorination of toluene to form benzyl chloride, this compound, and benzotrichloride.
Caption: Free-radical chlorination pathway of toluene.
Experimental Workflow for this compound Synthesis and Analysis
This diagram outlines the key steps in the synthesis, purification, and analysis of this compound.
Methodological & Application
Application Notes and Protocols for the Laboratory-Scale Synthesis of Benzaldehyde from Benzal Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzaldehyde (B42025) (C₆H₅CHO) is a pivotal aromatic aldehyde with wide-ranging applications in the synthesis of pharmaceuticals, flavorings, and other fine chemicals. One common and effective laboratory-scale method for its preparation is the hydrolysis of benzal chloride (C₆H₅CHCl₂). This document provides detailed protocols for various synthetic routes, a comparative summary of reaction parameters, and a visual representation of the general experimental workflow. The hydrolysis proceeds via the substitution of the two chlorine atoms with hydroxyl groups, which is an unstable gem-diol that readily eliminates water to form the aldehyde.
Data Presentation
The following table summarizes the quantitative data for different methods of synthesizing benzaldehyde from this compound, extracted from various literature sources.
| Method | This compound (g) | Reagents | Solvent (ml) | Temperature (°C) | Reaction Time (h) | Reported Yield (%) |
| Calcium Carbonate | 90 | 150 g Precipitated CaCO₃ | 500 (Water) | 130 | 4 | Not specified |
| Copper (II) Nitrate (B79036) | 30 | 24 g Copper (II) Nitrate | 330 (Water) | Boiling | 8-9 | Not specified |
| Hydrochloric Acid | 322 (2 mol) | 750 g 25% HCl | Aqueous HCl | 106 (Reflux) | 2 | Up to 97.6 |
| Hydrochloric Acid (Alt.) | 214 ml | 405 ml 32% HCl, 135 ml H₂O | Aqueous HCl | 106 (Reflux) | 6 | Good conversion |
Experimental Protocols
Method 1: Hydrolysis using Calcium Carbonate
This method utilizes calcium carbonate to neutralize the hydrochloric acid formed during the reaction, driving the equilibrium towards the product.
Materials:
-
This compound (90 g)
-
Precipitated calcium carbonate (150 g)
-
Distilled water (500 ml)
-
Round bottom flask
-
Reflux condenser
-
Steam distillation apparatus
-
Separatory funnel
-
Sodium bisulfite (concentrated solution)
-
Anhydrous sodium carbonate
Procedure:
-
To a round bottom flask equipped with a reflux condenser, add 90 g of this compound, 500 ml of distilled water, and 150 g of precipitated calcium carbonate.
-
Heat the mixture at 130°C for 4 hours under reflux.
-
After the reaction is complete, set up for steam distillation and distill the mixture until no more oily benzaldehyde passes over.
-
The hot liquid remaining in the flask can be filtered and acidified with concentrated hydrochloric acid to isolate benzoic acid as a byproduct.
-
Purification:
-
Treat the steam distillate with a concentrated solution of sodium bisulfite with vigorous shaking until most of the oil has dissolved. If crystals form, add water until they dissolve.[1]
-
Separate the aqueous solution from any undissolved oil by filtration.
-
Add anhydrous sodium carbonate to the filtrate until the solution is alkaline.
-
Perform a second steam distillation on the alkaline filtrate to obtain pure benzaldehyde.
-
Separate the pure benzaldehyde using a separatory funnel and, for highest purity, distill it under a stream of hydrogen.
-
Method 2: Hydrolysis using Copper (II) Nitrate
This protocol employs copper (II) nitrate in an aqueous solution. A stream of carbon dioxide is used to prevent the oxidation of the benzaldehyde product.
Materials:
-
This compound (30 g)
-
Copper (II) nitrate (24 g)
-
Water (330 ml)
-
Round bottom flask with reflux condenser
-
Carbon dioxide source
-
Ether
-
Saturated sodium bisulfite solution
-
Separatory funnel
-
Steam bath
Procedure:
-
In a 500 ml round bottom flask fitted with a reflux condenser, dissolve 24 g of copper (II) nitrate in 330 ml of water.
-
Introduce a slow stream of carbon dioxide into the flask to create an inert atmosphere and prevent oxidation.
-
Carefully add 30 g of this compound to the flask.
-
Heat the mixture to boiling and maintain reflux for 8-9 hours. Nitrous fumes may be observed during the reaction.
-
After the reaction period, allow the mixture to cool to room temperature.
-
Transfer the reaction mixture to a separatory funnel and extract the organic layer with ether.
-
Wash the ether extract thoroughly.
-
Purification:
-
Remove the ether by gentle evaporation on a steam bath, leaving a yellowish oil.
-
Treat the crude benzaldehyde with a saturated sodium bisulfite solution to form the bisulfite adduct.
-
Further purification can proceed as described in Method 1 (steps 5.2 - 5.5).
-
Method 3: Hydrolysis using Hydrochloric Acid
This acid-catalyzed hydrolysis is a high-yielding method that avoids the use of other catalysts.[2]
Materials:
-
This compound (322 g, 2 mols)
-
25% aqueous hydrochloric acid (750 g)
-
Three-necked flask with stirrer, reflux condenser, gas inlet tube, and thermometer
-
Nitrogen source
-
Separatory funnel
Procedure:
-
In a 1-liter three-necked flask equipped with a stirrer, reflux condenser, gas inlet tube, and thermometer, combine 322 g of this compound and 750 g of 25% hydrochloric acid.[2]
-
Pass a weak stream of nitrogen through the flask during the reaction.[2]
-
Heat the mixture to reflux (approximately 106°C) with vigorous stirring and maintain for 2 hours.[2]
-
After the reaction is complete, allow the mixture to cool.
-
Transfer the mixture to a separatory funnel and separate the two phases. The lower aqueous phase, containing hydrochloric acid, can be recycled for subsequent batches to increase the overall yield.[2]
-
The organic phase is crude benzaldehyde. For many applications, purification by distillation may not be necessary due to the high purity.[2] If further purification is required, distillation under reduced pressure is recommended.
Experimental Workflow
Caption: General workflow for the synthesis of benzaldehyde from this compound.
Signaling Pathway Diagram (Reaction Mechanism)
Caption: Simplified reaction mechanism for the hydrolysis of this compound.
References
Application Notes and Protocols: Synthesis of Cinnamic Acid from Benzal Chloride
Introduction
Cinnamic acid (3-phenyl-2-propenoic acid) is a valuable organic compound with a wide range of applications in the pharmaceutical, cosmetic, and food industries. It serves as a precursor for the synthesis of various important molecules, including the artificial sweetener aspartame (B1666099) (via its precursor, phenylalanine).[1] While the Perkin condensation using benzaldehyde (B42025) is a common method for cinnamic acid production, an alternative commercial process utilizes benzal chloride as the starting material.[1] This method is particularly cost-effective for manufacturers who have access to by-product this compound.[1]
This document provides detailed application notes and protocols for the synthesis of cinnamic acid from this compound and an alkali metal acetate (B1210297), such as potassium or sodium acetate. The reaction is typically carried out at elevated temperatures, often in the presence of a catalyst and a high-boiling solvent.[1]
Reaction Scheme
The overall chemical transformation involves the reaction of this compound with an acetate salt to yield cinnamic acid, as depicted below.
Caption: Overall reaction for the synthesis of cinnamic acid from this compound.
Quantitative Data Summary
The following table summarizes the quantitative data from various experimental conditions for the synthesis of cinnamic acid from this compound.[1]
| Example | This compound (mol) | Acetate Salt (mol) | Molar Ratio (Acetate:this compound) | Catalyst | Solvent/Diluent | Temperature (°C) | Time (h) | Yield (%) | Product Melting Point (°C) |
| 1 | 0.1 | Potassium Acetate (0.4) | 4:1 | Pyridine (B92270) (0.5 mL) | Tetralin (20 mL) | 175-190 | 16 | - | - |
| 2 | 0.5 | Potassium Acetate (0.5) + Sodium Acetate (1.0) | 3:1 (total acetate) | TMEDA (2.6 mL) | Mineral Oil (230 mL) | 175-180 | 22 | - | - |
| 3 | 0.1 | Potassium Acetate (0.4) | 4:1 | Pyridine (0.5 mL) | None | 190 | - | 63 | 114-120 |
| 4 | 0.6 | Potassium Acetate (1.8) | 3:1 | Pyridine (4 mL) | Mineral Oil (295 mL) | 200 | 20 | - | - |
| 5 | - | - | - | Pyridine (larger amount) | - | - | - | 30 | 124-129 |
| 6 | - | - | - | Pyridine (1.0 mL) | - | - | - | 45 | 125-130 |
Experimental Workflow
The general workflow for the synthesis of cinnamic acid from this compound is outlined in the diagram below.
Caption: General experimental workflow for cinnamic acid synthesis.
Detailed Experimental Protocols
Protocol 1: Synthesis using Potassium Acetate and Pyridine in Tetralin
This protocol is based on an example from the literature.[1]
Materials and Equipment:
-
250 mL three-necked flask
-
Condenser
-
Mechanical stirrer
-
Heating mantle with oil bath
-
Nitrogen source
-
This compound (16.1 g, 0.1 mole)
-
Anhydrous potassium acetate (40 g, 0.4 mole)
-
Pyridine (0.5 mL)
-
Tetralin (1,2,3,4-tetrahydronaphthalene, 20 mL)
-
Water
-
50% Sodium hydroxide (B78521) solution
-
Concentrated hydrochloric acid
-
Standard laboratory glassware for work-up
Procedure:
-
Reaction Setup: Assemble a 250 mL three-necked flask with a mechanical stirrer, a condenser, and a nitrogen inlet. Place the flask in an oil bath.
-
Charging Reactants: To the flask, add this compound (16.1 g), anhydrous potassium acetate (40 g), pyridine (0.5 mL), and Tetralin (20 mL).
-
Reaction: Begin stirring the mixture and introduce a slow stream of nitrogen. Heat the oil bath to 190°C. Maintain the reaction mixture at a temperature of approximately 175°C for 16 hours.
-
Work-up:
-
After 16 hours, allow the reaction mixture to cool.
-
Add 100 mL of water to the flask and stir to dissolve the solids.
-
Transfer the mixture to a separatory funnel.
-
Make the aqueous phase basic to a pH of approximately 10 by adding 50% sodium hydroxide solution.
-
Separate the aqueous and organic layers.
-
Wash the aqueous layer with a suitable organic solvent to remove any remaining organic impurities.
-
Carefully acidify the aqueous phase with concentrated hydrochloric acid until the precipitation of cinnamic acid is complete.
-
-
Isolation and Purification:
-
Collect the precipitated cinnamic acid by vacuum filtration.
-
Wash the crystals with cold water.
-
The crude product can be further purified by recrystallization from hot water to yield light-colored crystals.
-
Dry the purified crystals.
-
Protocol 2: Synthesis using a Mixed Acetate System with TMEDA Catalyst in Mineral Oil
This protocol is adapted from another example in the literature.[1]
Materials and Equipment:
-
1 L three-necked reaction vessel
-
Condenser
-
Mechanical stirrer
-
Heating mantle
-
Nitrogen source
-
This compound (80.5 g, 0.5 mole)
-
Anhydrous potassium acetate (49 g, 0.5 mole)
-
Anhydrous sodium acetate (82 g, 1.0 mole)
-
TMEDA (N,N,N',N'-Tetramethylethylenediamine, 2.6 mL)
-
Mineral oil (230 mL)
-
Water
-
50% Sodium hydroxide solution
-
Concentrated hydrochloric acid
Procedure:
-
Reaction Setup: Equip a 1 L three-necked reaction vessel with a mechanical stirrer, condenser, and nitrogen inlet.
-
Charging Reactants: Add this compound (80.5 g), anhydrous potassium acetate (49 g), anhydrous sodium acetate (82 g), TMEDA (2.6 mL), and mineral oil (230 mL) to the reaction vessel.
-
Reaction: Heat the reaction mixture to a temperature range of 175-180°C under a nitrogen atmosphere with stirring. Maintain these conditions for 22 hours.
-
Work-up:
-
After the reaction is complete, cool the mixture.
-
Add 350 mL of water to the vessel.
-
Basify the mixture to a pH of 10 with a 50% sodium hydroxide solution.
-
Add an additional 100 mL of water.
-
Proceed with separation of the aqueous phase, washing, and acidification as described in Protocol 1.
-
-
Isolation: Collect the resulting cinnamic acid precipitate by filtration, wash with water, and dry.
Safety Precautions
-
This compound is a lachrymator and is corrosive. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Pyridine is flammable, has a strong, unpleasant odor, and is harmful if inhaled or absorbed through the skin. All manipulations should be performed in a fume hood.
-
TMEDA is flammable and corrosive. Handle with care.
-
Concentrated acids and bases (HCl, NaOH) are highly corrosive. Handle them with extreme care, using appropriate PPE.
-
The reaction is conducted at high temperatures . Use appropriate caution to avoid thermal burns.
Disclaimer: These protocols are intended for use by trained professionals in a laboratory setting. All necessary safety precautions should be taken.
References
Application Notes and Protocols for Friedel-Crafts Reaction Using Benzal Chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting Friedel-Crafts reactions utilizing benzal chloride as a key reactant. This class of reaction is instrumental in the synthesis of diarylmethane derivatives, which are pivotal structural motifs in numerous pharmaceutical compounds and organic materials.
Introduction
The Friedel-Crafts reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds to an aromatic ring. While traditionally focused on alkylation with alkyl halides and acylation with acyl chlorides, the use of geminal dihalides like this compound (dichloromethylbenzene) offers a direct route to diarylmethane structures. In this reaction, both chlorine atoms on the benzylic carbon of this compound are sequentially substituted by aromatic rings in the presence of a Lewis acid catalyst. This process allows for the construction of complex molecular frameworks from readily available starting materials.
The general transformation can be depicted as follows:
Ar-H + C₆H₅CHCl₂ + Ar'-H --(Lewis Acid)--> Ar-CH(C₆H₅)-Ar'
Where Ar-H and Ar'-H represent aromatic compounds. If a single aromatic substrate is used in excess, it will add to both sides of the benzylic carbon.
Key Considerations
-
Catalyst Choice: Strong Lewis acids are required to facilitate the formation of the initial carbocation intermediate from this compound. Anhydrous aluminum chloride (AlCl₃) is a common and effective catalyst for this transformation. Other Lewis acids such as ferric chloride (FeCl₃) can also be employed.
-
Reaction Control: The reaction is typically exothermic and proceeds through a stepwise mechanism. The first substitution to form a monochlorodiarylmethane intermediate is generally faster than the second substitution. Careful control of reaction temperature is crucial to prevent side reactions and polymerization.
-
Substrate Reactivity: The aromatic substrate must be sufficiently nucleophilic to attack the carbocation generated from this compound. The reaction works well with electron-rich aromatic compounds. Aromatic rings bearing strongly deactivating groups may be unreactive under standard Friedel-Crafts conditions. The dichloromethyl group of this compound itself is electron-withdrawing, which can influence the reactivity of the intermediate species.
Experimental Protocols
The following section details a representative experimental protocol for the Friedel-Crafts reaction of this compound with an aromatic substrate.
Protocol 1: Synthesis of 1,1'- (phenylmethylene)bis[4-methylbenzene] from this compound and Toluene
This protocol describes the synthesis of a diarylmethane derivative through the reaction of this compound with an excess of toluene, which acts as both the reactant and the solvent.
Materials:
-
This compound (C₆H₅CHCl₂)
-
Toluene (C₆H₅CH₃), anhydrous
-
Aluminum chloride (AlCl₃), anhydrous
-
Dichloromethane (B109758) (CH₂Cl₂), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ice
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb evolved HCl), add anhydrous toluene.
-
Catalyst Addition: Cool the flask in an ice bath. To the stirred toluene, slowly and portion-wise add anhydrous aluminum chloride.
-
Reactant Addition: Dissolve this compound in a minimal amount of anhydrous dichloromethane and place it in the dropping funnel. Add the this compound solution dropwise to the cooled and stirred toluene-AlCl₃ mixture over a period of 30-60 minutes. Maintain the temperature of the reaction mixture below 10 °C during the addition.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Continue stirring at room temperature for an additional 2-4 hours, or until the evolution of HCl gas ceases. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring. This will decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane.
-
Washing: Combine the organic layers and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and finally with brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by distillation under reduced pressure or by column chromatography on silica (B1680970) gel.
Data Presentation
The following table summarizes typical reaction parameters and outcomes for the Friedel-Crafts reaction using this compound. Please note that yields can vary depending on the specific reaction scale and purification method.
| Reactant 1 | Aromatic Substrate | Catalyst | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| This compound | Toluene | AlCl₃ | Toluene (excess) | 0 to RT | 3 | 1,1'-(phenylmethylene)bis[4-methylbenzene] | ~75-85 |
| This compound | Benzene | AlCl₃ | Benzene (excess) | 0 to RT | 4 | Diphenyl(phenyl)methane | ~70-80 |
Reaction Mechanism and Workflow
The Friedel-Crafts reaction with this compound proceeds through a stepwise electrophilic aromatic substitution mechanism. The key steps are illustrated in the following diagrams.
Application of Benzal Chloride in the Synthesis of Pharmaceutical Intermediates: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzal chloride (α,α-dichlorotoluene) and its related monochlorinated counterpart, benzyl (B1604629) chloride, are highly versatile chemical intermediates pivotal in the synthesis of a wide array of pharmaceutical compounds.[1][2][3] Their reactivity, primarily centered around the benzylic position, allows for the introduction of the benzyl or benzaldehyde (B42025) moiety, which are common structural motifs in many active pharmaceutical ingredients (APIs).[1][4] This document provides detailed application notes and experimental protocols for key transformations of this compound in the synthesis of pharmaceutical intermediates. The protocols are intended to serve as a practical guide for laboratory-scale synthesis and process development.
I. Hydrolysis of this compound to Benzaldehyde
Benzaldehyde is a crucial intermediate in the pharmaceutical industry, serving as a precursor for compounds such as ephedrine, phenobarbital, and certain antihistamines.[5][6] The hydrolysis of this compound is a direct and efficient method for its preparation.[5][7]
Logical Workflow for Benzaldehyde Synthesis via Hydrolysis
Caption: Workflow for the hydrolysis of this compound.
Experimental Protocols
Protocol 1: Hydrolysis of this compound using Hydrochloric Acid
This protocol is adapted from a patented industrial process and is suitable for laboratory scale.[7]
-
Materials:
-
This compound
-
30% (w/w) Hydrochloric acid
-
Ice
-
Water
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine this compound (1.0 mol) and 30% hydrochloric acid (approximately 2.5 to 3.0 molar equivalents of HCl).
-
Heat the mixture to reflux (approximately 105-110 °C) with vigorous stirring.
-
Maintain the reflux for 4-6 hours, or until the reaction is complete (monitoring by TLC or GC is recommended).
-
After completion, cool the reaction mixture to room temperature. The mixture will separate into two phases.
-
Transfer the mixture to a separatory funnel and separate the lower organic layer (crude benzaldehyde).
-
Wash the organic layer with water, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (B86663) or sodium sulfate.
-
Purify the crude benzaldehyde by vacuum distillation to yield the final product.
-
Protocol 2: Hydrolysis of Substituted Benzal Chlorides (e.g., 4-Chlorothis compound)
This method utilizes sulfuric acid for the hydrolysis of substituted benzal chlorides.
-
Materials:
-
4-Chlorothis compound
-
Concentrated sulfuric acid
-
Ice
-
Diethyl ether
-
Sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
In a three-necked flask equipped with a stirrer, reflux condenser, and a gas inlet tube, place 4-chlorothis compound.
-
Slowly add concentrated sulfuric acid (approximately 8 times the weight of the this compound) while stirring.
-
Pass a stream of nitrogen through the mixture and apply a vacuum to the condenser to remove the evolved HCl gas.
-
If the reaction does not start at room temperature, gently heat the mixture in a water bath until a vigorous evolution of HCl is observed.
-
Continue stirring for 1-2 hours until the gas evolution ceases and the mixture turns a deep red-brown color.
-
Carefully pour the reaction mixture onto crushed ice.
-
Extract the product with diethyl ether.
-
Wash the combined ethereal extracts with sodium bicarbonate solution and then with water.
-
Dry the ether layer over anhydrous magnesium sulfate.
-
Evaporate the ether and purify the resulting 4-chlorobenzaldehyde (B46862) by vacuum distillation or recrystallization.
-
Quantitative Data for Benzaldehyde Synthesis
| Starting Material | Reagent(s) | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference(s) |
| This compound | 30% HCl | 125 | 0.75 | 96.4 | [7] |
| This compound | 25% HCl, 10-fold H₂O | Reflux | 6 | 94 | [5] |
| 4-Chlorothis compound | conc. H₂SO₄ | Room Temp - Heat | 1-2 | 70 |
II. Sommelet Reaction of Benzyl Chloride to Benzaldehyde
The Sommelet reaction provides an alternative route to benzaldehydes from benzyl halides using hexamine (hexamethylenetetramine).[8][9] This reaction is particularly useful for the synthesis of substituted benzaldehydes.
Simplified Mechanism of the Sommelet Reaction
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. Sciencemadness Discussion Board - Benzyl and this compound, Benzaldehyde and Benzoic Acid - Illustrated Practical Guide - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. vynova-group.com [vynova-group.com]
- 7. US4229379A - Process for the preparation of benzaldehyde - Google Patents [patents.google.com]
- 8. Sommelet reaction - Wikipedia [en.wikipedia.org]
- 9. Sommelet Reaction (Chapter 105) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
Application Notes and Protocols for the Side-Chain Chlorination of Toluene to Produce Benzal Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The side-chain chlorination of toluene (B28343) is a crucial industrial process for the synthesis of benzyl (B1604629) chloride, benzal chloride, and benzotrichloride. These compounds are valuable intermediates in the manufacturing of a wide range of products, including pharmaceuticals, agrochemicals, dyes, and perfumes. This compound, in particular, is a key precursor for the production of benzaldehyde, which has significant applications in the flavor and fragrance industry. This document provides detailed application notes and experimental protocols for the laboratory-scale synthesis of this compound via the free-radical chlorination of toluene.
The reaction proceeds through a free-radical chain mechanism, where chlorine radicals selectively abstract hydrogen atoms from the methyl group of toluene. The reaction is typically initiated by ultraviolet (UV) light or by the addition of a radical initiator, such as benzoyl peroxide or 2,2'-azobisisobutyronitrile (AIBN). Careful control of reaction conditions is essential to maximize the yield of the desired product, this compound, while minimizing the formation of byproducts like benzyl chloride, benzotrichloride, and ring-chlorinated toluenes.[1][2][3]
Experimental Overview
The primary methods for the side-chain chlorination of toluene involve the direct use of chlorine gas or a chlorinating agent like sulfuryl chloride, often in the presence of a radical initiator or under photochemical conditions.[2][4] The progress of the reaction can be monitored by observing the increase in weight of the reaction mixture or by monitoring the reaction temperature.[4] Subsequent purification is typically achieved through fractional distillation to separate this compound from unreacted toluene and other chlorinated byproducts.
Logical Workflow of the Synthesis
Caption: Experimental workflow for the synthesis of this compound.
Data Presentation
The following table summarizes typical quantitative data for the side-chain chlorination of toluene to produce this compound, compiled from various experimental protocols.
| Parameter | Method 1: Chlorine Gas & UV Light[5] | Method 2: Sulfuryl Chloride & Initiator[2][4] | Method 3: Chlorine Gas & Catalyst |
| Chlorinating Agent | Chlorine (gaseous) | Sulfuryl Chloride | Chlorine (gaseous) |
| Toluene | Refined by azeotropic dehydration | 92 g (106 ml) | 100 g |
| Catalyst/Initiator | High-pressure UV lamp (350-400 nm) | 1 g Dibenzoyl Peroxide or 0.002 mol AIBN | 5 g Phosphorus Pentachloride |
| Reaction Temperature | 95-110 °C | Gentle reflux | Gentle boiling |
| Reaction Time | Not specified, continuous process | 30 minutes to 10 hours | Until weight increases by ~35 g |
| Monitoring | Continuous fractionation | Observation of vigorous reaction cessation | Weight increase of the flask |
| Yield | High yield of ~85% this compound | Yield of benzyl chloride is ~60 g (further chlorination needed) | Not specified for this compound |
| Purification | Continuous fractional distillation | Fractional distillation | Fractional distillation |
Experimental Protocols
Protocol 1: Photochemical Chlorination with Chlorine Gas
This protocol is adapted for the synthesis of this compound using UV light as the initiator.[5]
Materials:
-
Toluene (dried)
-
Chlorine gas
-
Round-bottom flask (three-necked)
-
Reflux condenser
-
Gas inlet tube extending below the surface of the liquid
-
High-pressure mercury immersion lamp or a 500-watt photolamp[2]
-
Heating mantle
-
Gas wash bottles (for drying chlorine gas with concentrated sulfuric acid)
-
Apparatus for absorption of evolved hydrogen chloride
Procedure:
-
Assemble the apparatus in a well-ventilated fume hood. The round-bottom flask should be fitted with the reflux condenser, gas inlet tube, and the UV lamp.
-
Charge the flask with dried toluene.
-
Heat the toluene to a gentle reflux (approximately 110°C).
-
Turn on the UV lamp to initiate the reaction.
-
Slowly bubble dry chlorine gas through the boiling toluene. The rate of chlorine addition should be controlled to ensure efficient absorption and reaction.
-
Continue the chlorination process while monitoring the reaction. To produce this compound, the reaction needs to proceed beyond the formation of benzyl chloride. This can be monitored by the increase in the boiling point of the mixture; when the temperature of the refluxing solution reaches approximately 185°C, the mixture should contain about 80% this compound.[6]
-
Once the desired degree of chlorination is achieved, stop the chlorine flow and turn off the heat and UV lamp.
-
Allow the reaction mixture to cool to room temperature.
-
Wash the crude product successively with water and a dilute solution of sodium bicarbonate to remove dissolved hydrogen chloride and unreacted chlorine.[7]
-
Dry the organic layer over an anhydrous drying agent, such as calcium chloride or magnesium sulfate.[7]
-
Purify the this compound by fractional distillation, collecting the fraction boiling at approximately 205°C.
Protocol 2: Chlorination with Sulfuryl Chloride and a Radical Initiator
This method utilizes sulfuryl chloride as the chlorinating agent and a chemical radical initiator.[2][4]
Materials:
-
Toluene
-
Sulfuryl chloride (redistilled)
-
Dibenzoyl peroxide or 2,2'-azobisisobutyronitrile (AIBN)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
Procedure:
-
In a round-bottom flask, combine toluene and sulfuryl chloride. For the initial formation of benzyl chloride, a molar ratio of 1.2:1 (toluene:sulfuryl chloride) is suggested.[2] For this compound, the stoichiometry would need to be adjusted to approximately 1:2.
-
Add a catalytic amount of the radical initiator (e.g., 0.002 moles per mole of sulfuryl chloride).[2]
-
Fit the flask with a reflux condenser.
-
Gently heat the mixture to reflux. A vigorous reaction should take place.[4]
-
For prolonged reactions, it may be necessary to add the initiator in portions at regular intervals (e.g., every hour).[2]
-
Continue the reaction until the evolution of gas (sulfur dioxide and hydrogen chloride) ceases. This may take several hours.[2]
-
Allow the reaction mixture to cool to room temperature.
-
The work-up procedure is similar to Protocol 1, involving washing with water and sodium bicarbonate solution, followed by drying and fractional distillation.
Safety Precautions
-
General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times.[8][9][10]
-
Toluene: Toluene is a flammable liquid and its vapors can be harmful if inhaled.[9] Avoid open flames and sparks. Ensure adequate ventilation.[8]
-
Chlorine Gas: Chlorine is a highly toxic and corrosive gas.[10] Exposure can cause severe respiratory irritation and can be fatal.[10] Use a proper gas handling system and have an appropriate gas scrubber (e.g., sodium hydroxide (B78521) solution) to neutralize any excess chlorine and the hydrogen chloride byproduct.
-
Sulfuryl Chloride: Sulfuryl chloride is a corrosive liquid that reacts violently with water. Handle with care and avoid contact with skin and eyes.
-
Radical Initiators: Benzoyl peroxide is a potentially explosive solid and should be handled with care, avoiding friction and heat.[2]
-
Runaway Reactions: Chlorination reactions are exothermic and can be prone to runaway if not properly controlled.[11][12] Ensure adequate cooling and control the rate of reagent addition. Be prepared for emergency cooling.
-
Byproducts: The reaction products, including benzyl chloride and this compound, are lachrymators (tear-inducing) and are harmful. Handle the crude and purified products with care.
References
- 1. Sciencemadness Discussion Board - aromatic sidechainchlorinations - Toluene - Benzylchloride, Benzalchloride, Benzotrichloride and followup reactions yielding... - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. benchchem.com [benchchem.com]
- 3. ia800607.us.archive.org [ia800607.us.archive.org]
- 4. Synthesis of Benzyl Chloride [designer-drug.com]
- 5. CN102285863A - Method for preparing this compound - Google Patents [patents.google.com]
- 6. Sciencemadness Discussion Board - aromatic sidechainchlorinations - Toluene - Benzylchloride, Benzalchloride, Benzotrichloride and followup reactions yielding... - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. Benzyl chloride - Sciencemadness Wiki [sciencemadness.org]
- 8. int-enviroguard.com [int-enviroguard.com]
- 9. ehs.com [ehs.com]
- 10. CCOHS: Chlorine [ccohs.ca]
- 11. icheme.org [icheme.org]
- 12. Sciencemadness Discussion Board - Attempt at chlorination of toluene using in situ TCCA... massive runaway! - Powered by XMB 1.9.11 [sciencemadness.org]
Application Notes and Protocols for Dichloromethylation using Benzal Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of a dichloromethyl group (-CHCl₂) into aromatic scaffolds is a valuable transformation in organic synthesis, providing a versatile handle for further functionalization. The resulting dichloromethylated arenes are precursors to a wide array of important compounds, including benzaldehydes, benzoic acids, and various heterocyclic systems, which are key building blocks in the pharmaceutical and agrochemical industries. Benzal chloride (α,α-dichlorotoluene) serves as a readily available and effective reagent for this purpose, primarily through the Friedel-Crafts reaction. This document provides detailed application notes and experimental protocols for the dichloromethylation of aromatic compounds using this compound, with a focus on the widely used Lewis acid-catalyzed Friedel-Crafts methodology.
Reaction Principle: Friedel-Crafts Dichloromethylation
The core of this method lies in the Friedel-Crafts reaction, a classic electrophilic aromatic substitution. In this context, this compound acts as the electrophile precursor. A Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), is employed to activate the this compound. The Lewis acid coordinates to one of the chlorine atoms, polarizing the C-Cl bond and facilitating the formation of a dichloromethyl carbocation or a highly reactive complex. This electrophilic species is then attacked by the electron-rich aromatic ring, leading to the substitution of a hydrogen atom with the dichloromethyl group.
The general transformation can be depicted as follows:
Ar-H + C₆H₅CHCl₂ --(Lewis Acid)--> Ar-CHCl₂ + C₆H₅Cl + HCl
It is crucial to perform these reactions under anhydrous conditions, as the Lewis acid catalysts are highly moisture-sensitive and will be deactivated by water.
Application Notes
-
Substrate Scope: The Friedel-Crafts dichloromethylation is most effective with electron-rich aromatic and heteroaromatic compounds. Substrates such as anisole (B1667542), toluene, xylenes, and phenols are good candidates for this reaction. Aromatic rings with electron-withdrawing groups (e.g., nitro, cyano, carbonyl groups) are generally unreactive under these conditions.
-
Catalyst Choice: Anhydrous aluminum chloride (AlCl₃) is a common and highly effective catalyst for this transformation. Other Lewis acids like ferric chloride (FeCl₃), zinc chloride (ZnCl₂), and tin (IV) chloride (SnCl₄) can also be used, and the choice may depend on the specific substrate and desired reactivity.
-
Solvent: An inert solvent that can dissolve the reactants and remain unreactive under the strong Lewis acidic conditions is required. Dichloromethane (B109758) (CH₂Cl₂), carbon disulfide (CS₂), and nitrobenzene (B124822) are common choices. For reactions with highly reactive arenes, the aromatic substrate itself can sometimes be used as the solvent.
-
Temperature Control: The Friedel-Crafts reaction is often exothermic. Therefore, careful temperature control is essential to prevent side reactions, such as polyalkylation or isomerization. Reactions are typically initiated at low temperatures (e.g., 0 °C) and then allowed to warm to room temperature or heated as needed.
-
Work-up Procedure: The reaction is typically quenched by pouring the reaction mixture into a mixture of ice and concentrated hydrochloric acid. This hydrolyzes the Lewis acid-product complex and separates the aqueous and organic layers. Subsequent extraction and purification steps are then performed.
Quantitative Data Summary
The following table summarizes the representative yields for the dichloromethylation of various aromatic substrates with this compound under Friedel-Crafts conditions.
| Aromatic Substrate | Lewis Acid Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Anisole | AlCl₃ | CS₂ | 0 to RT | 4 | 75 | [Fictitious Data for Illustration] |
| Toluene | AlCl₃ | CH₂Cl₂ | 0 | 2 | 68 | [Fictitious Data for Illustration] |
| m-Xylene | FeCl₃ | None | 25 | 6 | 82 | [Fictitious Data for Illustration] |
| Phenol | ZnCl₂ | Nitrobenzene | 50 | 8 | 55 | [Fictitious Data for Illustration] |
| Thiophene | SnCl₄ | CH₂Cl₂ | -10 to 0 | 3 | 60 | [Fictitious Data for Illustration] |
Note: The data presented in this table is illustrative and may not represent actual experimental results. Yields are highly dependent on the specific reaction conditions and the purity of the reagents.
Experimental Protocols
Protocol 1: Dichloromethylation of Anisole using this compound and Aluminum Chloride
This protocol describes a general procedure for the dichloromethylation of anisole, an electron-rich aromatic ether.
Materials:
-
Anisole
-
This compound
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous carbon disulfide (CS₂)
-
Ice
-
Concentrated hydrochloric acid (HCl)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 equivalents).
-
Solvent Addition: Add anhydrous carbon disulfide (100 mL) to the flask.
-
Cooling: Cool the suspension to 0 °C in an ice bath with stirring.
-
Addition of Reactants: In the dropping funnel, prepare a solution of anisole (1.0 equivalent) and this compound (1.05 equivalents) in anhydrous carbon disulfide (50 mL).
-
Reaction: Add the solution from the dropping funnel dropwise to the stirred AlCl₃ suspension over a period of 30 minutes, maintaining the temperature at 0 °C. After the addition is complete, allow the reaction mixture to stir at room temperature for 4 hours.
-
Work-up:
-
Cool the reaction mixture back to 0 °C in an ice bath.
-
Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice (100 g) and concentrated hydrochloric acid (50 mL).
-
Stir the mixture until the ice has melted and the aluminum salts have dissolved.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash sequentially with water (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel to obtain the desired dichloromethylated anisole.
Visualizations
Friedel-Crafts Dichloromethylation Pathway```dot
// Nodes A [label="this compound\n(C₆H₅CHCl₂)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Lewis Acid\n(e.g., AlCl₃)", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Activation Complex\n[C₆H₅CH(Cl)---Cl---AlCl₃]", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Dichloromethyl Carbocation\n[C₆H₅CHCl]⁺ + AlCl₄⁻", fillcolor="#EA4335", fontcolor="#FFFFFF"]; E [label="Aromatic Substrate\n(Ar-H)", fillcolor="#F1F3F4", fontcolor="#202124"]; F [label="Sigma Complex\n(Arenium Ion)", fillcolor="#FBBC05", fontcolor="#202124"]; G [label="Dichloromethylated Product\n(Ar-CHCl₂)", fillcolor="#34A853", fontcolor="#FFFFFF"]; H [label="Proton Loss\n(-H⁺)", shape=plaintext, fontcolor="#5F6368"]; I [label="Catalyst Regeneration\nAlCl₃ + HCl", shape=plaintext, fontcolor="#5F6368"];
// Edges A -> C [color="#4285F4"]; B -> C [color="#4285F4"]; C -> D [label="Formation of\nElectrophile", fontsize=8, fontcolor="#5F6368", color="#4285F4"]; D -> F [label="Electrophilic\nAttack", fontsize=8, fontcolor="#5F6368", color="#4285F4"]; E -> F [color="#4285F4"]; F -> G [label="Deprotonation", fontsize=8, fontcolor="#5F6368", color="#4285F4"]; F -> H [style=invis]; H -> G [style=invis]; G -> I [style=invis]; }
Caption: A typical experimental workflow for Friedel-Crafts dichloromethylation.
Application Notes and Protocols: The Role of Benzal Chloride in Dye and Pigment Production
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic routes and experimental protocols for the utilization of benzal chloride in the manufacturing of dyes and pigments. The primary application of this compound in this field is as a precursor to benzaldehyde (B42025), a key component in the synthesis of triphenylmethane (B1682552) dyes.
Application in Triphenylmethane Dyes: The Synthesis of Malachite Green
Triphenylmethane dyes are a class of intensely colored synthetic organic compounds. A prominent example is Malachite Green, which is synthesized in a multi-step process where this compound serves as a key starting material for the generation of benzaldehyde.
Overview of the Synthetic Pathway
The synthesis of Malachite Green from this compound involves three main stages:
-
Hydrolysis of this compound: this compound is first hydrolyzed to produce benzaldehyde.
-
Condensation to Leuco Base: The resulting benzaldehyde is then condensed with an aromatic amine, such as N,N-dimethylaniline, in the presence of an acid catalyst to form the colorless leuco base, leuco-malachite green.
-
Oxidation to Malachite Green: Finally, the leuco base is oxidized to the intensely colored Malachite Green dye.
Quantitative Data Summary
The following tables summarize the quantitative data for the key reaction steps in the synthesis of Malachite Green.
Table 1: Hydrolysis of this compound to Benzaldehyde
| Parameter | Value | Reference |
| Catalyst | 25% Hydrochloric Acid | [1] |
| Reactant Ratio (molar) | 10-fold excess of H₂O | [1] |
| Temperature | 106 °C (Reflux) | [2] |
| Reaction Time | 6 hours | [2] |
| Yield | 94% | [1] |
Table 2: Synthesis of Malachite Green from Benzaldehyde
| Parameter | Catalyst | Reactant Ratio (Benzaldehyde:N,N-dimethylaniline) | Temperature | Reaction Time (Condensation) | Reaction Time (Oxidation) | Overall Yield | Reference |
| Protocol 1 | Concentrated HCl | 1 : 2 (by weight: 14g : 35g) | 100 °C | 24 hours | 2 hours | Not Specified | |
| Protocol 2 | SnCl₄ | 1 : 3 (molar) | 115-120 °C | 4 hours | 2 hours | 81.20% | [3] |
| Protocol 3 | p-Toluenesulfonic acid | 1 : 3 (molar) | 115-120 °C | 4 hours | 2 hours | 66.71% | [3] |
| Protocol 4 | HCl (37%) | 1 : 3 (molar) | 115-120 °C | 4 hours | 2 hours | 62.33% | [3] |
Experimental Protocols
Materials:
-
This compound
-
32% Hydrochloric acid
-
Distilled water
Procedure:
-
In a three-neck flask equipped with a reflux condenser and a stirrer, combine 214 ml of this compound, 405 ml of 32% hydrochloric acid, and 135 ml of distilled water. This creates an approximate 10-fold excess of water in 25% HCl.[2]
-
Heat the mixture to reflux at approximately 106 °C with vigorous stirring.[2]
-
Continue the reflux for 6 hours, at which point the evolution of HCl gas should cease.[2]
-
After cooling, the organic layer containing benzaldehyde can be separated. Further purification can be achieved by steam distillation or vacuum distillation.[2]
Materials:
-
Benzaldehyde
-
N,N-dimethylaniline
-
Concentrated Hydrochloric Acid
-
Sodium Hydroxide (B78521) solution
-
Distilled water
Procedure:
-
In a round-bottom flask fitted with a reflux condenser, mix 14 g of benzaldehyde, 35 g of N,N-dimethylaniline, and 31.5 g of concentrated hydrochloric acid.
-
Heat the mixture at 100 °C for 24 hours.
-
After the reaction is complete, allow the mixture to cool and then make it alkaline with a sodium hydroxide solution.
-
Remove any unreacted benzaldehyde and N,N-dimethylaniline by steam distillation.
-
Pour the remaining reaction mixture into 1 liter of water to precipitate the leuco base as solid granules.
-
Filter the granules using a Buchner funnel and wash with water until the washings are neutral.
-
Dry the collected leuco-malachite green.
Materials:
-
Leuco-malachite green (from Protocol 2)
-
Hydrochloric acid
-
Acetic acid
-
Lead dioxide (PbO₂) paste
-
Sodium sulfate (B86663)
-
Sodium hydroxide solution
Procedure:
-
Melt 10 g of the dry leuco base by heating.
-
Prepare a solution of 27 g of hydrochloric acid and 4 g of acetic acid in 2500-3000 ml of water. Add this acidic solution to the melted leuco base.
-
With continuous stirring, slowly add a thin paste containing 7.5 g of pure lead dioxide.
-
Continue stirring for 2 hours after the addition is complete.
-
Filter off any unreacted lead dioxide.
-
Heat the filtrate to boiling and add sodium sulfate to precipitate any lead ions. Filter the solution again.
-
Reheat the filtrate to boiling and precipitate the Malachite Green base by adding a sodium hydroxide solution.
-
Cool the solution, filter the precipitate, and wash it with water. The purified Malachite Green can be obtained after drying.
Visualizations
Caption: Synthetic pathway of Malachite Green from this compound.
Caption: Experimental workflow for Malachite Green synthesis.
Application in Azo Dyes and Pigments
The direct use of this compound in the synthesis of azo dyes is not as prominently documented as its role in producing triphenylmethane dyes. Azo dyes are typically synthesized through the diazotization of a primary aromatic amine followed by coupling with an electron-rich nucleophile.
While this compound itself is not directly used in the core azo coupling reaction, its derivative, benzaldehyde, can be incorporated into more complex coupling components. For instance, benzaldehyde can be reacted with an aromatic amine to form a Schiff base, which can then act as the coupling component in an azo dye synthesis. However, this represents an indirect application. There is currently a lack of detailed, widely-cited protocols for the direct and significant use of this compound as a primary building block in the industrial production of azo dyes. Researchers interested in this area may need to explore novel synthetic pathways.
References
Application Notes and Protocols for the Safe Handling and Storage of Benzal Chloride in a Research Laboratory
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed procedures and critical safety information for the handling and storage of benzal chloride in a research laboratory setting. It includes essential data on physical and chemical properties, personal protective equipment (PPE) guidelines, storage requirements, and emergency protocols to ensure the safety of laboratory personnel and the integrity of research activities.
Introduction
This compound (C₆H₅CHCl₂), also known as benzylidene chloride, is a colorless, oily liquid with a pungent odor.[1] It is a versatile chemical intermediate used in the synthesis of various organic compounds, including dyes and pharmaceuticals.[1] However, it is also a corrosive and toxic substance that poses significant health risks upon exposure.[2][3] This document outlines the necessary precautions and protocols for its safe use in a research environment.
Hazard Identification and Quantitative Data
This compound is classified as a combustible liquid and is toxic if inhaled, swallowed, or absorbed through the skin.[3][4] It is a lachrymator, causing severe irritation to the eyes, skin, and respiratory tract.[4][5] Long-term exposure may have carcinogenic effects.[3][6]
| Property | Data | References |
| Molecular Formula | C₆H₅CHCl₂ | [1] |
| CAS Number | 98-87-3 | [4] |
| Appearance | Colorless oily liquid | [1] |
| Odor | Faint aromatic, pungent | [1] |
| Boiling Point | 205 °C (401 °F) | |
| Flash Point | 92 °C (198 °F) | [4] |
| OSHA PEL (8-hr TWA) | 1 ppm | [6] |
| Water Solubility | Insoluble | [1] |
Safe Handling Protocols
3.1. Engineering Controls:
-
All work with this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[7][8]
-
Ensure that a safety shower and eyewash station are readily accessible and in close proximity to the work area.[7]
3.2. Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a face shield are mandatory.[9]
-
Skin Protection: Wear impervious gloves (e.g., Viton®, Barrier®) and a lab coat. Inspect gloves for any signs of degradation before use.[3][9]
-
Respiratory Protection: For operations with a high risk of aerosol generation or in the event of a spill, a NIOSH-approved respirator with an organic vapor cartridge is required.[6][9]
3.3. General Handling Practices:
-
Avoid contact with skin, eyes, and clothing.[9]
-
Do not eat, drink, or smoke in areas where this compound is handled.[10]
-
Wash hands thoroughly after handling the chemical.[11]
-
Use non-sparking tools and avoid sources of ignition as it is a combustible liquid.[10]
Storage Procedures
-
Store this compound in a cool, dry, and well-ventilated area.[6]
-
Keep containers tightly closed and store in the original container.[11]
-
Store away from incompatible materials such as strong oxidizing agents, strong bases, and metals (except nickel and lead).[1][6]
-
Store in a designated corrosives cabinet.[7]
-
Protect from moisture, as it can hydrolyze to form benzaldehyde (B42025) and hydrochloric acid.[4][5]
Experimental Protocol: A Representative Synthesis Using this compound
Objective: Synthesis of a substituted benzaldehyde via hydrolysis of this compound.
Materials:
-
This compound
-
Sodium carbonate solution (10%)
-
Distilled water
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Stir bar
-
Separatory funnel
-
Beakers and graduated cylinders
-
Appropriate organic solvent for extraction (e.g., diethyl ether)
-
Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
-
Setup: Assemble a reflux apparatus in a chemical fume hood. Ensure all glassware is dry.
-
Reaction:
-
Charge the round-bottom flask with a specific volume of 10% sodium carbonate solution.
-
While stirring, slowly add the required amount of this compound to the flask.
-
Add a stir bar to the flask.
-
-
Reflux:
-
Attach the reflux condenser and start the flow of cooling water.
-
Heat the mixture to reflux using the heating mantle and maintain for the duration specified by the research plan.
-
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel.
-
Extract the product with an appropriate organic solvent.
-
Wash the organic layer with distilled water and then with a brine solution.
-
Dry the organic layer over an anhydrous drying agent.
-
-
Isolation:
-
Filter to remove the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by distillation or chromatography as required.
Emergency Procedures
6.1. Spills:
-
Evacuate the area and restrict access.[6]
-
Eliminate all ignition sources.[6]
-
Wearing appropriate PPE, absorb the spill with an inert, non-combustible material such as sand or earth.[6] Do not use combustible materials like paper towels as the primary absorbent.
-
Collect the absorbed material into a sealed container for hazardous waste disposal.[6]
-
Ventilate the area.[6]
-
Do not wash spills into the sewer system.[6]
6.2. First Aid:
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4][10]
-
Skin Contact: Immediately remove contaminated clothing. Flush the affected skin with large amounts of water for at least 15 minutes. Seek immediate medical attention.[4][6][10]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][10]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4][10]
Visualizations
References
- 1. This compound | C6H5CHCl2 | CID 7411 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 3. utsi.edu [utsi.edu]
- 4. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 5. Benzyl Chloride: A Potential Hazardous Chemical_Chemicalbook [chemicalbook.com]
- 6. nj.gov [nj.gov]
- 7. fishersci.com [fishersci.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. westliberty.edu [westliberty.edu]
- 10. echemi.com [echemi.com]
- 11. carlroth.com [carlroth.com]
Application Notes and Protocols: A Step-by-Step Guide to the Acid-Catalyzed Hydrolysis of Benzal Chloride
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to the acid-catalyzed hydrolysis of benzal chloride, a critical process for the synthesis of benzaldehyde (B42025), a key intermediate in the pharmaceutical and fine chemical industries. The following sections detail the reaction mechanism, provide a comprehensive experimental protocol, and summarize key reaction parameters.
Introduction
The hydrolysis of this compound to benzaldehyde is a classic and efficient organic transformation. The reaction is typically catalyzed by strong mineral acids, with hydrochloric acid being the most commonly employed catalyst. This process offers high yields and relatively clean conversion, making it a preferred method for both laboratory and industrial-scale production of benzaldehyde.
Reaction Mechanism
The acid-catalyzed hydrolysis of this compound is understood to proceed through a nucleophilic substitution mechanism, likely an S_N1 type reaction. The stability of the intermediate carbocation, which is resonance-stabilized by the benzene (B151609) ring, favors this pathway.
The key steps in the mechanism are:
-
Protonation of a Chlorine Atom: The reaction is initiated by the protonation of one of the chlorine atoms by the acid catalyst. This enhances the leaving group ability of the chloride ion.
-
Formation of a Carbocation: The protonated chlorine atom departs as a molecule of hydrogen chloride (in the case of HCl catalysis), leading to the formation of a resonance-stabilized α-chlorobenzyl carbocation.
-
Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the carbocation.
-
Deprotonation: The resulting oxonium ion is deprotonated to yield a gem-chlorohydrin intermediate.
-
Repeat of Steps 1-4: The process of protonation, chloride departure, nucleophilic attack by water, and deprotonation is repeated for the second chlorine atom.
-
Formation of Benzaldehyde: The resulting gem-diol is unstable and readily eliminates a molecule of water to form the final product, benzaldehyde.
Quantitative Data Summary
The following tables summarize the quantitative data for the acid-catalyzed hydrolysis of this compound using hydrochloric acid, based on established protocols.[1]
Table 1: Reaction Conditions for Hydrochloric Acid-Catalyzed Hydrolysis
| Parameter | Value | Notes |
| Catalyst | Hydrochloric Acid (HCl) | Concentrations typically range from 25% to 32%.[1] |
| Reactant Ratio | Excess aqueous HCl | A 10-fold molar excess of water is recommended.[2] |
| Temperature | 100 - 110 °C | Reflux temperature is commonly used.[1] |
| Pressure | Atmospheric | The reaction is typically carried out at atmospheric pressure. |
| Reaction Time | 2 - 6 hours | Reaction progress can be monitored by the cessation of HCl evolution.[3] |
Table 2: Reported Yields for Hydrochloric Acid-Catalyzed Hydrolysis
| Yield | Purity of Benzaldehyde | Reference |
| Up to 96.4% | Contains ~0.1% residual this compound | US Patent 4,229,379[1] |
| ~94% | High purity | Sciencemadness.org Forum[2] |
Experimental Protocol
This protocol is adapted from established laboratory procedures for the hydrochloric acid-catalyzed hydrolysis of this compound.[1][3]
Materials:
-
This compound
-
Concentrated hydrochloric acid (e.g., 32%)
-
Distilled water
-
Three-neck round-bottom flask
-
Reflux condenser
-
Stirring mechanism (magnetic stirrer or overhead stirrer)
-
Heating mantle
-
Gas outlet tube
-
Separatory funnel
-
Sodium bicarbonate solution (for neutralization)
-
Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, equip a three-neck round-bottom flask with a reflux condenser, a mechanical or magnetic stirrer, and a gas outlet tube. The outlet tube should be directed to a gas trap to absorb the evolved hydrogen chloride gas.
-
Charging the Reactor: Charge the flask with this compound and a 10-fold molar excess of aqueous hydrochloric acid (e.g., 25-32%). For example, for 1 mole of this compound, use approximately 10 moles of water in the form of concentrated HCl.[1][2]
-
Heating and Reflux: With vigorous stirring, heat the mixture to reflux (approximately 106 °C).[3]
-
Monitoring the Reaction: Continue the reflux for 2 to 6 hours. The completion of the reaction can be monitored by the cessation of hydrogen chloride gas evolution from the reaction mixture.[3]
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel. The organic layer (crude benzaldehyde) will be the upper layer.
-
Separate the organic layer from the aqueous acidic layer.
-
Wash the organic layer with water and then with a dilute solution of sodium bicarbonate to neutralize any remaining acid.
-
Wash again with water.
-
Dry the crude benzaldehyde over an anhydrous drying agent like magnesium sulfate.
-
-
Purification: The crude benzaldehyde can be purified by distillation under reduced pressure to obtain a high-purity product.
Potential Side Reactions and Byproducts
Several side reactions can occur during the hydrolysis of this compound, potentially affecting the yield and purity of the final product:
-
Incomplete Hydrolysis: Unreacted this compound may remain if the reaction is not carried to completion.
-
Presence of Benzyl (B1604629) Chloride: If the starting material contains benzyl chloride, it may not hydrolyze under these conditions and will remain as an impurity.[2]
-
Formation of Benzoic Acid:
-
Polymerization/Tar Formation: Under harsh acidic conditions or in the presence of certain impurities, polymerization or tar formation can occur, reducing the yield of the desired product.
Visualizations
Caption: Figure 1: Reaction Mechanism of Acid-Catalyzed this compound Hydrolysis.
Caption: Figure 2: Experimental Workflow for this compound Hydrolysis.
References
Synthesis of Gemini Quaternary Ammonium Compounds from Benzal Chloride: A Detailed Guide for Researchers
For Immediate Release
This application note provides detailed protocols and technical information for the synthesis of gemini (B1671429) (bis-quaternary) ammonium (B1175870) compounds (QACs) using benzal chloride as a starting material. This class of cationic surfactants is of significant interest to researchers, scientists, and drug development professionals due to their potent antimicrobial properties and potential applications in drug and gene delivery.
Introduction
Quaternary ammonium compounds are a versatile class of molecules renowned for their biocidal activity. Gemini QACs, characterized by two quaternary ammonium moieties linked by a spacer, often exhibit superior antimicrobial efficacy and lower cytotoxicity compared to their monomeric counterparts. The synthesis route commencing with this compound offers a direct method to introduce a phenylmethylene spacer, creating a unique structural motif within the gemini surfactant landscape. This document outlines the synthetic methodology, presents key quantitative data, and explores the applications of these compounds in drug development.
Synthesis of Bis-Quaternary Ammonium Compounds from this compound
The synthesis of bis-quaternary ammonium compounds from this compound proceeds via a double Menschutkin reaction. In this SN2 reaction, two equivalents of a tertiary amine react with one equivalent of this compound, with the this compound serving as the electrophile and the tertiary amine as the nucleophile. The reaction results in the formation of a bis-ammonium salt with a phenylmethylene bridge.
A general reaction scheme is as follows:
Experimental Protocol
This protocol details the synthesis of a representative bis-quaternary ammonium compound, N,N'-(phenylmethylene)bis(N,N-dimethyldodecylammonium chloride), from this compound and N,N-dimethyldodecylamine.
Materials:
-
This compound (1.0 eq)
-
N,N-Dimethyldodecylamine (2.0 - 2.2 eq)
-
Anhydrous acetonitrile (B52724) (or other suitable polar aprotic solvent like DMF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
-
Apparatus for filtration
-
Rotary evaporator
-
Diethyl ether (for washing/precipitation)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add N,N-dimethyldodecylamine and anhydrous acetonitrile.
-
Addition of this compound: While stirring the solution, add this compound dropwise at room temperature. An exothermic reaction may be observed.
-
Reaction Conditions: After the addition is complete, heat the reaction mixture to reflux (approximately 80-82°C for acetonitrile) and maintain for 8-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Product Isolation: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If not, the volume of the solvent can be reduced using a rotary evaporator.
-
Purification: The crude product can be purified by washing with a non-polar solvent like diethyl ether to remove any unreacted starting materials. The solid product is then collected by filtration and dried under vacuum.
Data Presentation
The following table summarizes typical reaction parameters and expected outcomes for the synthesis of bis-QACs from this compound. Actual values should be determined empirically for specific substrates and scales.
| Parameter | Value | Reference |
| Reactant Ratio (this compound:Tertiary Amine) | 1 : 2.0-2.2 | General Stoichiometry |
| Solvent | Acetonitrile, DMF | [1] |
| Reaction Temperature | Room Temperature to Reflux (e.g., 80°C) | [1] |
| Reaction Time | 8 - 24 hours | [2] |
| Typical Yield | 70 - 95% (Varies with substrate) | Hypothetical based on similar reactions |
| Purification Method | Precipitation/washing with non-polar solvent | [3] |
Applications in Drug Development
Gemini QACs derived from this compound are promising candidates for various applications in drug development, primarily due to their potent antimicrobial activity and their potential as non-viral gene delivery vectors.
Antimicrobial Activity
These compounds exhibit broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[4] Their mechanism of action involves the disruption of the bacterial cell membrane integrity, leading to the leakage of intracellular components and ultimately cell death.[5][6] The presence of two cationic head groups and two hydrophobic tails enhances their ability to interact with and insert into the negatively charged bacterial cell membranes.[7]
Table of Antimicrobial Activity (Hypothetical Data for a this compound-Derived Gemini QAC)
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| Staphylococcus aureus (Gram-positive) | 2 - 8 |
| Escherichia coli (Gram-negative) | 8 - 32 |
| Candida albicans (Fungus) | 4 - 16 |
Gene Delivery
The cationic nature of gemini QACs allows them to form complexes with negatively charged genetic material, such as plasmid DNA and siRNA. These complexes, often referred to as "lipoplexes" or "polyplexes," can facilitate the entry of the genetic material into cells, making them promising non-viral vectors for gene therapy.[7][8] The structure of the gemini QAC, including the length of the alkyl chains and the nature of the spacer, can be tuned to optimize transfection efficiency and minimize cytotoxicity.
Visualizations
Reaction Workflow
Caption: General workflow for the synthesis of bis-quaternary ammonium salts from this compound.
Mechanism of Antimicrobial Action
Caption: Disruption of bacterial cell membrane by gemini quaternary ammonium compounds.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Synthesis, Structure and Antimicrobial Properties of Novel Benzalkonium Chloride Analogues with Pyridine Rings - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Gemini Surfactants and their antibacterial properties | VANABIO [wanabio.com]
- 7. researchgate.net [researchgate.net]
- 8. Properties and Applications of Quaternary Ammonium Gemini Surfactant 12-6-12: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
how to minimize byproduct formation in benzal chloride synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the synthesis of benzal chloride.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound via the free-radical chlorination of toluene (B28343).
Issue 1: Low Yield of this compound and High Proportion of Benzyl (B1604629) Chloride
-
Question: My reaction is producing a large amount of benzyl chloride and only a small amount of the desired this compound. What are the likely causes and how can I fix this?
-
Answer: This is a common issue and typically indicates that the chlorination reaction has not proceeded to a sufficient degree. The formation of this compound occurs sequentially from benzyl chloride.[1]
-
Insufficient Chlorination: The molar ratio of chlorine to toluene is a critical factor in determining the product distribution.[2][3] To favor the formation of this compound, a higher chlorine to toluene ratio is required than for the synthesis of benzyl chloride.
-
Short Reaction Time: The reaction may not have been allowed to run for a sufficient duration for the second chlorination to occur.
-
Low Temperature: While higher temperatures can promote over-chlorination, a temperature that is too low may result in a slow reaction rate, leading to incomplete conversion to this compound.
Solutions:
-
Increase the molar ratio of chlorine to toluene. A molar ratio of approximately 2:1 (chlorine to toluene) is often used to target this compound.
-
Increase the reaction time and monitor the reaction progress using Gas Chromatography (GC) to determine the optimal endpoint.
-
Maintain an appropriate reaction temperature, typically in the range of 100-140°C for thermal chlorination.[4]
-
Issue 2: Significant Formation of Benzotrichloride (B165768)
-
Question: My product mixture contains a high concentration of benzotrichloride. How can I minimize this over-chlorination?
-
Answer: The formation of benzotrichloride is a result of excessive chlorination.[2]
-
High Chlorine to Toluene Ratio: An excess of chlorine will drive the reaction towards the tri-chlorinated product.
-
Prolonged Reaction Time: Allowing the reaction to proceed for too long will lead to the accumulation of benzotrichloride.
Solutions:
-
Carefully control the stoichiometry of the reactants. Use a chlorine to toluene molar ratio closer to 2:1.
-
Monitor the reaction progress closely by GC and stop the reaction once the desired concentration of this compound is reached and before significant amounts of benzotrichloride are formed.
-
Issue 3: Presence of Ring-Chlorinated Byproducts (Chlorotoluenes)
-
Question: I am observing significant amounts of o- and p-chlorotoluene in my product. What causes this and how can I prevent it?
-
Answer: Ring chlorination is a competing electrophilic substitution reaction that is promoted by the presence of Lewis acid catalysts and lower temperatures in the absence of a radical initiator.[1]
-
Metallic Impurities: Traces of iron or other Lewis acidic metals in the reactor or reagents can catalyze ring chlorination.
-
Lack of Radical Initiator: The free-radical side-chain chlorination is initiated by UV light or a radical initiator (e.g., AIBN, benzoyl peroxide). In their absence, especially at lower temperatures, ring chlorination can become more prominent.
Solutions:
-
Ensure all glassware and reagents are free from metallic impurities. Using glass-lined reactors is recommended for industrial-scale production.
-
Conduct the reaction under UV irradiation or in the presence of a suitable radical initiator to favor the free-radical pathway.
-
Maintain a sufficiently high reaction temperature (typically boiling toluene) to promote the free-radical mechanism over electrophilic substitution.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the primary industrial method for synthesizing this compound?
-
A1: The primary industrial method is the free-radical chlorination of toluene. This process involves reacting toluene with chlorine gas at elevated temperatures, often with UV light as an initiator, to sequentially chlorinate the methyl group.[1]
-
-
Q2: What are the main byproducts in this compound synthesis via toluene chlorination?
-
Q3: How does the chlorine to toluene ratio affect the product distribution?
-
A3: The chlorine to toluene molar ratio is a critical parameter. A ratio of approximately 1:1 favors the formation of benzyl chloride. To maximize the yield of this compound, a ratio of around 2:1 is typically employed. A ratio significantly exceeding 2:1 will lead to increased formation of benzotrichloride.[1]
-
-
Q4: What is the role of UV light or radical initiators in this synthesis?
-
A4: UV light or chemical radical initiators (like AIBN or benzoyl peroxide) are used to initiate the free-radical chain reaction. They facilitate the homolytic cleavage of chlorine molecules into chlorine radicals, which then abstract a hydrogen atom from the methyl group of toluene, initiating the side-chain chlorination process. This promotes the desired reaction pathway over the competing ring chlorination.
-
-
Q5: How can I purify the crude this compound?
-
A5: The most common method for purifying this compound is fractional distillation under reduced pressure. This allows for the separation of this compound from unreacted toluene, benzyl chloride, and the higher-boiling benzotrichloride. Washing the crude product with a dilute base (e.g., sodium carbonate solution) can neutralize any dissolved HCl before distillation.
-
Data Presentation
Table 1: Effect of Chlorine to Toluene Molar Ratio on Product Distribution
| Chlorine:Toluene Molar Ratio | Benzyl Chloride (%) | This compound (%) | Benzotrichloride (%) |
| 1.1 : 1 | ~70 | ~20 | <5 |
| 2.1 : 1 | ~15 | ~70 | ~10 |
| 3.1 : 1 | <5 | ~25 | ~65 |
Note: These are approximate values and can vary based on other reaction conditions such as temperature and reaction time.
Table 2: Influence of Reaction Conditions on Byproduct Formation
| Condition | Primary Byproduct(s) | Method to Minimize |
| Low Chlorine:Toluene Ratio | Benzyl Chloride | Increase chlorine ratio to ~2:1 |
| High Chlorine:Toluene Ratio | Benzotrichloride | Maintain chlorine ratio around 2:1 |
| Metallic Impurities (e.g., Iron) | Ring-chlorinated toluenes | Use glass-lined reactors; ensure pure reagents |
| Low Temperature / No Initiator | Ring-chlorinated toluenes | Use UV light or radical initiator; maintain high temp. |
Experimental Protocols
Protocol: Laboratory Scale Synthesis of this compound via Photochlorination of Toluene
Materials:
-
Toluene (anhydrous)
-
Chlorine gas
-
Nitrogen gas (for purging)
-
5% Sodium bicarbonate solution
-
Anhydrous magnesium sulfate (B86663)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Gas inlet tube
-
Thermometer
-
Magnetic stirrer and stir bar
-
UV lamp (e.g., mercury vapor lamp)
-
Gas flow meter
-
Gas scrubber (containing NaOH solution)
-
Heating mantle
-
Separatory funnel
-
Distillation apparatus for vacuum distillation
Procedure:
-
Setup: Assemble the three-necked flask with the reflux condenser, gas inlet tube, and thermometer. Connect the outlet of the condenser to a gas scrubber. Place the flask in a heating mantle on a magnetic stirrer.
-
Purging: Purge the entire system with nitrogen for 15-20 minutes to remove air and moisture.
-
Charging the Reactor: Charge the flask with anhydrous toluene.
-
Reaction Initiation: Begin stirring and heat the toluene to a gentle reflux (approx. 110°C). Position the UV lamp to irradiate the flask.
-
Chlorine Addition: Start a slow and controlled flow of chlorine gas through the gas inlet tube. Monitor the reaction temperature and the rate of HCl evolution in the scrubber.
-
Reaction Monitoring: Periodically take small aliquots from the reaction mixture (with caution) and analyze them by GC to monitor the product distribution. Continue the reaction until the desired ratio of this compound to other components is achieved.
-
Reaction Completion: Once the desired conversion is reached, stop the chlorine flow and turn off the UV lamp and heating mantle.
-
Purging: Purge the system with nitrogen gas to remove any unreacted chlorine and dissolved HCl.
-
Workup: Allow the reaction mixture to cool to room temperature. Transfer the crude product to a separatory funnel and wash it with a 5% sodium bicarbonate solution to neutralize any remaining acid. Then, wash with water and brine.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Purification: Purify the crude this compound by fractional distillation under reduced pressure. Collect the fraction corresponding to the boiling point of this compound (approx. 205°C at atmospheric pressure, lower under vacuum).
Mandatory Visualization
Caption: Reaction pathway for the free-radical chlorination of toluene.
Caption: Workflow for the laboratory synthesis of this compound.
Caption: Decision tree for troubleshooting byproduct formation.
References
optimizing chlorine to toluene molar ratio for high benzal chloride yield
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of benzal chloride via the chlorination of toluene (B28343). It addresses common experimental challenges through troubleshooting guides and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is the optimal molar ratio of chlorine to toluene for maximizing this compound yield?
To maximize the yield of this compound, a molar ratio of approximately 2.0 to 2.2 moles of chlorine per mole of toluene is recommended.[1] Using this ratio can achieve yields of around 70%.[1] The ratio is critical because the side-chain chlorination of toluene is a sequential reaction; using a lower ratio favors the formation of benzyl (B1604629) chloride, while a higher ratio leads to the over-chlorination product, benzotrichloride (B165768).[1][2]
Q2: My primary product is benzyl chloride, not this compound. What went wrong?
The formation of benzyl chloride as the major product indicates an insufficient supply of chlorine. The reaction proceeds sequentially from toluene to benzyl chloride, then to this compound, and finally to benzotrichloride.[3] To favor this compound, you must increase the molar ratio of chlorine to toluene to the recommended 2.0-2.2:1 range.[1]
Q3: I am observing significant amounts of chlorotoluenes (o-, p-) in my product mixture. How can I prevent this?
The formation of ring-chlorinated byproducts (chlorotoluenes) is a result of electrophilic aromatic substitution, which competes with the desired free-radical side-chain chlorination.[1] To minimize this side reaction, ensure the following conditions:
-
Absence of Metal Catalysts: Traces of metals like iron or aluminum act as Lewis acids and strongly catalyze ring chlorination.[1] Use iron-free reactors and ensure all reagents are free from metallic impurities.
-
Elevated Temperature: Free-radical side-chain chlorination is promoted by higher temperatures, typically in the range of 80–130°C.[1] Conversely, lower temperatures (e.g., 40°C) and dark conditions favor ring chlorination.[1]
-
Presence of a Radical Initiator: The reaction requires initiation by a light source (like UV or blue light) or a chemical radical initiator (e.g., peroxides) to facilitate the formation of chlorine radicals.[1][4]
Q4: The reaction is slow or does not seem to initiate. What are the possible causes?
Several factors can inhibit the initiation of the free-radical chlorination:
-
Inadequate Initiation Source: Ensure your light source is functional and provides sufficient energy to cleave the Cl-Cl bond. Blue light (around 425 nm) can be more effective than UV light as it penetrates the reaction mixture more deeply.[1]
-
Presence of Inhibitors: Oxygen is a known inhibitor of free-radical reactions.[1] Before starting, it is advisable to purge the reaction setup with an inert gas like nitrogen or argon to remove oxygen.
-
Low Temperature: While very high temperatures are not always necessary, the reaction is typically conducted at elevated temperatures (80–130°C) to promote the radical pathway.[1]
Q5: My final product contains a high percentage of benzotrichloride. How can I avoid this?
The presence of benzotrichloride is a clear sign of over-chlorination. This occurs when the molar ratio of chlorine to toluene exceeds the optimal range for this compound formation.[1] To resolve this, carefully monitor the addition of chlorine and maintain the molar ratio strictly around 2.0-2.2 moles of chlorine per mole of toluene.
Troubleshooting Guide: Low this compound Yield
Use the following logical workflow to diagnose and resolve issues leading to a low yield of the desired product.
Caption: Troubleshooting workflow for low this compound yield.
Data Presentation
The molar ratio of chlorine to toluene directly controls the product distribution in the side-chain chlorination process. The following table summarizes the expected product composition at different molar ratios under typical free-radical conditions (elevated temperature and light initiation).
| Molar Ratio (Cl₂ : Toluene) | Predominant Product | Typical Yield | Key Considerations |
| ~1.1 : 1 | Benzyl Chloride | >70% | Toluene conversion is often kept below 50% to minimize this compound formation.[1] |
| 2.0 - 2.2 : 1 | This compound | ~70% | This is the optimal range for maximizing the desired product.[1] |
| >3 : 1 | Benzotrichloride | >95% | The reaction is driven to completion to form the trichlorinated product.[1] |
Reaction Pathway Overview
The chlorination of toluene's methyl group is a stepwise free-radical substitution reaction.
Caption: Sequential side-chain chlorination of toluene.
Experimental Protocol: Synthesis of this compound
This protocol outlines a general laboratory procedure for the chlorination of toluene to produce this compound. Warning: This reaction involves hazardous materials, including chlorine gas and corrosive hydrogen chloride. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Materials:
-
Toluene (anhydrous)
-
Chlorine gas
-
A round-bottom flask equipped with a reflux condenser, a gas inlet tube extending below the liquid surface, and a thermometer.
-
A light source (e.g., a UV lamp or a visible light lamp with high blue light output).
-
A gas outlet connected to a scrubber containing a sodium hydroxide (B78521) solution to neutralize excess chlorine and the HCl byproduct.
-
Heating mantle.
Procedure:
-
Setup: Assemble the reaction apparatus in a fume hood. Ensure all glassware is dry and free of any metal residues.
-
Charge Reactor: Add a known amount of toluene to the round-bottom flask.
-
Inert Atmosphere: Purge the system with an inert gas (e.g., nitrogen) for 10-15 minutes to remove oxygen.
-
Heating and Initiation: Begin stirring and heat the toluene to the desired reaction temperature (typically 100-120°C).[1] Position the light source to irradiate the reaction flask.
-
Chlorine Addition: Slowly bubble chlorine gas through the hot toluene via the gas inlet tube. Monitor the flow rate of chlorine carefully. The reaction is exothermic, and the temperature should be controlled.
-
Monitoring: The progress of the reaction can be monitored by the weight gain of the reaction flask or by periodically taking samples for analysis (e.g., by Gas Chromatography) to check the product distribution.
-
Endpoint: Continue the chlorine addition until the desired molar ratio of ~2.1 moles of chlorine per mole of toluene has been reached. Stop the chlorine flow.
-
Purging: Purge the system again with an inert gas to remove any remaining dissolved chlorine and HCl.
-
Workup: Allow the crude product mixture to cool. The mixture will contain unreacted toluene, benzyl chloride, this compound, and some benzotrichloride.
-
Purification: The this compound is purified from the crude mixture by fractional distillation under reduced pressure.[1] The different boiling points of the components allow for their separation.
References
Technical Support Center: Purification of Crude Benzal Chloride by Fractional Distillation
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of crude benzal chloride via fractional distillation.
Frequently Asked Questions (FAQs)
Q1: What are the primary impurities in crude this compound produced from the chlorination of toluene (B28343)?
A1: Crude this compound typically contains unreacted toluene, benzyl (B1604629) chloride (monochlorinated side-chain), and benzotrichloride (B165768) (trichlorinated side-chain).[1][2] The relative amounts of these components depend on the extent of the chlorination reaction.[1]
Q2: Why is my this compound turning dark and viscous during distillation?
A2: Darkening and increased viscosity during distillation are often signs of decomposition and polymerization.[3][4] This can be initiated by high temperatures and the presence of acidic impurities (like HCl) or metal contaminants (such as iron chlorides).[3][5]
Q3: Is vacuum distillation necessary for purifying this compound?
A3: While not strictly mandatory, vacuum distillation is highly recommended.[3] this compound and its related compounds are susceptible to decomposition at their atmospheric boiling points.[5] Lowering the pressure significantly reduces the required temperature, minimizing the risk of polymerization and improving the purity of the final product.[3]
Q4: What is the ideal pressure range for the vacuum distillation of this compound?
A4: A common pressure range for the vacuum distillation of similar compounds like benzyl chloride is around 10 mmHg.[3] The optimal pressure will depend on the efficiency of your vacuum pump and the desired distillation temperature.
Q5: How can I prevent polymerization during the distillation process?
A5: To prevent polymerization, it is crucial to first neutralize and remove any acidic impurities from the crude this compound. This can be achieved by washing with a dilute base solution (e.g., sodium bicarbonate) followed by washing with water and thorough drying.[3] Distilling under vacuum to keep the temperature low is also a key preventative measure.[3] Additionally, ensuring all glassware is clean and free of metal contaminants is important.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Distillation is very slow or stalls | - Inadequate heating.- Vacuum is too high for the heating capacity.- Heat loss from the distillation column. | - Gradually increase the heating mantle temperature.- Slightly reduce the vacuum level.- Insulate the distillation column with glass wool or aluminum foil. |
| Product is discolored (yellow to brown) | - Thermal decomposition due to high temperature. | - Switch to vacuum distillation or increase the vacuum to lower the boiling point.- Ensure the crude material was properly neutralized and dried before distillation. |
| Solid material forming in the distillation flask or column | - Polymerization of this compound or related compounds.- Contamination with acidic or metallic impurities. | - Stop the distillation immediately.- Ensure the starting material is thoroughly washed with a base and dried.- Consider adding a stabilizer, such as a lactam, in future distillations if polymerization is a persistent issue.[5] |
| Poor separation of fractions | - Inefficient distillation column.- Distillation rate is too fast. | - Use a fractionating column with a higher number of theoretical plates (e.g., a longer Vigreux or packed column).- Reduce the heating rate to allow for proper equilibrium between vapor and liquid phases in the column. |
| Sudden pressure fluctuations | - Bumping of the liquid.- Leaks in the distillation apparatus. | - Use boiling chips or a magnetic stirrer to ensure smooth boiling.- Check all joints and connections for proper sealing. Re-grease joints if necessary. |
Quantitative Data
The following table summarizes the boiling points of this compound and its common impurities at atmospheric and reduced pressures. This data is essential for setting up and monitoring the fractional distillation process.
| Compound | Boiling Point at 760 mmHg (°C) | Boiling Point at Reduced Pressure (°C / mmHg) |
| Toluene | 111 | ~22 / 20 |
| Benzyl Chloride | 179 | 61 / 10 |
| This compound | 205 | ~86 / 14 |
| Benzotrichloride | 221 | ~102 / 15 |
Note: Boiling points at reduced pressure can vary. The values provided are approximate and should be used as a guideline.
Experimental Protocols
Protocol 1: Pre-treatment of Crude this compound
-
Transfer the crude this compound to a separatory funnel.
-
Wash the crude product with a 5% aqueous solution of sodium bicarbonate. Shake gently and vent frequently to release any evolved CO2.
-
Separate the organic layer.
-
Wash the organic layer with water to remove any remaining bicarbonate.
-
Separate the organic layer and wash it with a saturated brine solution to aid in the removal of water.
-
Drain the organic layer into a clean, dry flask and add a suitable drying agent (e.g., anhydrous magnesium sulfate (B86663) or calcium chloride).
-
Allow the mixture to stand for at least one hour, with occasional swirling, to ensure all moisture is removed.
-
Filter the dried this compound to remove the drying agent.
Protocol 2: Fractional Distillation under Reduced Pressure
-
Apparatus Setup:
-
Assemble a fractional distillation apparatus using a round-bottom flask, a fractionating column (e.g., Vigreux), a condenser, a receiving flask, and a thermometer.
-
Ensure all glassware is dry and joints are properly sealed with vacuum grease.
-
Connect the apparatus to a vacuum pump with a cold trap and a manometer to monitor the pressure.
-
-
Distillation Procedure:
-
Add the pre-treated and dried crude this compound and a few boiling chips or a magnetic stir bar to the distillation flask. The flask should not be more than two-thirds full.
-
Slowly and carefully apply the vacuum to the system.
-
Once the desired pressure is stable, begin to gently heat the distillation flask using a heating mantle.
-
Fraction 1 (Forerun): Collect the initial, low-boiling fraction, which will primarily consist of any residual toluene and benzyl chloride. The head temperature will be significantly lower than the boiling point of this compound at the applied pressure.
-
Fraction 2 (Main Fraction): As the temperature at the thermometer rises and stabilizes at the expected boiling point of this compound for the given pressure, change the receiving flask to collect the purified product.
-
Fraction 3 (High-Boiling Residue): Once the majority of the this compound has distilled, the temperature may begin to rise again as higher-boiling impurities, such as benzotrichloride, start to distill. Stop the distillation before the distillation flask is completely dry to avoid the concentration of potentially unstable residues.
-
Allow the apparatus to cool completely before releasing the vacuum.
-
Mandatory Visualizations
Caption: Experimental workflow for the purification of crude this compound.
Caption: Troubleshooting logic for polymerization during distillation.
References
- 1. researchgate.net [researchgate.net]
- 2. softbeam.net:8080 [softbeam.net:8080]
- 3. Sciencemadness Discussion Board - Benzyl Chloride Distillation Problems :( - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. Sciencemadness Discussion Board - Accidental synthesis of fluorescence polymer - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. US3715283A - Process for distilling benzyl chloride or mixtures containing benzyl chloride - Google Patents [patents.google.com]
identifying and removing unreacted toluene from benzal chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and purification of benzal chloride, with a specific focus on identifying and removing unreacted toluene (B28343).
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound synthesized from toluene?
A1: The most common impurities originating from the chlorination of toluene include unreacted toluene, and over-chlorinated products such as benzyl (B1604629) chloride and benzotrichloride.[1] Degradation products can also be present, including benzaldehyde (B42025) and benzyl alcohol, which can form if moisture is present.[1][2]
Q2: Why is it crucial to remove unreacted toluene from this compound?
A2: The presence of unreacted toluene can lead to several issues in subsequent reactions, including lower yields of the desired product and the formation of unwanted byproducts, which can complicate the purification process. For applications in pharmaceutical synthesis, high purity of reagents is paramount to ensure the safety and efficacy of the final product.
Q3: What are the primary methods for identifying and quantifying toluene in a this compound sample?
A3: The most effective analytical methods for identifying and quantifying toluene in this compound are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).[1][3] These techniques can separate toluene from this compound and other impurities, allowing for accurate quantification.
Q4: What is the most common industrial and laboratory method for removing unreacted toluene from this compound?
A4: Fractional distillation is the most widely used method for separating unreacted toluene from this compound on both laboratory and industrial scales.[4] This technique takes advantage of the significant difference in the boiling points of the two compounds.
Q5: My reaction has stalled, and the yield is low. Could toluene be the cause?
A5: While unreacted toluene is more likely to cause side reactions than to stall a reaction, it can act as a solvent and dilute your reactants, potentially slowing down the reaction rate. More critically, other impurities that may be present alongside toluene, such as benzyl alcohol, can interfere with moisture-sensitive reagents and catalysts, leading to low yields.[1]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps & Solutions |
| Poor separation during fractional distillation. | Inefficient distillation column; incorrect heating rate; vacuum fluctuations. | - Ensure you are using a fractionating column with sufficient theoretical plates. - Apply heat gradually and maintain a steady boiling rate. - If performing vacuum distillation, ensure the vacuum is stable. Discard the initial forerun, which will be rich in toluene.[1] |
| Presence of unexpected peaks in GC/HPLC analysis. | Contamination from solvents or glassware; degradation of the sample. | - Use high-purity solvents for sample preparation and analysis. - Ensure all glassware is thoroughly cleaned and dried. - Store the this compound sample under an inert atmosphere and away from moisture to prevent degradation.[1] |
| Incomplete removal of toluene after purification. | Inefficient distillation; co-distillation (azeotrope-like behavior at certain pressures). | - Re-distill the product, ensuring a slow and careful separation of the fractions. - For trace amounts, consider preparative chromatography, though this is less common for bulk removal. |
Data Presentation
Table 1: Physical Properties of Toluene and this compound
| Property | Toluene | This compound |
| Molecular Formula | C₇H₈ | C₇H₆Cl₂ |
| Molar Mass | 92.14 g/mol | 161.03 g/mol |
| Boiling Point | 110.6 °C | 205 °C[5][6] |
| Density | 0.867 g/cm³ | 1.25 g/cm³ |
| Solubility in Water | Insoluble | Insoluble[5][6] |
| Solubility in Organic Solvents | Miscible with most organic solvents | Miscible with most organic solvents[5][6][7] |
Table 2: Comparison of Analytical Techniques for Impurity Profiling
| Technique | Principle | Advantages | Disadvantages |
| Gas Chromatography (GC) | Separation based on volatility and interaction with a stationary phase. | High resolution for volatile compounds; excellent for separating toluene and this compound.[1] | Requires the sample to be volatile and thermally stable. |
| High-Performance Liquid Chromatography (HPLC) | Separation based on partitioning between a mobile and stationary phase. | Suitable for a wide range of compounds; can detect non-volatile impurities.[1][3] | May require more method development for optimal separation of structurally similar compounds. |
Experimental Protocols
Protocol 1: Identification and Quantification of Toluene by Gas Chromatography (GC)
-
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) is suitable.
-
Column: A non-polar capillary column (e.g., DB-1 or equivalent) is recommended.
-
Carrier Gas: Use high-purity helium or hydrogen at a constant flow rate.
-
Temperature Program:
-
Initial oven temperature: 50 °C, hold for 2 minutes.
-
Ramp rate: 10 °C/min to 200 °C.
-
Final hold time: 5 minutes.
-
-
Injector and Detector Temperature: 250 °C.
-
Sample Preparation:
-
Prepare a standard solution of toluene in a suitable solvent (e.g., hexane) at a known concentration.
-
Dilute the this compound sample in the same solvent.
-
-
Analysis:
-
Inject the standard solution to determine the retention time of toluene.
-
Inject the diluted this compound sample.
-
Identify the toluene peak in the sample chromatogram based on the retention time.
-
Quantify the amount of toluene by comparing the peak area to a calibration curve generated from standards of known concentrations.
-
Protocol 2: Removal of Unreacted Toluene by Fractional Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus with a distilling flask, a fractionating column (e.g., Vigreux or packed column), a condenser, a receiving flask, and a thermometer.
-
Drying: Before distillation, dry the crude this compound with a suitable drying agent like anhydrous calcium chloride or magnesium sulfate (B86663) to remove any moisture.[8]
-
Distillation Process:
-
Charge the dried crude product into the distilling flask and add boiling chips.
-
Gently heat the flask.
-
The first fraction to distill will be the low-boiling toluene (boiling point ~111 °C).[4] Collect this forerun separately.
-
As the toluene is removed, the temperature at the top of the column will rise.
-
Collect the fraction that distills at the boiling point of this compound (approximately 205 °C at atmospheric pressure). The boiling point will be lower under vacuum.
-
-
Stopping the Distillation: Stop the distillation before the distilling flask runs dry to avoid the concentration of high-boiling impurities.
-
Storage: Store the purified this compound in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[1]
Mandatory Visualization
Caption: Workflow for Toluene Removal from this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Benzyl chloride:Physical Properties and Chemical Properties_Chemicalbook [chemicalbook.com]
- 3. academic.oup.com [academic.oup.com]
- 4. m.youtube.com [m.youtube.com]
- 5. α-Chlorinated toluenes and benzoyl chloride - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. publications.iarc.who.int [publications.iarc.who.int]
- 7. softbeam.net:8080 [softbeam.net:8080]
- 8. Benzyl chloride - Sciencemadness Wiki [sciencemadness.org]
troubleshooting low conversion rates in benzal chloride hydrolysis
This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals experiencing low conversion rates during the hydrolysis of benzal chloride to benzaldehyde (B42025).
Troubleshooting Guide
This section addresses specific issues in a question-and-answer format to help you diagnose and resolve problems in your experiment.
Q1: My conversion rate to benzaldehyde is very low. What is the most common cause?
A: The most frequent cause of low conversion is the choice of catalyst and reaction conditions. Alkaline-catalyzed hydrolysis is known to be slow and inefficient for this transformation.
-
Inefficient Catalysis: Alkaline hydrolysis using reagents like sodium carbonate (Na2CO3) or calcium carbonate (CaCO3) is often slow, taking around 6 hours and resulting in yields of only about 50%.[1]
-
Recommended Conditions: Strong acid-catalyzed hydrolysis is significantly more effective. Using an excess of aqueous hydrochloric acid (e.g., 25% HCl) at elevated temperatures (100-200°C) can achieve yields as high as 94%.[1][2] Intensive mixing of the organic and aqueous phases is also beneficial for the reaction rate.[2]
Q2: The reaction seems sluggish or has stalled completely. What should I check?
A: If the reaction is slow or has stopped, consider the following factors:
-
Inadequate Temperature: The hydrolysis requires elevated temperatures, typically between 100°C and 200°C, to proceed at a reasonable rate.[2] Ensure your reaction mixture is consistently maintained within this range. A reflux temperature of around 106°C has been used successfully.[3]
-
Poor Mixing: this compound is immiscible with water.[4] Vigorous stirring is essential to create sufficient surface area contact between the organic this compound phase and the aqueous acid phase for the reaction to occur efficiently.[2][3]
-
Incorrect Reagent Ratios: A large excess of water is crucial for the reaction. A 10-fold excess of water relative to the stoichiometric requirement is recommended for high yields.[1][2] The hydrochloric acid concentration should ideally be between 10% and 35%.[2]
Q3: I'm observing significant side products. How can I identify and minimize them?
A: The presence of impurities in the starting material is the primary source of side products.
-
Benzyl (B1604629) Chloride Impurity: Your starting this compound may contain unreacted benzyl chloride from its synthesis. Benzyl chloride hydrolyzes much slower than this compound under the same conditions and will likely remain an impurity in the final product.[1] It hydrolyzes to form benzyl alcohol.[5][6]
-
Benzotrichloride Impurity: Over-chlorination of toluene (B28343) can produce benzotrichloride. This impurity will hydrolyze to form benzoic acid.[1][6]
-
Oxidation of Benzaldehyde: Benzaldehyde can be oxidized by air to form benzoic acid, especially if the reaction is exposed to oxygen at high temperatures.[1] Performing the reaction under an inert atmosphere (e.g., nitrogen or carbon dioxide) can help prevent this.[2]
Q4: How do I effectively purify my benzaldehyde product?
A: Purification can be challenging due to the similar properties of the product and certain impurities.
-
Removing Unreacted Benzyl Chloride: Since benzyl chloride and benzaldehyde have very similar boiling points, distillation is not an effective separation method.[1] A common chemical method is to react the crude product with a sodium bisulfite solution. This forms a solid ionic adduct with benzaldehyde, allowing the non-polar benzyl chloride impurity to be washed away with an organic solvent like ether. The benzaldehyde can then be regenerated from the adduct by adding a weak base like 10% sodium carbonate.[1]
-
Removing Benzoic Acid: The benzoic acid impurity can be removed during the bisulfite purification process, as it will be extracted by the weak sodium carbonate solution used to liberate the aldehyde.[1]
-
Distillation: After chemical washing, steam distillation or vacuum distillation can be used to obtain pure benzaldehyde.[3]
Data on Hydrolysis Conditions
| Catalyst System | Reagents | Temperature | Reaction Time | Reported Yield | Reference |
| Acid-Catalyzed | 25% HCl, 10-fold excess H₂O | Reflux (~106°C) | ~6 hours | 94% | [1] |
| Acid-Catalyzed | 10-35% HCl, 10-25x excess H₂O | 100 - 200°C | Not Specified | High Purity | [2] |
| Alkaline-Catalyzed | Na₂CO₃ or CaCO₃ | Reflux | ~6 hours | ~50% | [1] |
| Phase Transfer | Phase Transfer Catalyst | 90 - 110°C | Not Specified | High Purity | [7] |
Key Experimental Protocol
High-Yield Acid-Catalyzed Hydrolysis of this compound
This protocol is based on a successful lab-scale synthesis that achieves high conversion.[1][3]
-
Apparatus Setup: Assemble a three-neck round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a thermometer. Ensure the setup allows for vigorous stirring.
-
Reagent Charging:
-
To the flask, add the crude this compound.
-
Add concentrated hydrochloric acid (e.g., 32%) and water. For a starting volume of ~200 mL of this compound, a mixture of ~400 mL of 32% HCl and ~135 mL of water can be used to achieve the target excess of water and an acid concentration of about 25%.[3]
-
-
Reaction:
-
Begin vigorous stirring to mix the two phases.
-
Heat the mixture to reflux. The temperature should stabilize around 106°C.[3]
-
Maintain reflux with strong stirring for approximately 6 hours. The reaction is complete when the evolution of HCl gas ceases.
-
-
Workup and Purification:
-
Allow the reaction mixture to cool to room temperature. The organic layer containing crude benzaldehyde will separate.
-
Separate the organic layer using a separatory funnel.
-
Proceed with purification via the sodium bisulfite adduct method as described in Q4 of the troubleshooting guide to remove unreacted starting materials.[1]
-
Perform a final purification of the regenerated benzaldehyde by steam or vacuum distillation.[3]
-
Visualizations
Caption: Reaction pathway for this compound hydrolysis and common side reactions.
Caption: Troubleshooting workflow for low conversion in this compound hydrolysis.
References
- 1. Sciencemadness Discussion Board - Benzyl and this compound, Benzaldehyde and Benzoic Acid - Illustrated Practical Guide - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. US4229379A - Process for the preparation of benzaldehyde - Google Patents [patents.google.com]
- 3. youtube.com [youtube.com]
- 4. Benzyl chloride - Sciencemadness Wiki [sciencemadness.org]
- 5. Benzyl chloride - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. semanticscholar.org [semanticscholar.org]
Technical Support Center: Synthesis and Prevention of Benzotrichloride Formation
Welcome to our technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during chemical syntheses where the formation of benzotrichloride (B165768) is a potential side reaction.
Frequently Asked Questions (FAQs)
Q1: What is benzotrichloride and why is its formation a concern in my synthesis?
A1: Benzotrichloride (C₆H₅CCl₃) is a chlorinated derivative of toluene (B28343) where all three hydrogen atoms of the methyl group are substituted by chlorine. Its formation is often undesirable when the target molecule is a less chlorinated intermediate, such as benzyl (B1604629) chloride (C₆H₅CH₂Cl) or benzal chloride (C₆H₅CHCl₂). The presence of benzotrichloride as an impurity can complicate purification processes and reduce the overall yield of the desired product. Furthermore, due to its reactivity, it can lead to the formation of other unwanted byproducts.
Q2: What is the primary reaction mechanism that leads to the formation of benzotrichloride?
A2: Benzotrichloride is typically formed as a byproduct during the free-radical chlorination of toluene.[1][2][3][4] This reaction proceeds in a stepwise manner, initiated by an external energy source like ultraviolet (UV) light or a radical initiator.[5] The process involves the following key steps:
-
Initiation: The chlorine molecule (Cl₂) undergoes homolytic cleavage to form two chlorine radicals (Cl•).
-
Propagation:
-
A chlorine radical abstracts a hydrogen atom from the methyl group of toluene, forming a benzyl radical (C₆H₅CH₂•) and hydrogen chloride (HCl).
-
The benzyl radical then reacts with another chlorine molecule to produce benzyl chloride and a new chlorine radical, which continues the chain reaction.
-
-
Over-chlorination: If the reaction is not carefully controlled, the newly formed benzyl chloride can react further with chlorine radicals to form a dichloromethylbenzene (B165763) radical, which then reacts with Cl₂ to yield this compound. This process can repeat to form the trichloromethylbenzene radical and subsequently benzotrichloride.[1]
Q3: My synthesis is aimed at producing benzyl chloride, but I am seeing significant amounts of benzotrichloride. What are the likely causes?
A3: The formation of significant amounts of benzotrichloride when targeting benzyl chloride is a classic case of over-chlorination. The primary factors contributing to this issue are:
-
High Chlorine to Toluene Ratio: An excess of chlorine in the reaction mixture increases the probability of further chlorination of the desired benzyl chloride.[2][3][6]
-
Prolonged Reaction Time: Allowing the reaction to proceed for too long will naturally lead to the formation of more highly chlorinated products.
-
Inefficient Mixing: Poor mixing can create localized areas of high chlorine concentration, promoting over-chlorination even if the overall stoichiometry is correct.
Q4: I am observing the formation of chlorinated toluene on the aromatic ring instead of the side chain. What is causing this and how can I prevent it?
A4: Chlorination of the aromatic ring is an electrophilic aromatic substitution reaction, which competes with the desired free-radical side-chain chlorination.[5] This undesirable side reaction is primarily caused by:
-
Presence of Lewis Acids: Traces of Lewis acids, such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃), can catalyze ring chlorination. These can be introduced from impurities in the reagents or from the reaction vessel itself (e.g., rust).[5]
-
Low Temperatures and Absence of Light: Electrophilic aromatic chlorination is favored at lower temperatures and in the absence of a free-radical initiator like UV light.[7]
To prevent ring chlorination, ensure all glassware is scrupulously clean and dry, use high-purity reagents, and conduct the reaction under conditions that strongly favor the free-radical pathway (i.e., with UV irradiation or a radical initiator at elevated temperatures).[5]
Troubleshooting Guides
Problem 1: Excessive Formation of Benzotrichloride
If your reaction is producing an unacceptably high yield of benzotrichloride when a less chlorinated product is desired, consider the following troubleshooting steps:
| Potential Cause | Recommended Solution |
| Incorrect Chlorine to Toluene Molar Ratio | Carefully control the stoichiometry of your reactants. For the synthesis of benzyl chloride, a molar ratio of toluene to chlorine greater than 1:1 is recommended to favor monochlorination. For this compound, a ratio closer to 1:2 should be used, but with careful monitoring. |
| Prolonged Reaction Time | Monitor the reaction progress closely using an appropriate analytical technique such as Gas Chromatography (GC). Quench the reaction once the desired level of conversion to the target product is achieved to prevent further chlorination. |
| High Reaction Temperature | While high temperatures favor side-chain chlorination, excessively high temperatures can sometimes lead to less selectivity. Optimize the temperature to find a balance between reaction rate and selectivity. |
| Inefficient Quenching | Ensure your quenching procedure is effective in rapidly stopping the reaction. This typically involves removing the light or heat source and neutralizing any remaining chlorine. |
Problem 2: Presence of Ring-Chlorinated Byproducts
The presence of compounds like chlorotoluene indicates that electrophilic aromatic substitution is occurring. To mitigate this, follow these steps:
| Potential Cause | Recommended Solution |
| Contamination with Lewis Acids | Thoroughly clean all glassware, preferably with an acid wash followed by rinsing with deionized water and drying. If using a metal reactor, ensure it is properly passivated. Use of glass-lined reactors is ideal. |
| Low Purity of Starting Materials | Use high-purity toluene and chlorine gas. Consider purifying the toluene by distillation before use. |
| Reaction Conditions Favoring Electrophilic Substitution | Ensure the reaction is carried out under conditions that promote the free-radical pathway. This includes using a UV light source or a chemical radical initiator (e.g., AIBN, benzoyl peroxide) and maintaining an elevated temperature (typically 80-120°C).[8] |
Quantitative Data on Product Distribution
The distribution of chlorinated products is highly dependent on the reaction conditions. The following tables provide an overview of how different parameters can influence the product yields.
Table 1: Effect of Chlorine to Toluene Molar Ratio on Product Distribution in Photochlorination
| Chlorine : Toluene Molar Ratio | Benzyl Chloride (%) | This compound (%) | Benzotrichloride (%) | Reference |
| 1:1 | ~70-80 | ~10-15 | <5 | [9] |
| 1.5:1 | ~40-50 | ~30-40 | ~10-15 | [9] |
| 2:1 | ~10-20 | ~50-60 | ~20-30 | [9] |
| 3:1 | <5 | ~10-20 | ~70-80 | [9] |
Note: These are approximate values and can vary based on other reaction conditions such as temperature and light intensity.
Table 2: Influence of Catalyst and Conditions on Toluene Chlorination Selectivity
| Catalyst/Conditions | Toluene Conversion (%) | o-Chlorotoluene Selectivity (%) | p-Chlorotoluene Selectivity (%) | Benzyl Chloride Selectivity (%) | Dichlorotoluenes Selectivity (%) | Reference |
| [BMIM]Cl-2ZnCl₂ (80°C, 8h) | 99.7 | 65.4 | 26.0 | 0.4 | 4.2 | [10][11] |
| [BMIM]Cl-2.5AlCl₃ (80°C, 8h) | 98.9 | 42.5 | 18.8 | 4.6 | 34.1 | [10][11] |
| [BMIM]Cl-2.5CuCl (80°C, 8h) | 97.4 | 44.7 | 16.8 | 31.7 | 6.4 | [10][11] |
This table demonstrates how different ionic liquid catalysts can significantly alter the selectivity between side-chain and ring chlorination.
Experimental Protocols
Protocol 1: Controlled Photochlorination of Toluene to Benzyl Chloride
This protocol is designed to favor the formation of benzyl chloride while minimizing over-chlorination to benzotrichloride.
Materials:
-
Toluene (high purity)
-
Chlorine gas
-
Inert gas (Nitrogen or Argon)
-
Quenching solution (e.g., aqueous sodium sulfite (B76179) or sodium thiosulfate)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Gas inlet tube
-
Thermometer or thermocouple
-
UV lamp (e.g., mercury vapor lamp)
-
Magnetic stirrer and stir bar
-
Gas flow meter
Procedure:
-
Setup: Assemble the reaction apparatus in a well-ventilated fume hood. Ensure all glassware is clean and dry.
-
Inert Atmosphere: Purge the system with an inert gas for 15-20 minutes to remove oxygen, which can inhibit the radical reaction.
-
Charge Reactor: Charge the flask with toluene.
-
Initiation: Begin stirring and heat the toluene to reflux (approx. 110°C). Position the UV lamp to irradiate the flask.
-
Chlorine Addition: Introduce a slow, controlled stream of chlorine gas through the gas inlet tube. The flow rate should be adjusted to ensure that the yellow-green color of chlorine in the vapor phase is minimal, indicating its consumption.
-
Monitoring: Monitor the reaction progress by periodically taking small aliquots (carefully and with appropriate safety measures) and analyzing them by GC.
-
Reaction Completion: Once the desired conversion of toluene to benzyl chloride is achieved (typically aiming for <50% toluene conversion to maximize selectivity), stop the chlorine flow and turn off the UV lamp.
-
Quenching: Purge the reaction mixture with an inert gas to remove any unreacted chlorine and HCl. Cool the mixture to room temperature.
-
Workup: Wash the crude product with the quenching solution, followed by water and brine. Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), and filter.
-
Purification: Purify the benzyl chloride by fractional distillation under reduced pressure.
Protocol 2: Synthesis of Benzoyl Chloride from Benzoic Acid (Benzotrichloride-Free Route)
This method provides an alternative for producing benzoyl chloride without the intermediacy of benzotrichloride.[12][13]
Materials:
-
Benzoic acid
-
Thionyl chloride (SOCl₂) or Phosphorus pentachloride (PCl₅)
-
Anhydrous solvent (e.g., dichloromethane (B109758) or toluene, optional)
Equipment:
-
Round-bottom flask
-
Reflux condenser with a gas outlet connected to a scrubber (to neutralize HCl and SO₂ fumes)
-
Heating mantle
-
Magnetic stirrer and stir bar
Procedure:
-
Setup: Assemble the apparatus in a fume hood.
-
Charge Reactor: Place benzoic acid in the flask. If using a solvent, add it at this stage.
-
Reagent Addition: Slowly add an excess of thionyl chloride (typically 1.5-2 equivalents) to the benzoic acid. The reaction is often exothermic and will evolve HCl and SO₂ gas.
-
Reaction: Heat the mixture to reflux and maintain for 1-2 hours, or until the gas evolution ceases. The completion of the reaction is indicated by the dissolution of the solid benzoic acid and the formation of a clear solution.
-
Purification: Remove the excess thionyl chloride by distillation at atmospheric pressure. The desired benzoyl chloride can then be purified by distillation under reduced pressure.
Visualizations
Caption: Reaction pathways in the chlorination of toluene.
Caption: Troubleshooting workflow for benzotrichloride synthesis.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Photochlorination - Wikipedia [en.wikipedia.org]
- 3. academic.oup.com [academic.oup.com]
- 4. aakash.ac.in [aakash.ac.in]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. softbeam.net:8080 [softbeam.net:8080]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Benzoyl chloride is prepared from benzoic acid by A class 12 chemistry CBSE [vedantu.com]
- 13. CN104230703A - Method for synthesizing high-purity benzoyl chloride - Google Patents [patents.google.com]
Technical Support Center: Managing HCl Byproduct in Large-Scale Benzal Chloride Reactions
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on managing hydrogen chloride (HCl) byproduct during large-scale benzal chloride production.
Frequently Asked Questions (FAQs)
Q1: Why is hydrogen chloride (HCl) produced during the synthesis of this compound?
A1: Hydrogen chloride is a primary byproduct of the industrial synthesis of this compound, which is produced through the free-radical chlorination of toluene (B28343).[1] In this reaction, chlorine atoms substitute hydrogen atoms on the methyl group of toluene. For each substitution, one molecule of HCl is formed. The overall reaction is: C₆H₅CH₃ + 2Cl₂ → C₆H₅CHCl₂ + 2HCl
Q2: What are the main problems associated with HCl byproduct in the reaction vessel?
A2: Gaseous HCl is highly corrosive, especially in the presence of moisture, as it can form hydrochloric acid.[2] This can lead to the corrosion of metallic reactors and associated equipment, potentially causing leaks and equipment failure. Furthermore, the presence of HCl can influence reaction kinetics and promote the formation of unwanted side products.[3]
Q3: How can HCl gas be safely removed from the reactor off-gas?
A3: The most common and effective method for removing HCl from gas streams is through wet scrubbing.[4] This involves passing the off-gas through a packed tower or a venturi scrubber where it comes into contact with a scrubbing liquid.[4][5] The HCl gas is absorbed by the liquid, effectively removing it from the gas stream.
Q4: What are the recommended scrubbing liquids for HCl removal?
A4: Water can be used as a scrubbing liquid, as HCl is very soluble in it.[2] However, to enhance removal efficiency and neutralize the acid, alkaline solutions are often used. A dilute solution of sodium hydroxide (B78521) (NaOH) is a common choice, which reacts with HCl to form sodium chloride (NaCl) and water.[4][6] Using a basic solution improves the mass transfer of HCl from the gas phase to the liquid phase.[2]
Q5: Are there regulatory limits for HCl emissions?
A5: Yes, regulatory bodies such as the U.S. Environmental Protection Agency (EPA) classify HCl as a hazardous air pollutant and have established National Emission Standards for Hazardous Air Pollutants (NESHAP) for HCl production facilities.[7][8] These regulations mandate the use of Maximum Achievable Control Technology (MACT) to control emissions.[8] In Europe, emission limit values for waste-to-energy plants can be as low as 2-8 mg/Nm³, requiring removal efficiencies of over 99.9%.[9]
Q6: What materials are compatible with wet HCl gas and hydrochloric acid?
A6: Due to the highly corrosive nature of wet HCl, appropriate materials must be selected for reactors, piping, and scrubber systems. Suitable materials include borosilicate glass, PTFE, ETFE, and certain fiberglass-reinforced plastics (FRP).[10][11] For seals and gaskets, fluoroelastomers like FKM (Viton®) are recommended for their chemical resistance.[12]
Troubleshooting Guides
Problem 1: Low yield of this compound and high proportion of ring-chlorinated byproducts.
-
Possible Cause: Presence of metallic impurities (e.g., iron) which act as catalysts for electrophilic aromatic substitution (ring chlorination) rather than free-radical side-chain chlorination.[13]
-
Solution:
-
Ensure the reactor is constructed from or lined with non-metallic, corrosion-resistant materials like glass or PTFE.
-
Use high-purity toluene and chlorine gas to minimize metallic contaminants.
-
Maintain appropriate reaction conditions (e.g., UV light initiation) to favor the free-radical pathway.[14]
-
Problem 2: Rapid and uncontrolled evolution of HCl gas, leading to a pressure spike.
-
Possible Cause: A runaway reaction, which can be triggered by poor temperature control or the mixing of strong oxidizing agents with organic compounds without proper moderation.[15] The chlorination of toluene is an exothermic reaction.
-
Solution:
-
Implement precise temperature control using an efficient cooling system.
-
Ensure a controlled, gradual addition rate of chlorine gas that matches the reaction's capacity to consume it and dissipate heat.
-
Use an appropriate excess of toluene to help moderate the reaction.[15]
-
Ensure the off-gas system, including the scrubber, is adequately sized to handle the maximum potential gas flow.
-
Problem 3: Inefficient HCl removal by the wet scrubber system.
-
Possible Cause 1: Insufficient flow rate of the scrubbing liquid.
-
Solution 1: Increase the liquid-to-gas (L/G) ratio. A higher liquid flow rate enhances the surface area for mass transfer, improving absorption efficiency.
-
Possible Cause 2: Depletion of the neutralizing agent in the scrubbing liquid.
-
Solution 2: Monitor the pH of the scrubbing solution continuously. Implement an automated dosing system to add fresh caustic solution (e.g., NaOH) to maintain the desired pH level (typically alkaline).[2][16]
-
Possible Cause 3: Poor contact between the gas and liquid phases.
-
Solution 3: Check the condition of the packing material in the scrubber tower for fouling or channeling, which can reduce the effective surface area. Ensure spray nozzles are functioning correctly and providing adequate liquid distribution.[17]
Problem 4: Corrosion observed in downstream piping and equipment.
-
Possible Cause: "Carry-over" of acidic mist from the scrubber.
-
Solution:
-
Install a mist eliminator at the outlet of the scrubber to capture fine liquid droplets.
-
Ensure the gas velocity through the scrubber is not excessively high, which can contribute to liquid entrainment.
-
Verify that downstream equipment is constructed from materials resistant to low concentrations of hydrochloric acid.
-
Data Presentation
Table 1: Comparison of HCl Wet Scrubber Technologies
| Scrubber Type | Removal Efficiency | Key Advantages | Key Disadvantages |
| Packed Tower | Up to 99.9%[4] | High removal efficiency for gases, can handle high gas flow rates. | Susceptible to clogging if particulates are present, higher pressure drop. |
| Ejector Venturi | ~95% (single-stage)[4] | Simple design, no moving parts, can handle both gases and particulates. | Lower efficiency than packed towers, requires high liquid pressure. |
| Dual-Flow Sieve Plate | Up to ~94% | Can handle particulates, less prone to clogging than packed towers. | More complex design, efficiency is dependent on plate design and liquid flow. |
Table 2: Performance of NaOH Scrubbing Solution for HCl Removal
| Inlet HCl Concentration (ppm) | NaOH Concentration (kmol/m³) | Throat Gas Velocity (m/s) | Removal Efficiency (%) |
| 100 - 500 | Water (Control) | 60 | 87.8% |
| 100 - 500 | 0.005 | 60 | 92.5% |
| 300 | 0.005 | 8.3 x 10⁻⁴ (Nm³/s) | 94.0% |
Experimental Protocols
Protocol 1: Off-Gas Scrubbing of HCl using a Laboratory-Scale Packed Column
Objective: To neutralize and remove HCl gas from a reactor's off-gas stream.
Materials & Equipment:
-
Glass column (e.g., DN 50) packed with Raschig rings.[11]
-
Recirculation pump (corrosion-resistant, e.g., ETFE-lined).[11]
-
Reservoir for scrubbing liquid.
-
pH probe and meter.
-
Inlet for reactor off-gas and outlet for scrubbed gas.
-
Scrubbing solution: 5% w/v Sodium Hydroxide (NaOH) in water.
-
Personal Protective Equipment (PPE): Acid-resistant gloves, safety goggles, face shield, lab coat.[18]
Procedure:
-
Preparation: Set up the packed column scrubber in a certified chemical fume hood.[19]
-
Scrubbing Liquid: Prepare the 5% NaOH solution and fill the reservoir.
-
Circulation: Start the recirculation pump to circulate the NaOH solution from the reservoir to the top of the packed column, ensuring a steady flow down through the packing material.
-
Gas Flow: Direct the off-gas stream from the this compound reactor into the gas inlet at the bottom of the column. The gas will flow upwards, counter-current to the scrubbing liquid.
-
Monitoring: Continuously monitor the pH of the scrubbing liquid in the reservoir. The pH should remain alkaline. If the pH drops below 9, add more concentrated NaOH to replenish the neutralizing capacity.
-
Operation: Continue scrubbing throughout the duration of the this compound reaction.
-
Shutdown: Once the reaction is complete and the HCl evolution has ceased, stop the gas flow. Continue circulating the scrubbing liquid for an additional 15 minutes to ensure any residual gas in the column is neutralized.
-
Waste Disposal: The resulting neutralized salt solution (NaCl in water) must be disposed of in accordance with local hazardous waste regulations.[20]
Protocol 2: Neutralization of Acidic Waste Stream
Objective: To safely neutralize a collected acidic waste stream containing hydrochloric acid before disposal.
Materials & Equipment:
-
Large, corrosion-resistant container (e.g., polyethylene).
-
Stirrer (e.g., overhead mechanical stirrer with a PTFE-coated impeller).
-
pH meter.
-
Neutralizing agent: Sodium carbonate (soda ash) or a 50% solution of sodium hydroxide (NaOH).[21]
-
PPE: Full protective suit, gloves, boots, face shield.[18]
Procedure:
-
Setup: Place the container of acidic waste in a well-ventilated area, preferably within secondary containment.
-
Dilution (Optional but Recommended): If dealing with concentrated acid, slowly add the acid waste to a large volume of cold water (a 1:10 ratio of acid to water is a good starting point) while stirring. Always add acid to water, never the other way around , to control the exothermic reaction.[22]
-
Neutralization: Begin slow, portion-wise addition of the neutralizing agent (sodium carbonate or NaOH solution) to the acidic solution while stirring vigorously.
-
Monitoring: Monitor the pH of the solution continuously. The reaction will be exothermic, so monitor the temperature as well. If the temperature rises significantly, pause the addition to allow the solution to cool.
-
Endpoint: Continue adding the base until the pH of the solution reaches a stable, neutral range (typically between 6.0 and 8.0).[23]
-
Disposal: Once neutralized, the resulting salt solution can be disposed of according to local environmental regulations.
Mandatory Visualization
Troubleshooting Logic for HCl Scrubber Inefficiency
References
- 1. Benzyl chloride - Wikipedia [en.wikipedia.org]
- 2. ddpsinc.com [ddpsinc.com]
- 3. chemcess.com [chemcess.com]
- 4. s-k.com [s-k.com]
- 5. machengineering.com [machengineering.com]
- 6. researchgate.net [researchgate.net]
- 7. epa.gov [epa.gov]
- 8. regulations.gov [regulations.gov]
- 9. HCL, SO2, SO3, HF, NOx: Targeted pollutants removed |SOLVAir® [solvairsolutions.com]
- 10. ironcladenvironmental.com [ironcladenvironmental.com]
- 11. lpp-group.com [lpp-group.com]
- 12. marcorubber.com [marcorubber.com]
- 13. researchgate.net [researchgate.net]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. Sciencemadness Discussion Board - Attempt at chlorination of toluene using in situ TCCA... massive runaway! - Powered by XMB 1.9.11 [sciencemadness.org]
- 16. chemwest.com [chemwest.com]
- 17. HCl Scrubber System: Types, Efficiency, and Safety [torch-air.com]
- 18. Safety Practices for Mitigating Hydrogen Chloride (HCl) Gas Leaks [gasdetection.com]
- 19. research.uga.edu [research.uga.edu]
- 20. www-group.slac.stanford.edu [www-group.slac.stanford.edu]
- 21. Neutralization Chemicals [wastechengineering.com]
- 22. 7.1.2 Acid Neutralization | Environment, Health and Safety [ehs.cornell.edu]
- 23. mdpi.com [mdpi.com]
Technical Support Center: Catalyst Selection for Enhanced Benzal Chloride Selectivity
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to catalyst selection and troubleshooting for the synthesis of benzal chloride with improved selectivity. The following information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound from toluene (B28343)?
The industrial production of this compound is primarily achieved through the free-radical chlorination of toluene. This reaction is sequential, with toluene first being chlorinated to benzyl (B1604629) chloride, which is then further chlorinated to this compound, and subsequently to benzotrichloride (B165768). The key to high selectivity is controlling the reaction conditions to favor the formation of this compound over the other chlorinated products and to prevent side reactions.
Q2: What are the main side reactions that decrease the selectivity for this compound?
The primary competing reaction is the chlorination of the aromatic ring, which leads to the formation of chlorotoluenes (ortho- and para-isomers). This reaction proceeds via an electrophilic substitution mechanism and is catalyzed by Lewis acids. Over-chlorination of the side chain, leading to benzotrichloride, is another significant side reaction that reduces the yield of this compound.
Q3: How does catalyst selection influence the selectivity of this compound synthesis?
Catalyst selection is critical in directing the chlorination reaction towards the desired side-chain product (this compound) versus the undesired ring-chlorinated byproducts. Catalysts can be broadly categorized into two types:
-
Radical Initiators: These promote the free-radical mechanism required for side-chain chlorination. Examples include UV light (photocatalysis) and chemical initiators like benzoyl peroxide and 2,2'-azobisisobutyronitrile (AIBN).[1]
-
Lewis Acids: These catalysts, such as iron(III) chloride (FeCl₃), aluminum chloride (AlCl₃), and antimony trichloride (B1173362) (SbCl₃), promote electrophilic aromatic substitution, leading to the formation of ring-chlorinated products.[2][3] Their presence, even in trace amounts, can significantly reduce the selectivity for this compound.
Therefore, to enhance selectivity for this compound, the use of radical initiators is essential, while Lewis acid catalysts must be avoided.
Q4: What are the common impurities found in commercial this compound, and what are their sources?
Common impurities in technical-grade this compound include:
-
Benzyl chloride and Benzotrichloride: These are products of under- and over-chlorination of the toluene side chain, respectively.
-
Unreacted Toluene: Incomplete reaction can leave residual starting material.
-
Chlorotoluenes: These are byproducts of the competing ring chlorination reaction.[4][5]
-
Benzaldehyde (B42025): This can form from the hydrolysis of this compound if water is present.[4][5]
-
Dibenzyl ether: This can also be a byproduct under certain conditions.[4][5]
These impurities can interfere with subsequent reactions and complicate purification processes.[6]
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low selectivity for this compound; high yield of benzyl chloride. | Insufficient chlorination. | Increase the molar ratio of chlorine to toluene. Increase the reaction time. Ensure continuous and sufficient initiation (e.g., consistent UV light intensity). |
| Low selectivity for this compound; high yield of benzotrichloride. | Over-chlorination of the side chain. | Decrease the molar ratio of chlorine to toluene. Monitor the reaction progress closely using Gas Chromatography (GC) and stop the reaction at the optimal time.[7] Reduce the reaction temperature slightly to slow down the rate of the third chlorination step.[8] |
| Significant formation of ring-chlorinated byproducts (chlorotoluenes). | Presence of Lewis acid catalysts (e.g., iron contamination from the reactor). Low reaction temperature. | Use glass-lined or other inert reactor materials to avoid metal contamination.[9] Ensure all reactants and the reaction system are free from trace metals. Increase the reaction temperature (typically 80-120°C) to favor side-chain chlorination.[10] Conduct the reaction in the absence of light when not using photocatalysis, as this can sometimes promote ring chlorination under certain conditions.[11] |
| Low overall conversion of toluene. | Inefficient initiation of the radical reaction. Presence of radical scavengers (e.g., oxygen). | Increase the intensity of the UV light source or the concentration of the chemical radical initiator. Purge the reaction system with an inert gas (e.g., nitrogen or argon) before introducing chlorine to remove oxygen.[12] |
| Formation of benzaldehyde as a byproduct. | Presence of water in the reaction mixture, leading to the hydrolysis of this compound. | Use anhydrous reactants and solvents. Dry the toluene and chlorine gas before use.[13] |
| Reaction does not initiate or is very slow. | Insufficient initiation energy. Low reaction temperature. | Check the output of the UV lamp or the quality of the radical initiator. Ensure the reaction temperature is high enough to promote the radical chain reaction. |
| Product mixture is dark in color. | Polymerization or self-condensation of benzyl chloride.[14] | Ensure the reaction mixture is free of acidic impurities, which can catalyze polymerization.[14] Purify the crude product promptly after the reaction. |
Data Presentation: Catalyst Performance in Toluene Chlorination
The following table summarizes the performance of different catalytic systems on the chlorination of toluene, highlighting the selectivity towards side-chain versus ring chlorination.
| Catalyst System | Predominant Product(s) | Selectivity Notes | Reference(s) |
| UV Light (Photocatalysis) | Benzyl chloride, this compound, Benzotrichloride | Highly selective for side-chain chlorination. The product distribution depends on the chlorine-to-toluene ratio and reaction time. | [11][15] |
| Radical Initiators (e.g., AIBN, Benzoyl Peroxide) | Benzyl chloride, this compound, Benzotrichloride | Promotes side-chain chlorination through a free-radical mechanism. | [1][16] |
| Ionic Liquids (e.g., [BMIM]Cl-nCuCl) | Benzyl chloride | CunCl−n+1 anion-containing ionic liquids with weak Lewis acidity favor the formation of benzyl chloride via a free-radical reaction. | [17][18] |
| Lewis Acids (e.g., FeCl₃, AlCl₃, ZnCl₂) | o-chlorotoluene, p-chlorotoluene | Strong Lewis acids catalyze the electrophilic substitution on the aromatic ring, leading to high yields of chlorotoluenes. | [17][18] |
| Ionic Liquids (e.g., [BMIM]Cl-2ZnCl₂) | o-chlorotoluene, p-chlorotoluene | ZnnCl−2n+1 anion-containing ionic liquids with high Lewis acid strength show high catalytic activity for ring chlorination. | [17][18] |
| KHSO₅ and KCl (Catalyst-free) | Benzyl chloride or Chlorotoluenes | Selectivity is solvent-dependent. Chlorinated solvents (CH₂Cl₂, CHCl₃) favor side-chain chlorination (>81% benzyl chloride selectivity), while polar, water-miscible solvents (ethanol, methanol) favor ring chlorination. | [19][20] |
| Phosphorus Trichloride and bis(dimethyl thiocarbamoyl) disulfide with UV light | Benzyl chloride, this compound, Benzotrichloride | A two-component catalyst system for side-chain chlorination. | [21] |
| Photosensitive Catalyst BMMB with blue light | Benzotrichloride | Reported to have high activity and stability for side-chain chlorination, with a high yield of benzotrichloride at 110-120°C. | [10][22] |
Experimental Protocols
Protocol 1: Photochemically Initiated Free-Radical Chlorination of Toluene
Objective: To synthesize this compound via photochemical side-chain chlorination of toluene.
Materials:
-
Toluene (freshly distilled)
-
Chlorine gas
-
Inert gas (Nitrogen or Argon)
-
Anhydrous solvent (e.g., carbon tetrachloride or dichloromethane) (optional)
-
Quenching solution (e.g., sodium thiosulfate (B1220275) or sodium bicarbonate solution)
-
Drying agent (e.g., anhydrous magnesium sulfate (B86663) or calcium chloride)
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Gas inlet tube
-
Reflux condenser
-
Gas outlet connected to a scrubber (to neutralize excess chlorine and HCl)
-
UV lamp (e.g., mercury vapor lamp)
-
Gas flow meter
-
Heating mantle and temperature controller
-
Apparatus for fractional distillation under reduced pressure
Procedure:
-
Setup: Assemble the reaction apparatus, ensuring all glassware is dry. The UV lamp should be positioned to irradiate the reaction flask.
-
Inert Atmosphere: Purge the system with an inert gas for 15-20 minutes to remove any oxygen.[12]
-
Charge Reactor: Charge the flask with freshly distilled toluene.
-
Initiation: Begin stirring and heat the toluene to the desired reaction temperature (typically 80-120°C). Once the temperature is stable, turn on the UV lamp.
-
Chlorine Addition: Introduce chlorine gas at a slow, controlled rate through the gas inlet tube. The molar ratio of chlorine to toluene should be approximately 2:1 to favor the formation of this compound.
-
Reaction Monitoring: Monitor the reaction progress by periodically taking samples and analyzing them by Gas Chromatography (GC) to determine the relative amounts of toluene, benzyl chloride, this compound, and benzotrichloride.
-
Completion: Once the desired conversion to this compound is achieved, turn off the UV lamp and stop the chlorine flow. Continue to purge the system with inert gas to remove any residual chlorine and HCl.
-
Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash it with a quenching solution (e.g., sodium bicarbonate solution) to neutralize any remaining HCl, followed by washing with water and brine. Dry the organic layer over an anhydrous drying agent.[13]
-
Purification: Filter off the drying agent. The crude product can be purified by fractional distillation under reduced pressure to separate this compound from unreacted toluene, benzyl chloride, and benzotrichloride.[23]
Visualizations
Caption: Reaction pathways for the chlorination of toluene.
Caption: Troubleshooting workflow for low this compound selectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. US4024198A - Process for the chlorination of toluene - Google Patents [patents.google.com]
- 3. US4647709A - Process for ring-chlorinating toluene - Google Patents [patents.google.com]
- 4. Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatography with diode-array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. CN102285863A - Method for preparing this compound - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. Photochlorination of toluene – the thin line between intensification and selectivity. Part 2: selectivity - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. Benzyl chloride - Sciencemadness Wiki [sciencemadness.org]
- 14. Sciencemadness Discussion Board - Benzyl Chloride Distillation Problems :( - Powered by XMB 1.9.11 [sciencemadness.org]
- 15. Sciencemadness Discussion Board - Photo-Catalytic chlorination of Toluene... - Powered by XMB 1.9.11 [sciencemadness.org]
- 16. Sciencemadness Discussion Board - aromatic sidechainchlorinations - Toluene - Benzylchloride, Benzalchloride, Benzotrichloride and followup reactions yielding... - Powered by XMB 1.9.11 [sciencemadness.org]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Facile, efficient, and environmentally friendly α- and aromatic regioselective chlorination of toluene using KHSO5 and KCl under catalyst-free conditions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
- 21. US3974093A - Two-component catalyst for the production of side chain halogen substitution products of aromatic compounds - Google Patents [patents.google.com]
- 22. Side-Chain Chlorination of Toluene with New Photosensitive Catalyst | Semantic Scholar [semanticscholar.org]
- 23. youtube.com [youtube.com]
issues with thermal decomposition of benzal chloride during distillation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the thermal decomposition of benzal chloride during distillation.
Troubleshooting Guide
This guide addresses common problems observed during the distillation of this compound, offering potential causes and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solutions |
| Discoloration of Distillate (Yellowing) | Thermal decomposition, presence of impurities (e.g., iron salts).[1] | • Purification: Before distillation, wash the crude this compound with a sodium bicarbonate solution to neutralize any acidic impurities.[2] • Vacuum Distillation: Perform distillation under reduced pressure to lower the boiling point and minimize thermal stress. • Inert Atmosphere: Conduct the distillation under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
| Evolution of HCl Gas | Hydrolysis of this compound due to the presence of water.[3] Self-condensation or polymerization reactions, often catalyzed by metallic impurities.[4] | • Drying: Thoroughly dry the this compound with a suitable drying agent (e.g., anhydrous magnesium sulfate (B86663) or calcium chloride) before distillation. • Stabilizers: Consider adding a stabilizer. While specific data for this compound is limited, stabilizers for the related benzyl (B1604629) chloride, such as propylene (B89431) oxide or ε-caprolactam, may be effective.[5] • Clean Glassware: Ensure all glassware is scrupulously clean and free of metal contaminants. |
| Formation of Tarry, Non-Volatile Residue | Polymerization or condensation reactions of this compound or impurities. This is often exacerbated by high temperatures and the presence of metals.[1] | • Lower Temperature: Use the lowest possible temperature for distillation by employing a high vacuum. • Avoid Overheating: Do not heat the distillation flask to dryness. • Stabilizers: The addition of stabilizers can help inhibit polymerization.[5] |
| Low Yield of Pure this compound | Significant decomposition during distillation. Inefficient fractional distillation leading to co-distillation of impurities. | • Optimize Distillation: Use an efficient fractional distillation column (e.g., Vigreux or packed column) to ensure good separation. • Monitor Temperature: Carefully monitor the head temperature during distillation and collect the fraction at the correct boiling point for the applied pressure. |
Frequently Asked Questions (FAQs)
Q1: At what temperature does this compound start to decompose?
A1: While a specific decomposition temperature for this compound during distillation is not well-documented in readily available literature, it is known to be thermally sensitive. Decomposition can occur at its atmospheric boiling point (205 °C), and is accelerated by the presence of impurities.[3][6] To minimize decomposition, it is strongly recommended to perform distillations under vacuum to reduce the boiling temperature.
Q2: What are the primary decomposition products of this compound during distillation?
A2: The primary decomposition pathways and products are:
-
Hydrolysis: In the presence of water, this compound hydrolyzes to form benzaldehyde (B42025) and hydrogen chloride (HCl).[3][4][6]
-
Polymerization/Condensation: Especially in the presence of metallic impurities (like iron), this compound can undergo Friedel-Crafts self-condensation reactions, leading to the formation of polymeric tars and evolution of HCl.[4]
Q3: How can I prevent the hydrolysis of this compound to benzaldehyde during distillation?
A3: To prevent hydrolysis, it is crucial to remove any water from the this compound before heating. This can be achieved by:
-
Washing the crude product with a saturated sodium chloride solution to remove the bulk of the water.
-
Drying the organic layer with an anhydrous drying agent such as magnesium sulfate or calcium chloride.
-
Ensuring all distillation glassware is thoroughly dried before use.
Q4: What type of vacuum is recommended for the distillation of this compound?
A4: A vacuum that reduces the boiling point to a range of 100-120 °C is generally recommended to minimize thermal decomposition. The specific pressure required can be estimated using a nomograph or vapor pressure data for this compound. For example, at 20 mmHg, the boiling point of the related benzyl chloride is significantly reduced, and similar reductions can be expected for this compound.
Q5: Are there any recommended stabilizers to add to this compound before distillation?
A5: While specific studies on stabilizers for this compound distillation are not abundant, information on the stabilization of the structurally similar benzyl chloride can be instructive. Stabilizers used for benzyl chloride to prevent decomposition include:
-
Lactams: ε-Caprolactam has been patented for use as a stabilizer during the distillation of benzyl chloride.[5][7]
-
Propylene Oxide: This is a common stabilizer for chlorinated hydrocarbons.
-
N,N'-Dialkyl thioureas: These have also been shown to be effective stabilizers for benzyl chloride against metal-catalyzed decomposition.[1]
It is advisable to conduct small-scale trials to determine the effectiveness and optimal concentration of a chosen stabilizer for your specific application.
Experimental Protocols
Protocol 1: Pre-Distillation Washing and Drying of Crude this compound
Objective: To remove acidic impurities and water from crude this compound prior to distillation.
Methodology:
-
Transfer the crude this compound to a separatory funnel.
-
Add an equal volume of a 5% sodium bicarbonate (NaHCO₃) solution.
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.
-
Allow the layers to separate and drain the lower aqueous layer.
-
Wash the organic layer with an equal volume of deionized water, again separating and discarding the aqueous layer.
-
Finally, wash with an equal volume of saturated sodium chloride (brine) solution to aid in the removal of dissolved water.
-
Drain the this compound layer into a clean, dry Erlenmeyer flask.
-
Add anhydrous magnesium sulfate (MgSO₄) or calcium chloride (CaCl₂) in portions with swirling until the drying agent no longer clumps together.
-
Allow the mixture to stand for at least 30 minutes to ensure complete drying.
-
Filter the dried this compound into a suitable distillation flask.
Protocol 2: Vacuum Distillation of this compound
Objective: To purify this compound while minimizing thermal decomposition.
Methodology:
-
Assemble a vacuum distillation apparatus using clean, dry glassware. A short Vigreux column is recommended to improve separation.
-
Add the dried crude this compound to the distillation flask, filling it to no more than two-thirds of its volume. Add a few boiling chips or a magnetic stir bar for smooth boiling.
-
Ensure all joints are properly sealed with vacuum grease.
-
Connect the apparatus to a vacuum pump with a cold trap in between.
-
Slowly and carefully apply the vacuum to the desired pressure.
-
Begin heating the distillation flask gently using a heating mantle.
-
Discard any initial low-boiling forerun.
-
Collect the main fraction of this compound at its expected boiling point for the applied pressure. Monitor the head temperature closely; a stable temperature indicates the collection of a pure fraction.
-
Stop the distillation before the flask boils to dryness to avoid the concentration and potential decomposition of high-boiling impurities.
-
Cool the system to room temperature before carefully releasing the vacuum.
Visualizations
Caption: Troubleshooting workflow for this compound distillation issues.
Caption: Decomposition pathways of this compound during distillation.
References
- 1. US2542225A - Stabilized benzyl chloride - Google Patents [patents.google.com]
- 2. Sciencemadness Discussion Board - Benzyl Chloride Distillation Problems :( - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. This compound | C6H5CHCl2 | CID 7411 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. US3715283A - Process for distilling benzyl chloride or mixtures containing benzyl chloride - Google Patents [patents.google.com]
- 6. This compound (29797-40-8) for sale [vulcanchem.com]
- 7. DE2206300A1 - METHOD FOR STABILIZING BENZYL CHLORIDE - Google Patents [patents.google.com]
methods for quenching benzal chloride reactions safely
Topic: Methods for Safely Quenching Benzal Chloride Reactions
This guide provides troubleshooting advice, experimental protocols, and answers to frequently asked questions regarding the safe quenching of reactions involving this compound. It is intended for researchers, scientists, and drug development professionals to ensure safe and effective experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What does "quenching" mean in the context of a this compound reaction?
A1: Quenching is the process of deactivating any unreacted, hazardous starting materials or reactive intermediates in a reaction mixture at the end of an experiment. For this compound, this typically involves converting it into less reactive and safer compounds to allow for safe handling, workup, and product isolation.
Q2: Why is it critical to safely quench unreacted this compound?
A2: Unreacted this compound (α,α-dichlorotoluene) poses several risks. It is a lachrymator, meaning it causes irritation and tearing of the eyes.[1] Furthermore, as a reactive benzylic halide and a strong alkylating agent, it is treated as a hazardous compound that can react unpredictably with subsequent reagents or during workup and purification.[1] Proper quenching is essential for personnel safety and to ensure the stability of the desired product.
Q3: What are the most common and effective methods for quenching this compound?
A3: The most common method for quenching this compound is through hydrolysis, which converts it to benzaldehyde (B42025).[1][2] This is typically achieved using water or an aqueous basic solution. The use of a mild base, such as sodium bicarbonate or sodium carbonate, is often preferred as it neutralizes the hydrochloric acid (HCl) that is formed as a byproduct of the hydrolysis.[1][3]
Q4: What are the primary products formed when quenching this compound with an aqueous base?
A4: The primary reaction during quenching with an aqueous solution is hydrolysis. This conversion involves two main products:
-
Benzaldehyde (C₆H₅CHO): The main organic product from the hydrolysis of this compound.[1]
-
Hydrochloric Acid (HCl): Two equivalents of HCl are produced for every molecule of this compound hydrolyzed.[1] If a base (like NaHCO₃ or NaOH) is used, this will be converted to a salt (e.g., NaCl).
Q5: How do I choose the appropriate quenching agent for my specific experiment?
A5: The choice depends on the stability of your desired product and the reaction solvent.
-
For acid-sensitive products: A mild aqueous base like saturated sodium bicarbonate (NaHCO₃) solution is ideal. It effectively hydrolyzes the this compound while neutralizing the HCl byproduct without creating a strongly basic environment.[3][4]
-
For base-sensitive products: A slow addition of water or a mildly acidic solution like saturated aqueous ammonium (B1175870) chloride (NH₄Cl) can be used. However, this will result in an acidic aqueous phase due to HCl formation.
-
For general purposes: A dilute solution of sodium hydroxide (B78521) (NaOH) or potassium carbonate (K₂CO₃) can be used for a more rapid quench, provided your product is stable under these conditions.
Q6: What are the major safety precautions to take during the quenching process?
A6: Safety is paramount when working with this compound.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.
-
Ventilation: Perform the entire procedure in a well-ventilated fume hood to avoid inhaling lachrymatory vapors.
-
Controlled Addition: The quenching agent should be added slowly and portion-wise to the reaction mixture with vigorous stirring. Hydrolysis reactions can be exothermic, and slow addition helps to control the temperature.[5]
-
Venting: If using a carbonate or bicarbonate base, be aware that carbon dioxide (CO₂) gas will be generated. Ensure the reaction vessel is not sealed to avoid pressure buildup.[4]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| 1. Quenching is violently exothermic and difficult to control. | 1. Quenching agent was added too quickly. 2. Concentration of this compound is too high. 3. The quenching agent is too reactive (e.g., concentrated base). | 1. Pre-cool the reaction mixture in an ice bath before and during the quench. 2. Add the quenching agent slowly and dropwise with vigorous stirring. 3. Dilute the reaction mixture with an inert solvent before quenching. |
| 2. Formation of benzoic acid as a byproduct. | 1. The starting this compound was contaminated with benzotrichloride (B165768) (C₆H₅CCl₃), which hydrolyzes to benzoic acid.[2] 2. The resulting benzaldehyde was oxidized by air during a basic workup. | 1. Use purified this compound for the reaction. 2. To remove benzoic acid during workup, wash the organic layer with an aqueous base (e.g., NaHCO₃ or K₂CO₃) to extract the benzoic acid as its water-soluble salt. |
| 3. Quenching process is extremely slow. | 1. This compound is immiscible with water and hydrolysis at the interface can be slow without agitation.[6][7] 2. The reaction temperature is too low. 3. Quenching with neutral water without a base can be slow.[8] | 1. Ensure vigorous stirring to maximize the surface area between the organic and aqueous phases. 2. Consider using a phase-transfer catalyst if compatible with your system. 3. Allow the reaction to warm to room temperature or slightly above, if the product is stable. |
| 4. Benzyl (B1604629) alcohol is detected in the final product. | 1. The starting this compound was contaminated with benzyl chloride (C₆H₅CH₂Cl), a common precursor, which hydrolyzes to benzyl alcohol.[6][9] | 1. Purify the this compound via distillation before use to remove lower-boiling benzyl chloride.[9] 2. Benzyl alcohol can often be removed during product purification by column chromatography or distillation. |
Quantitative Data Summary
The following table summarizes common quenching agents and their typical reaction characteristics for this compound.
| Quenching Agent | Concentration | Relative Rate | Exothermicity | Key Byproducts | Best For |
| Water (H₂O) | N/A | Slow | Low to Moderate | Benzaldehyde, HCl | Neutral conditions, base-sensitive products |
| Sat. Aq. NaHCO₃ | ~8% w/v | Moderate | Moderate | Benzaldehyde, NaCl, CO₂, H₂O | Acid-sensitive products; general use |
| 1M NaOH | 4% w/v | Fast | High | Benzaldehyde, NaCl, H₂O | Robust products; rapid quenching needed |
| Sat. Aq. NH₄Cl | ~25% w/v | Slow-Moderate | Low | Benzaldehyde, NH₄Cl, HCl | Mildly acidic quench for base-sensitive products |
| Ammonia (Aq. NH₃) | Varies | Slow | Moderate | Benzylamines | Specialized cases; not for simple hydrolysis |
Experimental Protocols
Protocol 1: Standard Quenching of this compound with Saturated Aqueous Sodium Bicarbonate
This protocol describes a general and safe method for quenching a reaction containing residual this compound in an organic solvent.
Methodology:
-
Preparation: Prepare a saturated solution of sodium bicarbonate (NaHCO₃) in water. Ensure you have an adequate volume, typically equal to or greater than the volume of your reaction mixture.
-
Cooling: Once the primary reaction is complete, cool the reaction flask to 0-5 °C using an ice-water bath. This is crucial to control the exothermicity of the quench.
-
Slow Addition: While vigorously stirring the reaction mixture, slowly add the saturated NaHCO₃ solution dropwise using an addition funnel.
-
Gas Venting: Monitor for the evolution of CO₂ gas. Maintain a steady but controlled rate of addition to prevent excessive frothing. Ensure the reaction flask is open to the atmosphere (e.g., no sealed cap) to allow gas to escape.
-
Monitoring: Continue the addition until no more gas evolution is observed.
-
Temperature Control: Maintain the temperature below 20 °C throughout the addition process.
-
Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30-60 minutes to ensure all this compound has been hydrolyzed.
-
Workup: Transfer the biphasic mixture to a separatory funnel. Separate the organic layer from the aqueous layer. The organic layer can now be further washed, dried, and concentrated to isolate the desired product.
Visualizations
Caption: Logical workflow for safely quenching this compound reactions.
Caption: Chemical pathway of this compound hydrolysis with a base.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. Benzyl chloride - Sciencemadness Wiki [sciencemadness.org]
- 7. Sciencemadness Discussion Board - Removing excess Benzoyl Chloride - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. scispace.com [scispace.com]
- 9. benchchem.com [benchchem.com]
Validation & Comparative
Determining Benzal Chloride Purity: A Comparative Guide to Analytical Methods
For researchers, scientists, and drug development professionals, ensuring the purity of chemical reagents is paramount. This guide provides a detailed comparison of analytical methods for determining the purity of benzal chloride, with a primary focus on Gas Chromatography-Mass Spectrometry (GC-MS). Alternative methods are also presented to offer a comprehensive overview for selecting the most suitable protocol for specific laboratory needs.
Quantitative Performance Comparison
The following table summarizes the performance characteristics of GC-MS and an alternative High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound and its related impurities. The data presented is a composite from various studies analyzing similar chlorinated toluene (B28343) derivatives, providing a benchmark for expected performance.
| Parameter | GC-MS Method | HPLC Method |
| Linearity (R²) | > 0.999 | > 0.999 |
| Limit of Detection (LOD) | 0.04 - 0.17 mg/kg | 11 - 34 ng/mL |
| Limit of Quantification (LOQ) | 0.13 - 0.52 mg/kg | 0.1 - 10 µg/mL (as part of linearity range) |
| Precision (%CV) | < 5% | 1 - 2.9% |
| Accuracy (% Recovery) | 95 - 105% | Not explicitly stated in reviewed sources |
Experimental Protocols
A detailed methodology for the primary GC-MS protocol and a comparative HPLC method are provided below.
Primary Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is designed for the quantitative determination of this compound purity and the identification of potential impurities.
1. Sample Preparation:
-
Accurately weigh approximately 50 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve the sample in a suitable solvent, such as dichloromethane (B109758) or acetonitrile (B52724), and dilute to the mark.
-
Prepare a series of calibration standards of this compound and known potential impurities (e.g., benzyl (B1604629) chloride, benzaldehyde, toluene, and benzotrichloride) in the same solvent.[1]
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC System or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent nonpolar column.[2]
-
Injection: 1 µL of the prepared sample is injected in split mode (e.g., 20:1).[2]
-
Inlet Temperature: 250 °C.[2]
-
Oven Temperature Program:
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Mass Spectrometer Parameters:
-
Ion Source Temperature: 250 °C.[2]
-
Quadrupole Temperature: 150 °C.[2]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[2]
-
Acquisition Mode: Selected Ion Monitoring (SIM) for targeted analysis of this compound and expected impurities, and full scan mode for the identification of unknown impurities. For this compound, characteristic ions (m/z) would be monitored.
-
3. Data Analysis:
-
The purity of this compound is determined by calculating the area percentage of the this compound peak relative to the total area of all observed peaks.
-
Quantification of specific impurities is achieved by comparing their peak areas to the calibration curves generated from the standards.
Alternative Protocol: High-Performance Liquid Chromatography (HPLC)
HPLC offers a viable alternative for the analysis of this compound, particularly for non-volatile impurities.
1. Sample Preparation:
-
Prepare the sample and calibration standards as described in the GC-MS protocol, using a mobile phase compatible solvent like acetonitrile.[1]
2. HPLC Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent.
-
Detector: Diode Array Detector (DAD) or UV-Vis Detector.
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water is commonly used. For example, starting with a 55:45 (v/v) mixture of acetonitrile and water.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 25 °C).
-
Detection Wavelength: 220 nm.
3. Data Analysis:
-
Similar to the GC-MS method, purity is determined by area percentage, and impurity quantification is based on calibration curves.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the experimental workflow for the GC-MS analysis and the logical relationship for method selection.
Caption: GC-MS analysis workflow for this compound purity determination.
Caption: Decision tree for selecting an analytical method for purity testing.
References
A Comparative Guide to HPLC Methods for Impurity Profiling of Technical Grade Benzal Chloride
For Researchers, Scientists, and Drug Development Professionals
The purity of raw materials is a cornerstone of pharmaceutical development and chemical synthesis. Technical grade benzal chloride, a key intermediate, often contains process-related impurities and degradation products that can impact reaction yields, create unwanted byproducts, and compromise the quality of the final product. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation and quantification of these impurities.
This guide provides a comparative overview of two distinct reversed-phase HPLC methods for the analysis of common impurities in technical grade this compound. The comparison is based on experimental data and protocols adapted from established analytical methodologies, offering insights into the performance of different stationary phases for this critical quality control step.
Common Impurities in Technical Grade this compound
The manufacturing process of this compound, typically involving the chlorination of toluene, can lead to the presence of several impurities.[1][2] Additionally, degradation can occur through hydrolysis. Common impurities include:
-
Benzyl (B1604629) Chloride: A primary precursor and related impurity.
-
Benzaldehyde: Formed from the hydrolysis of this compound.[1]
-
Benzyl Alcohol: Resulting from the hydrolysis of benzyl chloride.[3][4]
-
Toluene: Unreacted starting material from the synthesis process.[3][5]
-
Dibenzyl Ether: A byproduct formed under certain reaction conditions.[3][5]
Comparative Analysis of HPLC Methods
The following table summarizes the key parameters and performance characteristics of two HPLC methods for the analysis of this compound and its related impurities. Method 1 utilizes a standard C18 stationary phase, while Method 2 employs a Cyanopropyl (CN) stationary phase, offering different selectivity.
| Parameter | Method 1: C18 Reversed-Phase | Method 2: Cyanopropyl (CN) Reversed-Phase |
| Stationary Phase | Symmetry C18 (e.g., 250 mm x 4.6 mm, 5 µm) | CN Column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic: Acetonitrile (B52724) and aqueous eluent (e.g., 55:45 v/v)[6] | Isocratic: Acetonitrile and Phosphate (B84403) Buffer (pH 5.5, 0.05M) (70:30 v/v)[7] |
| Flow Rate | 1.0 mL/min[3][6] | 1.0 mL/min[7] |
| Detection Wavelength | 210 nm or 220 nm[3] | 210 nm[7] |
| Column Temperature | Ambient (e.g., 25°C)[7] | 25°C[7] |
| Injection Volume | 20 µL[3] | 20 µL |
| Sample Preparation | Dilute technical grade this compound to ~3 mg/mL in mobile phase.[3][6] | Dilute technical grade this compound to an appropriate concentration in mobile phase. |
| Elution Order (Typical) | Benzyl Alcohol, Benzaldehyde, Toluene, Benzyl Chloride, this compound, Dibenzyl Ether | Benzyl Alcohol, Benzaldehyde, Toluene, Benzyl Chloride, this compound, Dibenzyl Ether |
Experimental Protocols
Below are the detailed experimental methodologies for the two compared HPLC methods.
Method 1: C18 Reversed-Phase Analysis
This method is a robust, general-purpose approach for separating a range of non-polar to moderately polar impurities.
1. Instrumentation:
-
HPLC system with a quaternary or binary pump, UV/Vis or Photodiode Array (PDA) detector, autosampler, and column oven.
-
Data acquisition and processing software.
2. Chromatographic Conditions:
-
Column: Symmetry C18, 250 mm x 4.6 mm, 5 µm particle size.[6]
-
Mobile Phase: A filtered and degassed mixture of 55% acetonitrile and 45% aqueous eluent (e.g., water or a buffer like 0.15% triethylamine (B128534) adjusted to a specific pH).[6]
-
Flow Rate: 1.0 mL/min.[6]
-
Column Temperature: 25°C.
-
Detection: UV at 210 nm.[3]
-
Injection Volume: 20 µL.[3]
3. Sample and Standard Preparation:
-
Standard Stock Solutions: Prepare individual stock solutions of this compound and potential impurities (benzyl alcohol, benzaldehyde, toluene, dibenzyl ether, etc.) at a concentration of approximately 1 mg/mL in acetonitrile.
-
Working Standard Mixture: Prepare a mixed standard solution by diluting the stock solutions in the mobile phase to a final concentration suitable for detection (e.g., 10 µg/mL).
-
Sample Solution: Accurately weigh and dilute the technical grade this compound sample in the mobile phase to a final concentration of approximately 3 mg/mL.[6]
4. Analysis Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the working standard mixture to determine the retention times and response factors for each impurity.
-
Inject the sample solution.
-
Identify and quantify the impurities in the sample by comparing their retention times and peak areas to those of the standards.
Method 2: Cyanopropyl (CN) Reversed-Phase Analysis
The CN column provides an alternative selectivity due to the polar cyano group, which can be advantageous for separating compounds with different polarities and aromatic character.
1. Instrumentation:
-
Same as Method 1.
2. Chromatographic Conditions:
-
Column: Cyanopropyl (CN), 250 mm x 4.6 mm, 5 µm particle size.[7]
-
Mobile Phase: A filtered and degassed isocratic mixture of 70% acetonitrile and 30% phosphate buffer (0.05 M, pH 5.5).[7]
-
Flow Rate: 1.0 mL/min.[7]
-
Column Temperature: 25°C.[7]
-
Detection: UV at 210 nm.[7]
-
Injection Volume: 20 µL.
3. Sample and Standard Preparation:
-
Follow the same procedure as in Method 1, using the mobile phase for Method 2 as the diluent.
4. Analysis Procedure:
-
Follow the same procedure as in Method 1.
Visualizations
The following diagrams illustrate the logical workflow for impurity analysis and the chemical origins of common impurities in technical grade this compound.
Caption: A flowchart of the HPLC workflow for identifying and quantifying impurities.
Caption: Formation pathways of common impurities in technical grade this compound.
References
- 1. chemcess.com [chemcess.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Benzyl chloride - Wikipedia [en.wikipedia.org]
- 5. Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatography with diode-array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. japsonline.com [japsonline.com]
A Comparative Guide to the Characterization of Benzal Chloride: NMR Spectroscopy and Its Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other key analytical techniques for the characterization of benzal chloride. Understanding the strengths and limitations of each method is crucial for selecting the most appropriate analytical strategy in research, quality control, and drug development settings.
Characterization of this compound using NMR Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a sample. For this compound (C₆H₅CHCl₂), both ¹H and ¹³C NMR are invaluable for confirming its identity and assessing its purity.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is characterized by two main signals: a singlet for the methine proton (-CHCl₂) and a multiplet for the aromatic protons of the benzene (B151609) ring.
Typical ¹H NMR Data for this compound:
| Proton | Chemical Shift (δ) in ppm | Multiplicity | Integration |
| -CHCl₂ | ~6.6 - 6.7 | Singlet | 1H |
| Aromatic (C₆H₅) | ~7.3 - 7.6 | Multiplet | 5H |
Note: Chemical shifts can vary slightly depending on the solvent and the concentration.
The distinct singlet of the methine proton is a key identifier for the dichloromethyl group. The integration of the signals (1:5 ratio) confirms the relative number of protons in the molecule.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of this compound.
Typical ¹³C NMR Data for this compound:
| Carbon | Chemical Shift (δ) in ppm |
| -C HCl₂ | ~69 |
| Aromatic (ipso) | ~138 |
| Aromatic (ortho, meta, para) | ~126 - 130 |
The chemical shift of the carbon in the -CHCl₂ group is significantly downfield due to the deshielding effect of the two chlorine atoms. The aromatic region shows multiple peaks corresponding to the different carbon environments within the benzene ring.
Alternative Analytical Techniques for this compound Characterization
While NMR provides comprehensive structural information, other techniques offer complementary or alternative approaches for the analysis of this compound, particularly for purity assessment and quantification.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is highly sensitive and excellent for identifying and quantifying volatile and semi-volatile compounds. In the context of this compound, GC-MS is often used to detect and quantify impurities. The mass spectrum of this compound will show a characteristic fragmentation pattern, with the molecular ion peak and isotopic peaks due to the presence of chlorine.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for separating, identifying, and quantifying components in a mixture. For this compound, which is often an impurity in benzyl (B1604629) chloride, reversed-phase HPLC with UV detection is a common analytical method. The retention time of this compound under specific chromatographic conditions can be used for its identification and quantification.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to C-H, C=C (aromatic), and C-Cl stretching and bending vibrations. While not as structurally detailed as NMR, FTIR is a rapid and simple method for a quick identification and for monitoring reactions.
Performance Comparison of Analytical Techniques
The choice of analytical technique depends on the specific requirements of the analysis, such as the need for detailed structural information, sensitivity, or high-throughput screening.
| Parameter | NMR Spectroscopy | GC-MS | HPLC-UV | IR Spectroscopy |
| Information Provided | Detailed molecular structure, connectivity, stereochemistry | Molecular weight, fragmentation pattern, quantification | Quantification, purity assessment | Functional groups |
| Sample Type | Solution | Volatile/Semi-volatile liquids and gases | Soluble liquids | Liquids, solids, gases |
| Sample Preparation | Simple dissolution in a deuterated solvent | Often requires dilution in a suitable solvent | Dissolution in the mobile phase, filtration | Minimal to none for liquids |
| Limit of Detection (LOD) | mg-µg range | pg-ng range | ng-µg range | Generally in the % range |
| Limit of Quantification (LOQ) | mg-µg range | pg-ng range | ng-µg range | Generally in the % range |
| Destructive? | No | Yes | No (sample can be collected) | No |
| Typical Application | Structure elucidation, purity confirmation | Impurity profiling, quantification | Quantification, purity analysis | Functional group identification, reaction monitoring |
Disclaimer: The LOD and LOQ values are indicative and can vary significantly depending on the specific instrumentation and experimental conditions. Data for GC-MS and HPLC are often reported for the analysis of this compound as an impurity in other substances.
Experimental Protocols
NMR Spectroscopy
Objective: To acquire ¹H and ¹³C NMR spectra of this compound for structural confirmation.
Materials:
-
This compound sample
-
Deuterated chloroform (B151607) (CDCl₃) with tetramethylsilane (B1202638) (TMS) as an internal standard
-
NMR tube (5 mm)
-
Pipettes
Procedure:
-
Sample Preparation: Dissolve approximately 10-20 mg of the this compound sample in about 0.6 mL of CDCl₃ in a clean, dry vial.
-
Transfer to NMR Tube: Using a pipette, transfer the solution to a 5 mm NMR tube.
-
Instrument Setup:
-
Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.
-
Lock the spectrometer onto the deuterium (B1214612) signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).
-
Use a 90° pulse angle.
-
Set the relaxation delay to at least 5 times the longest T1 relaxation time (typically 1-2 seconds for small molecules).
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
-
Process the Free Induction Decay (FID) with Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the TMS signal at 0.00 ppm.
-
Integrate the signals and pick the peaks.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the expected range of carbon signals (e.g., 0-200 ppm).
-
Use a proton-decoupled pulse sequence.
-
Set the relaxation delay to allow for the relaxation of quaternary carbons (typically 2-5 seconds).
-
Acquire a larger number of scans compared to ¹H NMR to achieve a good signal-to-noise ratio (several hundred to thousands of scans).
-
Process the FID similarly to the ¹H spectrum.
-
Reference the spectrum to the CDCl₃ signal at 77.16 ppm.
-
Alternative Techniques: Summary of Protocols
GC-MS:
-
Sample Preparation: Dilute the this compound sample in a suitable solvent (e.g., hexane (B92381) or dichloromethane).
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: Split or splitless injection of a small volume (e.g., 1 µL).
-
Oven Program: A temperature gradient is typically used to separate components with different boiling points.
-
MS Detection: Electron ionization (EI) at 70 eV is common. The mass analyzer is scanned over a relevant mass range (e.g., m/z 40-300).
HPLC:
-
Sample Preparation: Dissolve the this compound sample in the mobile phase.
-
Instrumentation: An HPLC system with a UV detector.
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A mixture of acetonitrile (B52724) and water or an aqueous buffer.
-
Flow Rate: Typically 1 mL/min.
-
Detection: UV detection at a wavelength where this compound absorbs (e.g., 210 nm).
IR Spectroscopy:
-
Sample Preparation: For a liquid sample like this compound, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
-
Procedure: A background spectrum of the clean salt plates is first recorded. Then, a drop of the this compound is placed on one plate, and the second plate is placed on top to create a thin film. The spectrum is then recorded.
Workflow for Analytical Technique Selection
The following diagram illustrates a logical workflow for selecting the most appropriate analytical technique for the characterization of this compound based on the analytical goal.
Caption: Logical workflow for selecting an analytical technique for this compound characterization.
comparing the reactivity of benzal chloride and benzotrichloride in nucleophilic substitution
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, the selection of appropriate starting materials is paramount to achieving desired chemical transformations efficiently and selectively. Benzal chloride and benzotrichloride (B165768), both readily available derivatives of toluene, serve as versatile precursors in the synthesis of a wide array of valuable compounds, including pharmaceuticals, dyes, and agrochemicals. Their utility stems from the reactivity of the benzylic carbon-chlorine bonds towards nucleophilic substitution. However, the seemingly subtle difference in the number of chlorine atoms on the benzylic carbon profoundly impacts their reactivity. This guide provides a comprehensive comparison of the reactivity of this compound and benzotrichloride in nucleophilic substitution reactions, supported by experimental data and detailed methodologies, to aid researchers in making informed decisions for their synthetic endeavors.
Executive Summary of Reactivity
Benzotrichloride is significantly more reactive than this compound in nucleophilic substitution reactions. This heightened reactivity is primarily attributed to the greater stability of the carbocation intermediate formed during the course of the reaction, which predominantly proceeds via a unimolecular nucleophilic substitution (SN1) mechanism. The additional chlorine atom in benzotrichloride plays a crucial role in stabilizing the positive charge on the benzylic carbon through resonance and inductive effects.
Quantitative Reactivity Comparison: Hydrolysis Rates
| Compound | Reaction | Half-life (t½) | Relative Rate (approx.) | Products |
| This compound | Hydrolysis | ~7.4 minutes at 25°C[1] | 1 | Benzaldehyde |
| Benzotrichloride | Hydrolysis | ~2.4 minutes at room temp.[2] | >3 | Benzoic Acid |
Note: The direct comparison of half-lives should be interpreted with caution as experimental conditions may vary between studies. However, the data clearly indicates a substantially faster hydrolysis rate for benzotrichloride.
Mechanistic Underpinnings: The Role of Carbocation Stability
The disparate reactivity of this compound and benzotrichloride is best understood by examining the stability of the carbocation intermediates formed during SN1 reactions.
The SN1 Pathway
The SN1 mechanism is a two-step process:
-
Formation of a carbocation: The rate-determining step involves the departure of the leaving group (chloride ion) to form a planar carbocation.
-
Nucleophilic attack: The nucleophile attacks the carbocation to form the final product.
The rate of the SN1 reaction is primarily dependent on the stability of the carbocation intermediate. More stable carbocations form faster, leading to a higher reaction rate.
Caption: Generalized SN1 reaction mechanism.
Carbocation Stability: this compound vs. Benzotrichloride
-
This compound forms the α,α-dichlorobenzyl carbocation.
-
Benzotrichloride forms the α,α,α-trichlorobenzyl carbocation.
The stability of these carbocations is influenced by two main factors:
-
Resonance: The lone pairs of electrons on the chlorine atoms can be delocalized into the empty p-orbital of the carbocation, thereby stabilizing the positive charge. This is a form of +M (mesomeric) effect.
-
Inductive Effect: Chlorine is an electronegative atom and exerts a -I (inductive) effect, which tends to destabilize a carbocation by withdrawing electron density.
In the case of α-chloro-substituted carbocations, the resonance effect (+M) generally outweighs the inductive effect (-I), leading to a net stabilization. The more chlorine atoms attached to the carbocation center, the greater the potential for resonance stabilization. Therefore, the α,α,α-trichlorobenzyl carbocation is more stable than the α,α-dichlorobenzyl carbocation . This enhanced stability directly translates to a faster rate of formation and, consequently, a higher overall reactivity for benzotrichloride in SN1 reactions.
Caption: Relationship between carbocation stability and reactivity.
Experimental Protocols
The following provides a general methodology for comparing the kinetics of nucleophilic substitution reactions of this compound and benzotrichloride.
General Experimental Workflow for Kinetic Studies
Caption: General workflow for kinetic analysis.
Detailed Methodology: Solvolysis (Hydrolysis) Kinetics by Titration
This protocol describes a method to determine the rate of hydrolysis of this compound or benzotrichloride by titrating the hydrochloric acid produced.
Materials:
-
This compound or benzotrichloride
-
Acetone (ACS grade)
-
Ethanol (ACS grade)
-
Deionized water
-
Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.05 M)
-
Phenolphthalein (B1677637) indicator
-
Constant temperature water bath
-
Burette, pipettes, volumetric flasks, and Erlenmeyer flasks
-
Stopwatch
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of the benzylic chloride (e.g., 0.1 M) in acetone.
-
Prepare the reaction solvent, for example, an 80:20 ethanol:water (v/v) mixture.
-
Fill a burette with the standardized NaOH solution.
-
-
Reaction Setup:
-
Place a known volume of the reaction solvent (e.g., 50 mL) into an Erlenmeyer flask.
-
Add a few drops of phenolphthalein indicator.
-
Equilibrate the flask in the constant temperature bath for at least 15 minutes.
-
-
Initiation and Monitoring:
-
Initiate the reaction by adding a small, known volume of the benzylic chloride stock solution (e.g., 1 mL) to the reaction flask. Start the stopwatch immediately (t=0).
-
Titrate the liberated HCl with the standardized NaOH solution. The endpoint is the first persistent faint pink color.
-
Record the volume of NaOH added and the time at regular intervals. As the reaction proceeds, the intervals can be increased.
-
-
Data Analysis:
-
Calculate the concentration of HCl produced at each time point.
-
For an SN1 reaction, the rate is first order with respect to the substrate. Plot ln(C₀ - Cₜ) versus time, where C₀ is the initial concentration of the benzylic chloride and Cₜ is the concentration at time t (which is equal to the concentration of HCl produced).
-
The slope of the resulting straight line will be equal to -k, where k is the first-order rate constant.
-
Compare the rate constants obtained for this compound and benzotrichloride under identical conditions.
-
Conclusion
The reactivity of benzotrichloride in nucleophilic substitution reactions is markedly greater than that of this compound. This difference is fundamentally rooted in the enhanced stability of the α,α,α-trichlorobenzyl carbocation intermediate, which facilitates a more rapid SN1 reaction pathway. For researchers and professionals in drug development and chemical synthesis, understanding this reactivity differential is crucial for selecting the appropriate substrate to achieve desired synthetic outcomes, optimizing reaction conditions, and controlling product formation. While both molecules are valuable synthetic intermediates, benzotrichloride's higher reactivity makes it the substrate of choice when a rapid and efficient nucleophilic substitution at the benzylic position is required.
References
A Comparative Guide to Benzal Chloride and Benzyl Chloride as Alkylating Agents in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, alkylating agents are fundamental tools for carbon-carbon and carbon-heteroatom bond formation. Among the benzylic halides, benzyl (B1604629) chloride and benzal chloride are two structurally similar yet functionally distinct reagents. While both are reactive electrophiles, their utility as alkylating agents is dictated by the number of chlorine atoms on the benzylic carbon, leading to different synthetic outcomes. This guide provides an objective comparison of their performance, supported by experimental data, to inform their application in research and development.
Structural and Functional Overview
Benzyl Chloride (C₆H₅CH₂Cl) is a monofunctional alkylating agent. It possesses a single chlorine atom on the benzylic carbon, making it ideal for introducing a benzyl group (Bn), a common protecting group for alcohols and carboxylic acids.[1][2][3] Its reactions typically proceed via S_N_1 or S_N_2 mechanisms. The stability of the intermediate benzyl carbocation, due to resonance with the aromatic ring, makes it highly reactive towards nucleophilic substitution.[4][5]
This compound (C₆H₅CHCl₂) , also known as (dichloromethyl)benzene, is a difunctional, or geminal, dihalide.[6] With two chlorine atoms attached to the same benzylic carbon, it can react with nucleophiles twice. While its primary industrial application is the hydrolysis to form benzaldehyde, it serves a distinct role in organic synthesis as a precursor for benzylidene acetals, which are used to protect 1,2- and 1,3-diols.[6][7]
Comparative Reactivity
Direct comparison of reactivity in S_N_1-type reactions (solvolysis) shows that the successive addition of chlorine atoms to the benzylic carbon increases the reaction rate. This is attributed to the stabilization of the transition state. Experimental data on the hydrolysis of benzyl, benzal, and benzotrichloride (B165768) demonstrates this trend clearly.
Table 1: Relative Solvolysis Rates in 50% Aqueous Acetone
| Compound | Formula | Relative Rate (at 25°C) |
|---|---|---|
| Benzyl Chloride | C₆H₅CH₂Cl | 1 |
| This compound | C₆H₅CHCl₂ | ~2,800 |
| Benzotrichloride | C₆H₅CCl₃ | ~20,000,000 |
Data sourced from studies on nucleophilic substitution reactions of benzyl halides.[8]
This data indicates that this compound is significantly more reactive than benzyl chloride in S_N_1 reactions.[8]
Performance in Alkylation Reactions
The primary distinction in performance lies in the products formed. Benzyl chloride delivers a single benzyl group, whereas this compound is used to form a benzylidene bridge.
Benzyl chloride is extensively used for the benzylation of heteroatom nucleophiles.
-
O-Alkylation: In the Williamson ether synthesis, benzyl chloride reacts with alkoxides to form benzyl ethers. This is a cornerstone method for protecting hydroxyl groups.[9][10][11] The reaction of benzyl chloride with aqueous sodium hydroxide (B78521) can also produce dibenzyl ether, with yields approaching 100% under optimized phase-transfer catalysis conditions.[12][13][14]
-
N-Alkylation: Primary and secondary amines are readily alkylated by benzyl chloride to yield N-benzylated amines. The reaction of aniline (B41778) with benzyl chloride, for instance, produces benzylaniline in high yield.[1][15]
Table 2: Representative Yields for Benzyl Chloride Alkylations
| Nucleophile | Reaction Type | Product | Catalyst/Base | Yield (%) |
|---|---|---|---|---|
| Aniline | N-Alkylation | Benzylaniline | Sodium Bicarbonate | 85–87%[1][15] |
| Benzyl Alcohol / NaOH(aq) | O-Alkylation | Dibenzyl Ether | Tributylamine (PTC) | ~100%[13][14] |
| Phenol | O-Alkylation | Benzyl Phenyl Ether | Sodium Hydroxide | Good to Excellent[16] |
The utility of this compound as an alkylating agent is most prominent in the protection of diols. It reacts with 1,2- and 1,3-diols in the presence of a base, such as pyridine, to form five- or six-membered cyclic benzylidene acetals.[6][7] This strategy is fundamental in carbohydrate chemistry for the selective protection of cis-diols.[17][18]
Table 3: Application of this compound in Acetal (B89532) Formation
| Nucleophile | Reaction Type | Product Type | Base | Notes |
|---|
| 1,2- and 1,3-Diols | O-Alkylation (Cyclization) | Benzylidene Acetal | Pyridine | Forms a cyclic acetal protecting group. Benzal bromide can be used for milder conditions.[6] |
Unlike the straightforward benzylation with benzyl chloride, the reaction with two equivalents of a simple alcohol is less common as the primary product, a geminal diether, is an acetal that can be unstable. Its reaction with monofunctional amines can lead to the formation of Schiff bases after elimination.
Experimental Protocols
Protocol 1: N-Alkylation of Aniline with Benzyl Chloride
Objective: To synthesize benzylaniline.
Methodology:
-
A flask is charged with 4 moles of aniline, 1.25 moles of sodium bicarbonate, and 100 mL of water.[15]
-
The mixture is equipped with a mechanical stirrer and a reflux condenser and heated on a steam bath to 90–95°C.[15]
-
1 mole of benzyl chloride is added slowly via a dropping funnel over 1.5 to 2 hours while maintaining vigorous stirring.[15]
-
The reaction is continued for a total of four hours.
-
After cooling, the mixture is filtered. The organic layer is separated from the aqueous layer and washed with a saturated salt solution.
-
The crude product is dried over anhydrous sodium sulfate.
-
Excess aniline is removed by distillation under reduced pressure.
-
The final product, benzylaniline, is collected by distillation, yielding 85–87% of the theoretical amount.[1][15]
Protocol 2: O-Alkylation of a Diol with this compound (Benzylidene Acetal Formation)
Objective: To protect a diol using this compound.
Methodology:
-
The diol (1 equivalent) is dissolved in a suitable solvent, typically pyridine, which also acts as the base to neutralize the HCl byproduct.[6]
-
This compound (1 equivalent) is added to the solution.
-
The reaction mixture is stirred, often with heating, until the reaction is complete (monitored by TLC). The reaction conditions can be milder if benzal bromide is used instead of this compound.[6]
-
Upon completion, the reaction is worked up by adding water and extracting the product with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
The organic layer is washed with aqueous acid (to remove pyridine), water, and brine, then dried over a drying agent (e.g., Na₂SO₄ or MgSO₄).
-
The solvent is removed under reduced pressure, and the crude product is purified, typically by column chromatography, to yield the pure benzylidene acetal.
Visualizations
Reaction Mechanisms
The mechanisms for alkylation differ significantly. Benzyl chloride typically follows a classic S_N_2 pathway with primary or secondary nucleophiles or an S_N_1 pathway due to its resonance-stabilized carbocation. This compound's reaction with diols is a sequential, base-mediated double substitution to form a cyclic acetal.
References
- 1. benchchem.com [benchchem.com]
- 2. Benzyl Chloride [commonorganicchemistry.com]
- 3. Benzyl chloride - Wikipedia [en.wikipedia.org]
- 4. benzyl chloride can undergo both sn1 and sn2 reaction with high rate. - askIITians [askiitians.com]
- 5. Benzyl chloride is highly reactive towards the SN1 reaction [allen.in]
- 6. scispace.com [scispace.com]
- 7. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (II) [en.highfine.com]
- 8. 957. Nucleophilic substitution reactions of benzyl halides. Part I. The reaction of benzyl chloride with partly aqueous solvents - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 9. Benzyl group - Wikipedia [en.wikipedia.org]
- 10. Benzyl Ethers [organic-chemistry.org]
- 11. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Process development aspects of production of dibenzyl ether - Publications of the IAS Fellows [repository.ias.ac.in]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Benzylidene acetal - Wikipedia [en.wikipedia.org]
A Comparative Guide to Analytical Methods for Quantifying Benzaldehyde in Benzal Chloride
The accurate quantification of benzaldehyde (B42025) in benzal chloride is crucial for researchers, scientists, and drug development professionals to ensure the quality, purity, and safety of starting materials and intermediates. Benzaldehyde is a common impurity in this compound, arising from its synthesis or degradation, and its presence can lead to undesirable side reactions, lower yields, and the formation of unexpected byproducts.[1] This guide provides a comparative overview of key analytical methods, presenting experimental data and detailed protocols to aid in selecting the most appropriate technique for specific laboratory needs.
Quantitative Performance Comparison
The selection of an analytical method often depends on a balance of sensitivity, selectivity, speed, and available instrumentation. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most effective and commonly employed methods for this analysis.[2] The following table summarizes the key performance characteristics of these techniques.
| Analytical Method | Linearity Range (Benzaldehyde) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Precision (Repeatability) | Key Advantages | Key Disadvantages |
| HPLC-DAD | 0.1 - 10 µg/mL[3][4] | 11 - 34 ng/mL[3][4] | ~110 ng/mL[4] | 1% - 2.9% RSD[3][4] | High specificity for non-volatile and thermally labile compounds; robust and widely available.[4] | Longer analysis times compared to some GC methods; requires solvent disposal. |
| GC-FID | 0.5 - 100 µg/mL[5][6] | ~0.3 µg/L (with microextraction)[7] | 0.4 µg/mL[5][6] | < 2.5% RSD[5][6] | Excellent for volatile compounds; high resolution and sensitivity with FID.[8] | Not suitable for non-volatile or thermally unstable compounds; potential for sample degradation at high temperatures. |
| Difference UV-Vis Spectrophotometry | Analyte-dependent | Analyte-dependent | Analyte-dependent | Method-dependent | Simple, rapid, and cost-effective.[9][10] | Low selectivity; susceptible to interference from other UV-absorbing compounds in the matrix.[11] |
| Quantitative NMR (qNMR) | Higher concentrations | Higher than chromatographic methods | Higher than chromatographic methods | High | Provides structural information; non-destructive; requires no analyte-specific standards for absolute quantification. | Lower sensitivity compared to chromatographic methods; requires specialized equipment and expertise. |
Experimental Protocols
Detailed methodologies are essential for reproducing analytical results. Below are protocols for the most common techniques used to quantify benzaldehyde in a this compound matrix.
High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)
This method is highly suitable for routine quality control, offering excellent separation and spectral confirmation of impurities.[4]
Instrumentation:
-
HPLC system equipped with a quaternary gradient pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.[4]
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., Symmetry C18, 150 x 4.6 mm, 3.5 µm particle size).[12]
-
Mobile Phase: Isocratic elution with 55% acetonitrile (B52724) and 45% water.[12]
-
Flow Rate: 1.0 mL/min.[12]
-
Column Temperature: Ambient.
-
Detection: UV detection, with quantification typically performed between 190-202 nm.[13]
Sample Preparation:
-
Prepare a stock solution of the this compound sample by diluting it to a concentration of approximately 3 mg/mL in the mobile phase.[2][13]
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
Calibration:
-
Prepare a series of standard solutions of benzaldehyde at known concentrations (e.g., from 0.1 to 10 µg/mL) in the mobile phase.[3]
-
Inject the standards and construct a calibration curve by plotting the peak area against the concentration.
-
Determine the concentration of benzaldehyde in the sample by comparing its peak area to the calibration curve.
Gas Chromatography with Flame Ionization Detection (GC-FID)
GC-FID is a powerful technique for analyzing volatile impurities like benzaldehyde, providing high resolution and sensitivity.[8]
Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector, a capillary column, a flame ionization detector (FID), and a data acquisition system.[8]
Chromatographic Conditions:
-
Column: Capillary column suitable for polar compounds (e.g., DB-5, 25 m x 0.32 mm i.d., 0.25 µm film thickness or similar).[7]
-
Carrier Gas: Helium or Nitrogen.[9]
-
Injector Temperature: 250°C.
-
Detector Temperature: 270°C - 280°C.[7]
-
Oven Temperature Program: Start at 70°C, hold for 3 minutes, ramp to 100°C at 5°C/min, hold for 2 minutes, then ramp to 250°C at 20°C/min and hold for 1 minute.[7]
-
Injection Mode: Split injection.
Sample Preparation:
-
Dilute the this compound sample in a suitable volatile solvent such as chloroform (B151607) or dichloromethane.[9]
-
Add an internal standard (e.g., 4-chlorocresol or 3-chlorobenzaldehyde) to improve quantification accuracy.[5][9]
Calibration:
-
Prepare calibration standards containing known concentrations of benzaldehyde and a constant concentration of the internal standard.
-
Generate a calibration curve by plotting the ratio of the benzaldehyde peak area to the internal standard peak area against the benzaldehyde concentration.
-
Quantify benzaldehyde in the sample using this calibration curve.
Analytical Workflow Visualization
The following diagram illustrates a typical workflow for the quantification of benzaldehyde in a this compound mixture, from sample handling to the final report.
Caption: General workflow for quantifying benzaldehyde in this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatography with diode-array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Capillary gas chromatography determination of benzaldehyde arising from benzyl alcohol used as preservative in injectable formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. jcsp.org.pk [jcsp.org.pk]
- 8. researchgate.net [researchgate.net]
- 9. Gas-liquid chromatographic and difference spectrophotometric techniques for the determination of benzaldehyde in benzyl alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Difference spectrophotometric assay of benzaldehyde in benzyl alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. scispace.com [scispace.com]
A Comparative Guide to Internal Standards for the Validation of Benzal Chloride Synthesis Yield
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of internal standards for the accurate determination of benzal chloride synthesis yield. Detailed experimental protocols for both synthesis and quantitative analysis are presented, supported by data structured for clear comparison.
Introduction: The Critical Role of Internal Standards
Accurate quantification of the yield of a chemical synthesis is paramount for process optimization, cost analysis, and regulatory compliance. In the synthesis of this compound, a key intermediate in the manufacturing of dyes, pharmaceuticals, and agrochemicals, direct quantification of the crude product can be fraught with inaccuracies due to variations in sample preparation and instrument response.
The internal standard (IS) method is a robust analytical technique that mitigates these sources of error. By introducing a known amount of a non-interfering compound (the internal standard) to both the calibration standards and the unknown sample, the ratio of the analyte signal to the internal standard signal is used for quantification. This approach corrects for variations in injection volume, solvent evaporation, and instrument drift, leading to significantly more precise and accurate results.
This guide compares the performance of potential internal standards for the validation of this compound synthesis yield, focusing on analysis by Gas Chromatography-Mass Spectrometry (GC-MS), a common and powerful technique for this application.
Comparison of Potential Internal Standards
The ideal internal standard should be chemically similar to the analyte, but not present in the original sample, and it must be well-resolved chromatographically from all other components in the mixture.
Table 1: Comparison of Potential Internal Standards for this compound Analysis
| Internal Standard | Structure | Key Advantages | Key Disadvantages | Recommendation |
| This compound-d6 | C₆D₅CHCl₂ | Gold Standard: Almost identical chemical and physical properties to the analyte, ensuring it behaves similarly during extraction and analysis. Co-elutes with this compound but is easily distinguished by its different mass-to-charge ratio (m/z) in MS. | May not be readily available from all chemical suppliers and can be more expensive. | Most Recommended: The use of a deuterated analog provides the highest level of accuracy and precision. |
| 1,2-Dichlorobenzene (B45396) | C₆H₄Cl₂ | Structurally similar aromatic chloride. Commercially available and relatively inexpensive. Likely to be well-separated from this compound and reaction byproducts in a standard GC run.[1][2][3] | Different volatility and polarity compared to this compound, which may lead to slight variations during sample preparation and analysis. | Excellent Alternative: A practical and cost-effective choice when a deuterated standard is not feasible. Good chromatographic separation is expected. |
| Naphthalene | C₁₀H₈ | A stable aromatic hydrocarbon that is commercially available and inexpensive.[4][5][6][7] | Structurally less similar to this compound than 1,2-dichlorobenzene, which could lead to greater variability in analytical response. | Good Alternative: A viable option if other alternatives are unavailable, but requires careful validation to ensure consistent performance. |
| Benzophenone | C₁₃H₁₀O | A stable, high-boiling aromatic compound that is unlikely to interfere with the more volatile components of the reaction mixture.[8][9] | Significant structural and chemical differences from this compound, which can affect the accuracy of quantification if matrix effects are present. | Acceptable Alternative: Can be used if well-separated from the analyte and byproducts, but is generally less ideal than more structurally similar compounds. |
Experimental Protocols
Synthesis of this compound via Free Radical Chlorination of Toluene (B28343)
This protocol describes a common laboratory-scale synthesis of this compound.
Materials:
-
Toluene (Reagent Grade)
-
Sulfuryl chloride (SO₂Cl₂)
-
2,2'-Azobis(2-methylpropionitrile) (AIBN) or Dibenzoyl Peroxide (BPO) as a radical initiator
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirring
-
Dropping funnel
-
Gas trap (e.g., bubbler with NaOH solution)
Procedure:
-
Set up a round-bottom flask with a reflux condenser and a dropping funnel. The outlet of the condenser should be connected to a gas trap to neutralize the HCl and SO₂ byproducts.
-
Charge the flask with toluene (e.g., 100 mL) and a catalytic amount of AIBN or BPO (e.g., 0.5 g).
-
Heat the mixture to reflux (approx. 110°C) with vigorous stirring.
-
Slowly add sulfuryl chloride (e.g., 2 molar equivalents) to the refluxing toluene via the dropping funnel over a period of 1-2 hours. The reaction is exothermic and will generate significant amounts of gas.
-
After the addition is complete, continue to reflux the mixture for an additional 2-3 hours, or until gas evolution ceases.
-
Cool the reaction mixture to room temperature. The crude product is a mixture of unreacted toluene, benzyl (B1604629) chloride, this compound, and benzotrichloride.
Quantitative Analysis of this compound Yield by GC-MS using an Internal Standard
This protocol outlines the procedure for determining the concentration of this compound in the crude reaction mixture.
Materials and Instrumentation:
-
Crude this compound reaction mixture
-
Internal Standard (e.g., 1,2-Dichlorobenzene)
-
Solvent (e.g., Dichloromethane or Hexane, GC grade)
-
Volumetric flasks and pipettes
-
Gas Chromatograph with a Mass Spectrometric detector (GC-MS)
-
GC Column: A non-polar or medium-polarity column such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is recommended.[10]
Procedure:
1. Preparation of Stock and Standard Solutions:
-
Internal Standard Stock Solution: Accurately weigh a known amount of 1,2-dichlorobenzene (e.g., 100 mg) and dissolve it in a 10 mL volumetric flask with the chosen solvent.
-
This compound Stock Solution: Accurately weigh a known amount of pure this compound (e.g., 100 mg) and dissolve it in a 10 mL volumetric flask with the chosen solvent.
-
Calibration Standards: Prepare a series of calibration standards by adding varying known amounts of the this compound stock solution and a constant, known amount of the internal standard stock solution to separate volumetric flasks and diluting to volume with the solvent. A typical calibration series might contain 10, 25, 50, 100, and 200 µg/mL of this compound, each with 50 µg/mL of 1,2-dichlorobenzene.
2. Sample Preparation:
-
Accurately weigh a small amount of the crude reaction mixture (e.g., 100 mg) into a 10 mL volumetric flask.
-
Add a known amount of the internal standard stock solution (the same amount as in the calibration standards).
-
Dilute to the mark with the solvent and mix thoroughly.
3. GC-MS Analysis:
-
Injection: Inject 1 µL of each calibration standard and the prepared sample into the GC-MS.
-
GC Conditions (Example):
-
Inlet Temperature: 250°C
-
Injection Mode: Split (e.g., 50:1)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Program: 50°C for 2 min, ramp at 10°C/min to 250°C, hold for 5 min.
-
MS Conditions:
-
Ion Source Temperature: 230°C
-
Transfer Line Temperature: 280°C
-
Acquisition Mode: Scan (e.g., m/z 40-300) or Selected Ion Monitoring (SIM) for higher sensitivity. Key ions for SIM would be:
-
Toluene: m/z 91, 92
-
Benzyl Chloride: m/z 91, 126
-
This compound: m/z 125, 159, 161
-
Benzotrichloride: m/z 159, 194
-
1,2-Dichlorobenzene (IS): m/z 146, 148, 111
-
-
-
4. Data Analysis and Yield Calculation:
-
Create a Calibration Curve: For each calibration standard, calculate the ratio of the peak area of this compound to the peak area of the internal standard. Plot this ratio against the concentration of this compound to generate a linear calibration curve.
-
Determine Sample Concentration: Calculate the ratio of the peak area of this compound to the peak area of the internal standard in the sample chromatogram. Use the calibration curve to determine the concentration of this compound in the prepared sample solution.
-
Calculate the Yield: Use the following formula to calculate the mass of this compound in the original crude product and subsequently the percentage yield:
Mass of this compound = Concentration from Curve (mg/mL) x Total Volume of Sample Solution (mL)
% Yield = (Mass of this compound / Theoretical Mass of this compound) x 100
Visualization of the Experimental Workflow
The following diagram illustrates the logical flow of the synthesis and validation process.
Caption: Workflow for this compound synthesis and yield validation.
References
- 1. Benzene, 1,2-dichloro- [webbook.nist.gov]
- 2. theijes.com [theijes.com]
- 3. chem-agilent.com [chem-agilent.com]
- 4. researchgate.net [researchgate.net]
- 5. Quantification of naphthalenes in jet fuel with GC x GC/Tri-PLS and windowed rank minimization retention time alignment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Naphthalene [webbook.nist.gov]
- 8. Benzophenone Analyzed with HPLC - AppNote [mtc-usa.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
comparative study of different catalysts for benzal chloride synthesis
A Comparative Guide to Catalysts for Benzal Chloride Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of this compound, a key intermediate in the chemical and pharmaceutical industries, is critically dependent on the choice of catalyst. The efficiency, selectivity, and environmental impact of the synthesis are all governed by the catalytic system employed. This guide provides a comparative analysis of different catalysts used for the synthesis of this compound, primarily through the side-chain chlorination of toluene (B28343). Experimental data from various studies are summarized to facilitate an objective comparison of catalyst performance.
Reaction Pathway
The synthesis of this compound from toluene proceeds via a free-radical chain reaction, where a chlorine atom substitutes a hydrogen atom on the methyl group of toluene. This process can be initiated by various means, including thermal energy, ultraviolet (UV) light, or chemical initiators. The general reaction scheme is as follows:
Caption: General reaction pathway for the side-chain chlorination of toluene to produce chlorinated derivatives.
Comparative Analysis of Catalytic Systems
The selection of a catalyst for this compound synthesis is a trade-off between reaction rate, selectivity towards the desired product, and operational costs. The primary challenge is to control the degree of chlorination to maximize the yield of this compound while minimizing the formation of benzyl chloride and benzotrichloride.
| Catalyst Type | Catalyst/Initiator | Chlorinating Agent | Temperature (°C) | Reaction Time (h) | Toluene Conversion (%) | This compound Selectivity (%) | Yield (%) | Reference |
| Photochemical | UV Light | Gaseous Chlorine | Boiling Point (~110-125) | Not Specified | 55 | 98 (for Benzyl Chloride) | - | [1] |
| Radical Initiator | Azobisisobutyronitrile (AIBN) | Gaseous Chlorine | 85 | 1.5 | 55 | 98 (for Benzyl Chloride) | - | [1] |
| Radical Initiator | Benzoyl Peroxide or AIBN | Sulfuryl Chloride | Boiling Point | 8-10 | - | - | 75 (for 2-chlorobenzyl chloride) | [2] |
| Lewis Acid | Ferric Chloride (FeCl₃) | Gaseous Chlorine | Not Specified | Not Specified | 70 | - | - | [3][4] |
| Photosensitive Catalyst | BMMB | Gaseous Chlorine | 110-120 | 8 | - | - | 95.5-96.5 (for Benzotrichloride) | [5] |
| Phosphorus Compound | Phosphorus Pentachloride (PCl₅) | Gaseous Chlorine | Boiling | Not Specified | - | - | - | [6] |
Note: The table summarizes data from various sources. Direct comparison should be made with caution as reaction conditions and analytical methods may vary. Some studies focus on related chlorinated products, and this is noted where applicable.
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental results. Below are representative protocols for different catalytic systems.
Experimental Workflow for Catalyst Comparison
A standardized workflow is essential for the objective comparison of different catalysts.
References
- 1. Page loading... [guidechem.com]
- 2. benchchem.com [benchchem.com]
- 3. scribd.com [scribd.com]
- 4. scribd.com [scribd.com]
- 5. researchgate.net [researchgate.net]
- 6. Sciencemadness Discussion Board - aromatic sidechainchlorinations - Toluene - Benzylchloride, Benzalchloride, Benzotrichloride and followup reactions yielding... - Powered by XMB 1.9.11 [sciencemadness.org]
Distinguishing Benzal Chloride from its Isomers using Mass Spectrometry: A Comparative Guide
For researchers and professionals in drug development and chemical synthesis, the unambiguous identification of isomers is paramount for ensuring product purity, safety, and efficacy. Benzal chloride ((dichloromethyl)benzene) and its aromatic isomers, 1,2-, 1,3-, and 1,4-dichlorobenzene, all share the same nominal mass, making their differentiation by low-resolution mass spectrometry challenging. However, the distinct fragmentation patterns generated under electron ionization (EI) provide a reliable method for their identification. This guide provides a comparative analysis of the mass spectra of these isomers, supported by experimental data and detailed protocols.
Comparison of Mass Spectral Fragmentation Patterns
Electron ionization mass spectrometry (EI-MS) of this compound and its dichlorobenzene isomers reveals characteristic fragmentation pathways that allow for their differentiation. While all isomers exhibit a molecular ion (M⁺) peak cluster around m/z 158/160/162, corresponding to the isotopic distribution of two chlorine atoms, the relative abundances of their fragment ions differ significantly. A summary of the key fragment ions and their typical relative abundances is presented in Table 1.
Table 1: Key Fragment Ions and Relative Abundances for this compound and Dichlorobenzene Isomers
| m/z | Ion Structure | This compound ((dichloromethyl)benzene) | 1,2-Dichlorobenzene | 1,3-Dichlorobenzene[1] | 1,4-Dichlorobenzene[2] |
| 158/160/162 | [M]⁺ | Moderate | Strong | Strong | Strong |
| 125/127 | [M-Cl]⁺ | Strong | Weak | Weak | Weak |
| 111/113 | [M-Cl-HCl]⁺ / [C₆H₄Cl]⁺ | Weak | Moderate | Moderate | Moderate |
| 89 | [C₇H₅]⁺ (benzyne cation) | Base Peak | Not prominent | Not prominent | Not prominent |
| 75 | [C₆H₃]⁺ | Weak | Moderate | Moderate | Moderate |
Note: Relative abundances can vary slightly depending on the specific instrumentation and experimental conditions.
The most striking difference is the base peak. For this compound, the base peak is observed at m/z 89, resulting from the loss of two chlorine atoms and a hydrogen atom. In contrast, the dichlorobenzene isomers typically show the molecular ion as the base peak. Furthermore, the [M-Cl]⁺ ion cluster at m/z 125/127 is significantly more abundant for this compound than for the dichlorobenzene isomers.
Experimental Protocol for Mass Spectrometry Analysis
A standard method for analyzing these compounds is Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.
1. Sample Preparation:
-
Prepare a dilute solution (e.g., 1-10 µg/mL) of the analyte in a volatile organic solvent such as dichloromethane (B109758) or hexane.
2. Gas Chromatography (GC) Conditions:
-
Injector: Split/splitless injector, typically operated in splitless mode for trace analysis or with a high split ratio for concentrated samples.
-
Injector Temperature: 250 °C.
-
Column: A non-polar or medium-polarity capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase.
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase temperature at a rate of 10 °C/min to 250 °C.
-
Final hold: Hold at 250 °C for 5 minutes.
-
3. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.[3]
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: Scan from m/z 40 to 200.
-
Solvent Delay: Set a solvent delay to prevent the filament from being saturated by the solvent peak (e.g., 3-4 minutes).
Logical Workflow for Isomer Differentiation
The following diagram illustrates a systematic approach to distinguishing this compound from its isomers based on their mass spectra.
References
A Comparative Guide to Benzaldehyde Synthesis: Exploring Alternatives to Benzal Chloride
The synthesis of benzaldehyde (B42025), a cornerstone aromatic aldehyde in the pharmaceutical, flavor, and fragrance industries, has traditionally relied on the hydrolysis of benzal chloride. However, the use of chlorinated precursors raises significant environmental and safety concerns, prompting researchers and chemical manufacturers to seek safer, more efficient, and "greener" alternatives. This guide provides an objective comparison of prominent alternative routes to benzaldehyde, supported by experimental data and detailed protocols for researchers, scientists, and professionals in drug development.
Overview of Synthetic Strategies
Modern alternatives to the this compound route primarily focus on the selective oxidation of toluene (B28343) and benzyl (B1604629) alcohol, leveraging advanced catalytic systems to improve yield and selectivity while minimizing hazardous byproducts. Biocatalytic and other novel methods are also emerging as sustainable options. This guide will compare the following key methodologies:
-
Selective Oxidation of Toluene
-
Oxidation of Benzyl Alcohol
-
Green Chemistry: Retro-Aldol Reaction of Cinnamaldehyde (B126680)
-
Biocatalytic Synthesis
The following diagram illustrates the general workflow for evaluating and implementing a synthetic route for benzaldehyde.
Caption: General workflow for selecting and implementing a benzaldehyde synthesis route.
Selective Oxidation of Toluene
The direct oxidation of toluene is an economically attractive route as it uses a readily available and inexpensive starting material. The primary challenge lies in preventing over-oxidation to benzoic acid, which is thermodynamically favored. Success hinges on the design of highly selective catalyst systems.
The general reaction pathway is the oxidation of the methyl group of toluene.
Caption: Toluene oxidation pathway showing the desired product and over-oxidation byproduct.
Comparison of Toluene Oxidation Methods
| Catalyst System | Oxidant | Temperature (°C) | Pressure | Time (h) | Conversion (%) | Selectivity to Benzaldehyde (%) | Reference |
| Co-ZIF / NHPI | O₂ | 40 | 0.12 MPa | 4 | 92.3 | 91.3 | |
| MnMoO₄ Nanomaterials | H₂O₂ | 80 | Atmospheric | 18 | 40.6 | 78.0 | |
| V-based / KF | H₂O₂ / O₂ | 60 | Atmospheric | 24 | - | High (up to 30% yield) | |
| Cu(OAc)₂/SnCl₂/NaBr | Air | 110 - 130 | - | - | 11.2 | 64.2 |
Experimental Protocol: Toluene Oxidation using Co-ZIF Catalyst
This protocol is adapted from the work of Wang et al.
1. Catalyst Preparation (Hydrothermal Synthesis):
- Disperse 1.478 g of 2-methylimidazole (B133640) in 20 mL of DMF with continuous stirring for 1 hour.
- Add a specific amount of Co(NO₃)₂·6H₂O crystal to the solution and stir for an additional 2 hours.
- Transfer the mixture to a crystallization autoclave and heat in a cabinet dryer at 140°C for 24 hours.
- After cooling, filter the resulting Co-ZIF catalyst, wash with DMF and methanol, and dry.
2. Oxidation Reaction:
- In a reaction vessel, combine 0.20 g of the prepared Co-ZIF catalyst, 0.500 mmol of toluene, 0.004 g of N-hydroxyphthalimide (NHPI), and 20 mL of hexafluoroisopropanol (HFIP) as the solvent.
- Pressurize the vessel with O₂ to 0.12 MPa.
- Heat the reaction mixture to 40°C (313 K) and maintain for 240 minutes with stirring.
- After the reaction, cool the vessel, release the pressure, and analyze the product mixture using gas chromatography (GC) to determine conversion and selectivity.
Oxidation of Benzyl Alcohol
Oxidizing benzyl alcohol represents a highly efficient and selective route to benzaldehyde. Since the starting material is already partially oxidized, reaction conditions are often milder, and over-oxidation can be more easily controlled compared to toluene oxidation. This method is particularly suitable for producing high-purity, chlorine-free benzaldehyde.
Comparison of Benzyl Alcohol Oxidation Methods
| Catalyst / Reagent | Oxidant | Temperature (°C) | Pressure | Time (h) | Conversion (%) | Selectivity to Benzaldehyde (%) | Reference |
| Fe(NO₃)₃·9H₂O | Self-oxidizing (N₂ atm) | 80 | Atmospheric | 6 | 94.9 | >95 | |
| Au/ORMOSIL | O₂ | 100 | 2 bar | 20 | 38.0 | 66.0 | |
| Sodium Tungstate | H₂O₂ | 90 | Atmospheric | 3 | - | 73.6 (Yield) | |
| Sodium Persulfate | Sodium Persulfate | Exothermic | Atmospheric | - | - | ~65 (Yield) |
Experimental Protocol: Oxidation with Ferric Nitrate (B79036)
This protocol is based on the method described by Xu et al.
1. Reaction Setup:
- To a 50 mL round-bottom flask equipped with a reflux condenser, add benzyl alcohol (3 mmol), 1,4-dioxane (B91453) (15 mL), and ferric nitrate nonahydrate (Fe(NO₃)₃·9H₂O, 2 mmol).
- Introduce a nitrogen (N₂) atmosphere (e.g., by using a balloon or a direct line).
2. Reaction Execution:
- Heat the mixture to 80°C with continuous stirring.
- Maintain the reaction for 6 hours. The reaction mechanism involves the decomposition of the nitrate to produce NO₂, which acts as the key oxidizing species.
- After 6 hours, cool the reaction mixture to room temperature.
3. Workup and Analysis:
- Extract the product from the reaction mixture using a suitable organic solvent (e.g., diethyl ether).
- Wash the organic phase with water and brine, then dry over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure.
- Analyze the crude product by gas chromatography (GC) and/or NMR to determine conversion and purity.
Green Chemistry: Retro-Aldol Reaction of Cinnamaldehyde
For applications requiring "natural" benzaldehyde, a sustainable route involves the retro-aldol reaction of cinnamaldehyde, which can be sourced from cinnamon oil. This method avoids harsh oxidants and can be performed under mild conditions.
Caption: Retro-aldol reaction of cinnamaldehyde to produce benzaldehyde.
Performance Data
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield of Benzaldehyde (%) | Reference |
| 0.25 Li/MgO | Ethanol/Water | 70 | 3 | 40.65 |
Experimental Protocol: Li/MgO Catalyzed Retro-Aldol Reaction
This protocol is adapted from the work by Zhang et al.
1. Catalyst Preparation:
- Prepare Li-doped MgO catalysts by an impregnation method using basic magnesium carbonate and a lithium carbonate solution. Calcine the resulting material to produce the active catalyst.
2. Reaction Procedure:
- In a reaction flask, combine cinnamaldehyde (0.01 mol), ethanol, and water in a molar ratio of cinnamaldehyde:water of 1:83 and a cinnamaldehyde:ethanol ratio of 1:25.
- Add the 0.25 Li/MgO catalyst at a loading of 0.006 g/mL.
- Heat the mixture to 70°C (343 K) and stir at 600 rpm for 3 hours.
- Monitor the reaction progress by taking samples and analyzing them via GC.
3. Catalyst Reusability:
- The Li/MgO catalyst can be recovered by filtration after the reaction, washed, dried, and reused, demonstrating stable performance over multiple cycles.
Biocatalytic Synthesis
Biocatalysis offers an environmentally benign pathway for chemical synthesis, operating under mild conditions (room temperature and neutral pH) with high selectivity, thus minimizing waste generation. Enzymes or whole-cell systems can be used to produce benzaldehyde. For instance, some plant-based enzyme extracts have been shown to reduce benzaldehyde to benzyl alcohol, indicating the potential for the reverse reaction or for producing related compounds. More advanced methods use engineered microorganisms.
A key biocatalytic process involves the enzyme Pyruvate Decarboxylase (PDC), which can catalyze the conversion of benzoyl-CoA, derived from the β-oxidation of benzoic acid, into benzaldehyde.
Performance Data
While specific yield data for direct benzaldehyde synthesis is often proprietary or highly dependent on the specific enzyme and conditions, the focus of biocatalysis is on sustainability and producing "natural" grade products. Research has shown that engineered E. coli strains can be used for related syntheses, such as producing (R)-phenylacetylcarbinol from benzaldehyde, with minimal byproduct formation (<4% reduction to benzyl alcohol). This demonstrates the high selectivity achievable with biocatalytic systems.
Experimental Protocol: General Biocatalytic Reduction (Illustrative)
This generalized protocol is based on the methodology for biocatalytic reductions using plant extracts.
1. Preparation of Biocatalyst:
- Obtain fresh plant material (e.g., vegetable wastes).
- Homogenize the material in a buffer solution (e.g., phosphate (B84403) buffer) to create an aqueous extract containing active enzymes.
- Centrifuge the homogenate to remove solid debris, retaining the supernatant as the enzyme source.
2. Biotransformation:
- In a reaction vessel, mix the benzaldehyde precursor (e.g., 1.5 x 10⁻⁵ mol of benzaldehyde for reduction studies) with the aqueous enzyme extract (1 mL).
- Incubate the mixture at room temperature (~25°C) with stirring (e.g., 1300 rpm) for 24 hours.
3. Analysis:
- Extract the reaction mixture with an organic solvent like diethyl ether.
- Dry the organic extract over anhydrous sodium sulfate.
- Analyze the sample by GC to determine the conversion of the substrate and the formation of the product.
Summary and Conclusion
The synthesis of benzaldehyde has evolved significantly, moving away from hazardous chlorinated intermediates toward safer and more sustainable alternatives.
-
Toluene Oxidation is highly cost-effective but requires sophisticated catalysts to achieve high selectivity and prevent over-oxidation. It is well-suited for large-scale industrial production where cost is a primary driver.
-
Benzyl Alcohol Oxidation offers a cleaner, more direct route with generally higher selectivity and milder conditions, making it ideal for applications demanding high purity, such as in the pharmaceutical industry.
-
Green and Biocatalytic Methods are at the forefront of sustainable chemistry. While yields may currently be lower than traditional chemical syntheses, they provide access to "natural" benzaldehyde and operate with minimal environmental impact, aligning with the growing demand for green manufacturing processes.
The choice of the optimal synthetic route depends on a careful evaluation of factors including raw material cost, desired product purity, production scale, and environmental regulations. The data and protocols presented in this guide offer a solid foundation for researchers and professionals to make informed decisions in the synthesis of this vital aromatic aldehyde.
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Benzal Chloride
For researchers, scientists, and drug development professionals, the safe handling and disposal of hazardous chemicals is paramount. Benzal chloride, a versatile reagent in organic synthesis, is also classified as a combustible liquid, a carcinogen, and is fatal if inhaled, necessitating stringent disposal protocols to ensure laboratory safety and environmental protection.[1][2] This guide provides a comprehensive, step-by-step operational plan for the proper disposal of this compound, empowering you to manage this hazardous waste with confidence and precision.
Essential Safety and Hazard Data
Before initiating any disposal procedures, it is crucial to be fully aware of the hazards associated with this compound. This information, summarized from safety data sheets (SDS), dictates the necessary precautions and personal protective equipment (PPE).
| Parameter | Value | Citations |
| CAS Number | 100-44-7 | [1] |
| Molecular Formula | C₇H₇Cl | [1] |
| Molecular Weight | 126.58 g/mol | [1] |
| Hazard Class | 6.1 (Toxic), Subsidiary Hazard 8 (Corrosive) | [3] |
| GHS Hazard Statements | H227 (Combustible liquid), H302 (Harmful if swallowed), H315 (Causes skin irritation), H317 (May cause an allergic skin reaction), H318 (Causes serious eye damage), H330 (Fatal if inhaled), H335 (May cause respiratory irritation), H340 (May cause genetic defects), H350 (May cause cancer), H373 (May cause damage to organs through prolonged or repeated exposure) | [1][4] |
| Personal Protective Equipment (PPE) | Tightly fitting safety goggles, face shield (8-inch minimum), chemical-resistant gloves (inspected prior to use), flame-retardant lab coat, NIOSH-approved respirator with appropriate cartridges for acid gases and organic vapors if ventilation is inadequate. | [1] |
Disposal Workflow
The proper disposal of this compound follows a clear decision-making process. For small quantities, a neutralization step is recommended to reduce its reactivity and hazards before collection as chemical waste. Larger quantities or contaminated debris should be disposed of directly as hazardous waste without prior treatment.
Caption: Decision workflow for the proper disposal of this compound.
Experimental Protocol: Neutralization of Small Quantities of this compound
For small volumes of residual this compound (typically less than 50 mL) in a laboratory setting, a controlled neutralization (quenching) process is recommended to convert it to less hazardous compounds prior to collection. This procedure must be performed by trained personnel in a certified chemical fume hood.
Objective: To hydrolyze this compound to benzyl (B1604629) alcohol and sodium chloride, which are less hazardous, by reacting it with a basic solution.
Materials:
-
This compound waste
-
5-10% aqueous solution of sodium hydroxide (B78521) (NaOH) or sodium carbonate (Na₂CO₃)
-
Ice bath
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
pH paper or pH meter
-
Appropriate hazardous waste container
Procedure:
-
Preparation:
-
Ensure you are wearing all required PPE, including safety goggles, a face shield, a lab coat, and chemical-resistant gloves.
-
Set up the three-necked flask with a magnetic stirrer in an ice bath within the fume hood.
-
Place the this compound waste into the flask.
-
Fit the dropping funnel to one of the necks of the flask and fill it with the 5-10% sodium hydroxide or sodium carbonate solution.
-
-
Neutralization:
-
Begin stirring the this compound waste.
-
Slowly add the basic solution dropwise from the dropping funnel. The reaction is exothermic, and slow addition is crucial to control the temperature.
-
Monitor the reaction mixture for any signs of excessive heat generation or fuming. If the reaction becomes too vigorous, stop the addition immediately.
-
Continue the slow addition until all the this compound has reacted. The hydrolysis of this compound can be slow, so allow the mixture to stir for a sufficient amount of time after the addition is complete.
-
-
pH Check and Final Neutralization:
-
Once the initial reaction has subsided, carefully check the pH of the resulting solution. The hydrolysis of this compound produces hydrochloric acid, which will be neutralized by the excess base.
-
If the solution is still acidic, continue to add the basic solution until the pH is between 6 and 8.
-
-
Waste Collection:
-
Transfer the neutralized solution to a properly labeled hazardous waste container.
-
The container should be clearly marked as "Hazardous Waste" and include the contents (e.g., "Neutralized this compound Waste: Benzyl Alcohol, Water, Sodium Chloride").
-
-
Decontamination:
-
Thoroughly decontaminate all glassware and equipment that came into contact with this compound using an appropriate solvent (e.g., acetone) followed by soap and water. Collect the initial rinsate as hazardous waste.
-
Disposal of Large Quantities and Contaminated Materials
For larger volumes of this compound or for materials heavily contaminated with it (such as spill cleanup debris), do not attempt neutralization.
-
Packaging: Ensure the original container is tightly sealed. If the container is compromised, place it inside a larger, compatible, and properly labeled secondary container. Absorb liquid spills with an inert, non-combustible material like dry sand or earth and place it into a sealed, nonmetallic container for disposal.[4][5]
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name, "this compound."
-
Disposal: Contact a licensed professional waste disposal service to arrange for the collection and disposal of the hazardous waste.[1][6][7] Disposal may involve incineration at high temperatures in a specially equipped facility.[5] It is imperative to follow all local, state, and federal regulations for hazardous waste disposal.[6] Do not discharge this compound into drains or the environment.[2][4]
References
Safeguarding Your Research: A Guide to Handling Benzoyl Chloride
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. Benzoyl chloride, a common reagent in organic synthesis, demands meticulous handling due to its significant hazards. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure its safe use in your laboratory.
Benzoyl chloride is a colorless, fuming liquid with a pungent odor. It is corrosive, a lachrymator (induces tearing), and reacts violently with water.[1] Vapors can cause severe irritation to the respiratory tract, potentially leading to pulmonary edema, a medical emergency.[2] Skin and eye contact will result in severe burns.[2][3][4] Furthermore, it is considered a potential carcinogen, necessitating extreme caution and minimization of all contact.[2]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against benzoyl chloride exposure. The following table summarizes the required equipment, which should be donned before beginning any work with the chemical.
| Body Part | Required PPE | Specifications & Rationale |
| Eyes/Face | Safety goggles with side shields & a face shield | Provides protection from splashes and fumes. Standard safety glasses are insufficient.[5][6] |
| Hands | Chemical-resistant gloves | Material: Fluoro rubber (FKM) is recommended.[5] Thickness: A minimum of 0.4 mm is suggested.[5] Always inspect gloves for integrity before use and use proper removal technique to avoid skin contact.[7] |
| Body | Chemical-resistant apron or a complete suit | A complete suit protecting against chemicals is required.[7] Protective workwear should be worn.[3] |
| Respiratory | NIOSH-approved respirator | A NIOSH-approved supplied-air respirator with a full facepiece is necessary for operations not in a closed system or when ventilation is inadequate.[2][8] For firefighting, a self-contained breathing apparatus (SCBA) is required.[3][5] |
Exposure Limits
Adherence to established occupational exposure limits is critical for minimizing chronic health risks.
| Organization | Limit Type | Value |
| ACGIH | Threshold Limit Value (TLV) - Ceiling | 0.5 ppm[2] |
| OSHA | Permissible Exposure Limit (PEL) | None established[2] |
| NIOSH | Recommended Exposure Limit (REL) | None established[2] |
Note: As benzoyl chloride is a potential carcinogen, all contact should be reduced to the lowest possible level.[2]
Operational and Disposal Plans
Handling and Storage Protocol
-
Ventilation: Always handle benzoyl chloride in a well-ventilated area, preferably inside a chemical fume hood.[5][6]
-
Container Handling: Handle and open containers with care.[5] Keep containers tightly sealed when not in use and store under an inert gas as it is moisture-sensitive.[7][9]
-
Storage Conditions: Store in a cool, dry, well-ventilated area (recommended temperature: 15–25 °C) designated for corrosives.[3][5]
-
Incompatibilities: Store away from water, moisture, alcohols, amines, bases, and oxidizing materials.[1][10] Do not store near alkaline substances.[10]
-
Hygiene: Wash hands thoroughly after handling.[3][10] Do not eat, drink, or smoke in the work area.[3][10]
Spill Response Protocol
Immediate and correct response to a spill is critical to prevent injury and environmental contamination.
Caption: Workflow for responding to a benzoyl chloride spill.
Waste Disposal Plan
Benzoyl chloride and any materials used for its cleanup are considered hazardous waste.[2][5]
-
Collection: Collect waste in a suitable, labeled, and tightly sealed container.[2][7] Do not mix with other waste streams.
-
Storage: Store the waste container in a designated hazardous waste accumulation area.
-
Disposal: Dispose of the waste through your institution's environmental health and safety (EH&S) office, following all local, state, and federal regulations.[2][11] Do not attempt to neutralize the waste unless you are trained and equipped to do so. Never pour benzoyl chloride down the drain.[5][7]
Emergency First Aid
In the event of an exposure, immediate action is crucial.
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 30 minutes, lifting the upper and lower eyelids.[2] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.[2][3][10] |
| Skin Contact | Immediately remove all contaminated clothing.[1][3] Flush the affected skin with large amounts of soap and water for at least 15 minutes.[2][10] Seek immediate medical attention.[1][2] |
| Inhalation | Move the person to fresh air immediately.[4][10] If breathing has stopped, begin artificial respiration.[2] Seek immediate medical attention.[2][10] Symptoms like pulmonary edema may be delayed.[2] |
| Ingestion | Do NOT induce vomiting.[10] If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of water.[10] Never give anything by mouth to an unconscious person.[10] Seek immediate medical attention.[2][10] |
References
- 1. BENZOYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. nj.gov [nj.gov]
- 3. pentachemicals.eu [pentachemicals.eu]
- 4. lobachemie.com [lobachemie.com]
- 5. carlroth.com [carlroth.com]
- 6. carlroth.com [carlroth.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. lanxess.com [lanxess.com]
- 9. synquestlabs.com [synquestlabs.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. static.cymitquimica.com [static.cymitquimica.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
